IXA4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-[2-[methyl-[2-(4-methylphenoxy)ethyl]amino]-2-oxoethyl]pyrazol-4-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-19-8-10-22(11-9-19)32-15-13-27(2)24(30)18-28-17-20(16-25-28)26-23(29)12-14-31-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKMVAWWBSNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN(C)C(=O)CN2C=C(C=N2)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185329-96-7 | |
| Record name | N-[1-({methyl[2-(4-methylphenoxy)ethyl]carbamoyl}methyl)-1H-pyrazol-4-yl]-3-phenoxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the mechanism of action of IXA4
An In-depth Technical Guide on the Core Mechanism of Action of IXA4
Introduction
This compound is a novel small molecule compound identified as a highly selective and non-toxic activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1][2][3][4] This pathway is a critical branch of the Unfolded Protein Response (UPR), a cellular stress response mechanism that deals with the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Unlike global UPR activators, this compound's key characteristic is its ability to selectively engage the adaptive and protective aspects of IRE1 signaling without inducing other UPR or general stress-response pathways, making it a valuable tool for research and a potential therapeutic agent.[2][5][6] This document provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: Selective IRE1/XBP1s Activation
The primary mechanism of action of this compound is the selective activation of the IRE1α endoribonuclease (RNase) activity, which initiates the unconventional splicing of XBP1 mRNA.[7] This activation occurs without requiring the IRE1 nucleotide-binding pocket, suggesting a distinct allosteric mechanism.[6]
Upon activation by this compound, the IRE1α protein multimerizes and autophosphorylates, engaging its RNase domain.[8] This RNase then excises a 26-nucleotide intron from the XBP1 unspliced (XBP1u) mRNA. The resulting spliced XBP1 (XBP1s) mRNA is translated into the potent transcription factor XBP1s. XBP1s translocates to the nucleus and upregulates a suite of genes involved in enhancing ER proteostasis, including chaperones, folding enzymes, and components of the ER-associated degradation (ERAD) machinery.[6][8]
A crucial feature of this compound is its selectivity. It activates the IRE1/XBP1s pathway without significantly engaging other stress-responsive pathways:[2][5]
-
Other UPR Arms: this compound does not globally activate the PERK or ATF6 branches of the UPR.[5][6]
-
Detrimental IRE1 Signaling: Crucially, it avoids triggering the pro-apoptotic downstream effects of IRE1 hyperactivation, such as Regulated IRE1-Dependent Decay of mRNA (RIDD) and the recruitment of TRAF2, which leads to JNK and NF-κB signaling.[4][5][7][8]
This selective activation allows this compound to promote adaptive and protective ER remodeling, enhancing cellular proteostasis capacity without inducing inflammation or apoptosis associated with chronic ER stress.[3][5]
Signaling Pathway
The following diagram illustrates the selective action of this compound within the Unfolded Protein Response pathway.
Caption: this compound selectively activates the IRE1α RNase to splice XBP1u mRNA, leading to an adaptive response, while avoiding detrimental RIDD and JNK signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies involving this compound.
Table 1: In Vitro Experimental Data
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| HEK293T | 10 µM | 4 hours | Promotes adaptive IRE1/XBP1s signaling without RIDD activation. | [2] |
| Huh7, SH-SY5Y | 10 µM | 4 hours | Selectively upregulates XBP1s mRNA over ATF6 or PERK targets. | [2][4] |
| CHO7PA2 (APPV717F) | 10 µM | 18 hours | Reduces secreted β-amyloid (Aβ) levels by 50%. | [2][3][4] |
| SH-SY5Y (APP mutants) | 10 µM | N/A | Prevents APP-associated mitochondrial depolarization. | [6] |
| Min6 Cells | 10 µM | 6 hours | Induces expression of Xbp1s mRNA. | [5] |
| Primary Mouse Hepatocytes | 10 µM | 12 hours | Reduces FOXO1 protein levels, dependent on IRE1 signaling. | [5] |
| Mouse Splenic T Cells | 30 µM | 4 days | Significantly increased mitochondrial mass and ATP reserves. | [3] |
Table 2: In Vivo Experimental Data
| Animal Model | Dosage | Administration Route | Treatment Duration | Effect | Reference |
| Chow-fed Mice | 50 mg/kg | Intraperitoneal (IP) | Acute (4 hours) | Increased hepatic expression of XBP1s target gene Dnajb9. | [5] |
| Diet-Induced Obese (DIO) Mice | 50 mg/kg | Intraperitoneal (IP) | 8 weeks (daily) | Improved glucose homeostasis, inhibited hepatic gluconeogenesis, reduced lipogenic gene expression. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.
Cell-Based Assays (In Vitro)
-
Cell Culture and Treatment:
-
HEK293T, Huh7, SH-SY5Y, and CHO7PA2 cells are common lines used.[2][6]
-
Cells are typically seeded and grown to ~80% confluency.[9]
-
This compound is dissolved in DMSO to create a stock solution.[1] The final working concentration, typically 10 µM, is added to the cell culture media for specified durations (e.g., 4, 6, or 18 hours).[2][5]
-
-
RNA Analysis (RT-qPCR):
-
Protein Analysis (Immunoblotting):
-
Cell lysates are prepared from treated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Blots are probed with antibodies against key proteins like XBP1s, phosphorylated-IRE1, total IRE1, and markers for other UPR pathways (e.g., p-PERK, p-eIF2α) to confirm selective activation.[6][9]
-
-
Aβ Secretion Assay:
Animal Studies (In Vivo)
-
Animal Model: Diet-induced obese (DIO) C57BL/6J mice are a common model to study the metabolic effects of this compound.[3][5]
-
This compound Formulation and Administration:
-
Analysis:
-
Gene Expression: At the end of the treatment period, tissues (primarily liver) are harvested, and RNA is extracted for RT-qPCR or RNA-seq analysis to confirm the activation of the IRE1/XBP1s pathway and assess downstream transcriptional changes.[5]
-
Metabolic Tests: Systemic effects are measured through glucose and insulin tolerance tests.[5]
-
Histology and Protein Analysis: Tissues can be fixed for histological examination or flash-frozen for protein analysis via immunoblotting to assess markers of inflammation, fibrosis, and metabolic pathways.[5]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating this compound's activity in vitro.
Caption: A standard in vitro workflow to validate the selective activation of the IRE1/XBP1s pathway by this compound using molecular biology techniques.
Conclusion
This compound operates through a precise and selective mechanism, activating the adaptive IRE1/XBP1s arm of the Unfolded Protein Response while circumventing the broader stress and pro-apoptotic signals often associated with UPR activation. This targeted ER proteostasis remodeling has shown beneficial effects in cellular models of protein misfolding diseases and in animal models of metabolic dysfunction.[3][5][6] The detailed data and protocols presented herein provide a comprehensive foundation for researchers and drug development professionals seeking to utilize or build upon the unique pharmacological properties of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacologic IRE1/XBP1s Activation Promotes Systemic Adaptive Remodeling in Obesity | bioRxiv [biorxiv.org]
- 6. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
IXA4: A Selective IRE1/XBP1s Activator for Targeted Endoplasmic Reticulum Proteostasis Reprogramming
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Unfolded Protein Response (UPR) is a crucial cellular signaling network that maintains endoplasmic reticulum (ER) homeostasis. The UPR is composed of three main signaling branches initiated by the ER stress sensors IRE1, PERK, and ATF6.[1] The IRE1/XBP1s pathway is the most evolutionarily conserved arm of the UPR.[1] Upon ER stress, IRE1 is activated through oligomerization and autophosphorylation, which engages its cytosolic endoribonuclease (RNase) domain.[1] This RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating the potent transcription factor XBP1s.[1][2] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, trafficking, and degradation, thereby enhancing the ER's capacity to manage protein load.[1][2]
Dysregulation of the IRE1/XBP1s pathway is implicated in a variety of diseases, including metabolic disorders and neurodegenerative diseases.[2][3] Consequently, pharmacological activation of this pathway presents a promising therapeutic strategy. IXA4 is a novel small molecule identified through high-throughput screening that selectively activates the IRE1/XBP1s signaling pathway.[1][4][5] This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative effects, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound acts as a highly selective activator of the IRE1/XBP1s pathway.[1][4][5] Unlike global UPR activators like thapsigargin, this compound does not broadly induce ER stress. Instead, it promotes IRE1 RNase activity through a mechanism that is independent of binding to the IRE1 nucleotide-binding pocket.[1] This leads to the specific splicing of XBP1 mRNA to XBP1s and the subsequent transcriptional upregulation of XBP1s target genes.[1]
A key feature of this compound is its selectivity. It activates the IRE1/XBP1s pathway without significantly engaging the other two UPR arms (PERK and ATF6) or other cellular stress responses such as the heat shock response or oxidative stress response.[1][5] Furthermore, this compound appears to favor the adaptive XBP1s-mediated transcriptional response over other IRE1-dependent signaling outputs, such as Regulated IRE1-Dependent Decay (RIDD) of mRNAs and TRAF2-mediated JNK activation, which are often associated with chronic or severe ER stress and can lead to apoptosis.[1][3][6] This selective, transient activation makes this compound a valuable tool for studying the protective effects of the IRE1/XBP1s pathway and a potential starting point for therapeutic development.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRE1/XBP1s signaling pathway and a general workflow for evaluating this compound's activity.
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Caption: A typical experimental workflow to assess this compound activity.
Quantitative Data Summary
The effects of this compound have been quantified in various cellular and in vivo models. The tables below summarize these findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| CHO7PA2 (APPV717F) | 10 µM | 18 hours | ~50% reduction in secreted Aβ levels. | [1][5] |
| HEK293T | 10 µM | 4 hours | Promotes adaptive IRE1/XBP1s signaling without inducing RIDD. | [5] |
| Huh7 | 10 µM | 4 hours | Selectively upregulates XBP1s mRNA relative to ATF6 (BiP) and PERK (CHOP) target genes. | [1][5] |
| SH-SY5Y | 10 µM | 4 hours | Selectively upregulates XBP1s mRNA relative to ATF6 (BiP) and PERK (CHOP) target genes. | [1][5] |
| Mouse Splenic T cells | 30 µM | 4 days | Increased mitochondrial mass and ATP reserves. | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Treatment Duration | Effect | Reference |
| Diet-Induced Obese (DIO) Mice | 50 mg/kg (daily) | Intraperitoneal (IP) injection | 8 weeks | Improved systemic glucose metabolism, reduced hepatic steatosis, and suppressed hepatic gluconeogenesis. | [3][6][8] |
| Chow-fed Mice | 50 mg/kg (single dose) | Intraperitoneal (IP) injection | 4, 8, or 24 hours | Induced expression of XBP1s target genes (e.g., Dnajb9) in the liver. | [6] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. The following are protocols derived from studies on this compound.
Cell Culture and Compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, Huh7, SH-SY5Y, or CHO7PA2) in appropriate culture vessels and media. Grow to ~80% confluency.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[5] For treatment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM).[1][5] Prepare vehicle (DMSO) and positive control (e.g., 1 µM Thapsigargin) treatments in parallel.[9]
-
Treatment: Remove the old medium from cells and replace it with the medium containing this compound or control compounds.
-
Incubation: Incubate cells for the specified duration (e.g., 4 hours for signaling analysis, 18 hours for Aβ secretion assay) at 37°C and 5% CO2.[1][5][9]
RNA Analysis by RT-qPCR
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit). Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix (e.g., SYBR Green) and primers specific for target genes (XBP1s, DNAJB9, HSPA5 (BiP), DDIT3 (CHOP)) and a housekeeping gene (e.g., ACTB or GAPDH).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protein Analysis by Immunoblotting
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. For analysis of IRE1 phosphorylation, Phos-tag SDS-PAGE can be used.[1]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-XBP1s, anti-p-IRE1, anti-IRE1, anti-p-eIF2α, anti-eIF2α, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Mouse Studies
-
Animal Model: Use diet-induced obese (DIO) mice, maintained on a high-fat diet.[8]
-
This compound Formulation: Formulate this compound for injection. A typical formulation is 10% DMSO, 30% Kolliphor EL:Ethanol (2:1), and 60% saline.[3][8]
-
Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control once daily via intraperitoneal injection for the duration of the study (e.g., 8 weeks).[3][8]
-
Monitoring: Monitor body weight and food intake weekly.[8]
-
Metabolic Analysis: Perform glucose and insulin tolerance tests to assess systemic metabolic function.[3]
-
Tissue Harvesting: At the end of the study, sacrifice the animals and harvest tissues (e.g., liver, pancreas). Flash-freeze tissues in liquid nitrogen for subsequent RNA and protein analysis, or fix in formalin for histology.[3][8]
Conclusion
This compound is a powerful and selective research tool for investigating the adaptive roles of the IRE1/XBP1s signaling pathway. Its ability to activate this specific branch of the UPR without inducing global cellular stress provides a unique advantage for dissecting the complex biology of ER proteostasis.[1] Studies using this compound have demonstrated the therapeutic potential of targeting this pathway to ameliorate pathologies associated with metabolic and neurodegenerative diseases by enhancing protein folding and quality control within the ER.[1][3][6] The data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in leveraging the therapeutic potential of selective IRE1/XBP1s activation. While this compound has shown promise, particularly in liver-related studies, further research to identify activators with broader tissue activity is ongoing.[10]
References
- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolded Protein Response and the Emergence of IXA4: A Technical Guide for Selective IRE1/XBP1s Activation
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). Chronic ER stress and subsequent UPR dysregulation are implicated in a myriad of human diseases, making the UPR a compelling therapeutic target. This technical guide provides an in-depth exploration of the core UPR pathways and introduces IXA4, a novel small molecule activator of the inositol-requiring enzyme 1 (IRE1) pathway, offering a selective approach to modulate ER proteostasis.
The Core Signaling Pathways of the Unfolded Protein Response
The mammalian UPR is orchestrated by three primary ER-resident transmembrane proteins: IRE1, PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under basal conditions, these sensors are held in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon the accumulation of unfolded or misfolded proteins, BiP is sequestered away, leading to the activation of all three UPR branches.[1][2]
The IRE1 Pathway
The IRE1 pathway is the most evolutionarily conserved branch of the UPR.[3] Upon activation, IRE1 oligomerizes and autophosphorylates, engaging its endoribonuclease (RNase) activity.[4][5] The canonical output of IRE1 RNase activity is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[3] This splicing event results in a frameshift, leading to the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to upregulate genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[6]
Under prolonged stress, IRE1 can also engage in regulated IRE1-dependent decay (RIDD) of other mRNAs and can activate pro-apoptotic signaling through interaction with TRAF2 and subsequent activation of the JNK pathway.[7][8]
The PERK Pathway
PERK activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[9] This phosphorylation attenuates global protein synthesis, thereby reducing the influx of new proteins into the ER.[10] Paradoxically, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4 upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic transcription factor CHOP.[9][11]
The ATF6 Pathway
Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[12] This releases its N-terminal cytosolic domain, a potent bZIP transcription factor. The cleaved ATF6 fragment migrates to the nucleus and activates the transcription of genes encoding ER chaperones, including BiP, and components of the ERAD machinery.[13][14]
This compound: A Selective Activator of the IRE1/XBP1s Pathway
This compound is a small molecule identified through high-throughput screening as a highly selective and non-toxic activator of the IRE1/XBP1s signaling arm of the UPR.[8][15]
Mechanism of Action
This compound activates IRE1's RNase activity through a mechanism that is independent of binding to the kinase domain's ATP-binding pocket.[16] This distinguishes it from other known IRE1 modulators. Importantly, this compound's activity still requires IRE1 autophosphorylation.[16] A key feature of this compound is its ability to promote the adaptive IRE1/XBP1s signaling cascade without inducing the potentially detrimental RIDD or TRAF2/JNK signaling pathways associated with chronic IRE1 activation.[7][15]
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound from various cellular and in vivo studies.
| Parameter | Value | Cell Line/Model | Notes | Reference |
| EC50 (XBP1-RLuc activation) | < 3 µM | HEK293TREX | Reporter assay for XBP1 splicing. | [16] |
| Aβ Reduction | 50% | CHO7PA2 cells expressing APPV717F | 10µM this compound for 18 hours. | [15] |
| Mitochondrial Mass and ATP | Significantly Increased | Mouse splenic T cells | 30µM this compound for 4 days. | [14] |
Table 1: In Vitro Activity of this compound
| Parameter | Dose/Time | Model | Effect | Reference |
| Hepatic Dnajb9 Expression | 50 mg/kg; 4 hours | Chow-fed mice | Transient increase, returning to baseline by 8 hours. | [1] |
| Systemic Glucose Metabolism | 50 mg/kg/day; 8 weeks | Diet-induced obese (DIO) mice | Improved glucose homeostasis. | [14] |
| Hepatic Steatosis | 50 mg/kg/day; 8 weeks | DIO mice | Reduced expression of key lipogenic genes. | [14] |
| Serum Bile Acid Level | 100 mg/kg; 48 hours | FXR knockout mice | 95% decrease. | [17] |
Table 2: In Vivo Activity of this compound
| Target Gene | Cell Line | Treatment | Effect | Reference |
| XBP1s mRNA | Huh7, SH-SY5Y | 10 µM this compound; 4 hours | Selective upregulation. | [15] |
| BiP (HSPA5) | Huh7, SH-SY5Y | 10 µM this compound; 4 hours | No significant upregulation. | [15] |
| CHOP (DDIT3) | Huh7, SH-SY5Y | 10 µM this compound; 4 hours | No significant upregulation. | [15] |
| Dnajb9 | Primary mouse hepatocytes | 10 µM this compound; 12 hours | Increased expression. | [1] |
Table 3: Gene Expression Changes Induced by this compound
Experimental Protocols
Detailed methodologies for key experiments are provided below.
XBP1 mRNA Splicing Assay (RT-PCR)
This assay is a fundamental method to assess the activation of the IRE1 pathway.
1. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., Zymo Research Quick-RNA Miniprep Kit) according to the manufacturer's instructions.[9]
2. Reverse Transcription (RT):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) with oligo(dT) primers.[9][10]
3. Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
PCR Cycling Conditions:
-
94°C for 4 minutes
-
35 cycles of:
-
94°C for 10 seconds
-
63-68°C for 30 seconds
-
72°C for 30 seconds
-
-
72°C for 10 minutes[18]
-
4. Gel Electrophoresis:
-
Separate the PCR products on a 2.5-3% agarose gel.[2]
-
The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band (26 bp difference).
Immunoblotting for Phosphorylated IRE1α
This method detects the activated, phosphorylated form of IRE1α.
1. Sample Preparation:
-
Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Transfer:
-
Separate 20-50 µg of protein lysate on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
3. Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRE1α (e.g., anti-phospho-IRE1α Ser724) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
It is recommended to strip the membrane and re-probe for total IRE1α as a loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
1. Cell Plating:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with this compound or other compounds at various concentrations for the desired duration.
3. MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19]
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[19]
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations of Signaling Pathways and Workflows
Unfolded Protein Response Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 세포 생존력 및 증식 분석 [sigmaaldrich.com]
- 4. embopress.org [embopress.org]
- 5. medkoo.com [medkoo.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. mdpi.com [mdpi.com]
- 12. Structure of the Ire1 autophosphorylation complex and implications for the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-IRE1 alpha (Ser724) Polyclonal Antibody (PA1-16927) [thermofisher.com]
- 14. glpbio.com [glpbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: The Effects of XBP1 Agonist this compound on Hepatic and Serum Bile Acid Levels of FXRKO vs. C57BL/6 Mice [digitalcommons.imsa.edu]
- 18. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 19. broadpharm.com [broadpharm.com]
IXA4: A Selective Modulator of ER Proteostasis for Therapeutic Development
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network that aims to restore proteostasis. Inositol-requiring enzyme 1 (IRE1) is a key sensor of ER stress and a central component of the UPR. Upon activation, IRE1 initiates a signaling cascade that includes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates a host of genes involved in protein folding, quality control, and degradation, thereby enhancing the ER's capacity to handle unfolded proteins.
IXA4 is a novel small molecule that has been identified as a highly selective activator of the IRE1/XBP1s signaling pathway.[1][2][3] Unlike global UPR activators, this compound selectively promotes the adaptive remodeling of ER proteostasis without inducing other stress response pathways, such as the heat shock or oxidative stress responses.[3][4] This selectivity makes this compound a valuable tool for studying the specific roles of the IRE1/XBP1s pathway and a promising therapeutic candidate for diseases associated with ER stress and defective proteostasis. This technical guide provides an in-depth overview of the role of this compound in ER proteostasis remodeling, including its mechanism of action, quantitative effects in various models, detailed experimental protocols, and visualization of the key signaling pathways.
Mechanism of Action of this compound
This compound acts as a non-toxic, selective activator of the IRE1/XBP1s arm of the UPR.[1][2][4] Its mechanism of action is distinct from typical ER stress inducers. This compound activates IRE1's endoribonuclease (RNase) activity, which is responsible for the splicing of XBP1 mRNA.[4] This activation is independent of binding to the IRE1 nucleotide-binding pocket.[4] The resulting spliced XBP1 mRNA is translated into the active XBP1s transcription factor. XBP1s then translocates to the nucleus and induces the expression of a specific set of genes that promote ER proteostasis, including chaperones, folding enzymes, and components of the ER-associated degradation (ERAD) machinery.[4]
Crucially, this compound's activation of IRE1 is transient and does not lead to the sustained hyperactivation that can trigger pro-apoptotic pathways or the degradation of ER-localized mRNAs through a process known as regulated IRE1-dependent decay (RIDD).[4][5] This selective and controlled activation of the adaptive arm of the IRE1 pathway is a key feature of this compound.
Signaling Pathway of this compound-mediated ER Proteostasis Remodeling
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Functions of the IRE1/XBP1s Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Inositol-Requiring Enzyme 1 (IRE1)/X-box Binding Protein 1 (XBP1s) signaling pathway is a critical component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This pathway is the most evolutionarily conserved branch of the UPR, highlighting its fundamental role in maintaining ER homeostasis and cellular function.[1][2] Activation of IRE1's endoribonuclease (RNase) activity leads to the unconventional splicing of XBP1 mRNA, generating a potent transcription factor, XBP1s. XBP1s, in turn, orchestrates a broad transcriptional program to enhance the protein folding and degradation capacity of the ER, thereby alleviating ER stress. Dysregulation of the IRE1/XBP1s pathway is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the core cellular functions of the IRE1/XBP1s signaling pathway, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.
Core Signaling Pathway
The activation of the IRE1/XBP1s pathway is a tightly regulated process initiated by the accumulation of unfolded proteins in the ER lumen. This accumulation can be triggered by various physiological and pathological conditions, such as increased protein synthesis, nutrient deprivation, hypoxia, and exposure to toxins.
Activation of IRE1
Under normal conditions, the ER-resident chaperone BiP (Binding immunoglobulin protein) binds to the luminal domain of IRE1, keeping it in an inactive, monomeric state.[3] The accumulation of unfolded proteins leads to the sequestration of BiP, causing its dissociation from IRE1. This dissociation allows IRE1 to dimerize and subsequently oligomerize, leading to the trans-autophosphorylation of its kinase domain.[1][2][3] This phosphorylation event induces a conformational change that allosterically activates the C-terminal RNase domain.[1][2]
Splicing of XBP1 mRNA
The activated IRE1 RNase domain's most well-characterized function is the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1).[1][2] IRE1 excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u). This splicing event results in a frameshift in the downstream coding sequence, leading to the translation of the active, spliced form of XBP1, known as XBP1s.[1][2]
XBP1s-Mediated Transcriptional Regulation
XBP1s is a potent basic leucine zipper (bZIP) transcription factor that translocates to the nucleus.[4] There, it binds to specific DNA response elements in the promoters of its target genes, primarily the Unfolded Protein Response Element (UPRE) and the ER Stress Response Element (ERSE).[5] This binding initiates a transcriptional program aimed at restoring ER homeostasis. Key classes of XBP1s target genes include:
-
ER Chaperones: Upregulation of proteins like GRP78/BiP and GRP94 to assist in proper protein folding.
-
ER-Associated Degradation (ERAD) Components: Increased expression of proteins involved in the identification and degradation of misfolded proteins.[4]
-
Protein Secretion Machinery: Enhancement of the cell's capacity to transport correctly folded proteins out of the ER.
-
Lipid Biosynthesis: Expansion of the ER membrane to accommodate the increased protein load.[4]
Regulated IRE1-Dependent Decay (RIDD)
In addition to XBP1 mRNA splicing, the RNase activity of IRE1 can also mediate the degradation of a subset of ER-localized mRNAs and microRNAs in a process termed Regulated IRE1-Dependent Decay (RIDD).[1][2] RIDD is thought to reduce the protein load on the ER by degrading mRNAs encoding secretory and membrane proteins. However, under conditions of chronic or severe ER stress, RIDD can contribute to apoptosis.[1]
Cellular Functions and Disease Relevance
The IRE1/XBP1s pathway plays a multifaceted role in both physiological and pathological contexts.
-
Physiological Roles: This pathway is essential for the development and function of professional secretory cells, such as plasma cells and pancreatic β-cells, which have a high protein synthesis load. It is also involved in skeletal muscle differentiation and brain function.[6][7]
-
Cancer: In many cancers, the IRE1/XBP1s pathway is hijacked to promote tumor growth, survival, and resistance to therapy by helping cancer cells cope with the stressful tumor microenvironment.[8][9]
-
Metabolic Diseases: Dysregulation of this pathway is linked to obesity, insulin resistance, and type 2 diabetes.[10][11]
-
Neurodegenerative Diseases: Chronic ER stress and altered IRE1/XBP1s signaling are implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.[3]
-
Inflammatory Diseases: The pathway is involved in modulating inflammatory responses.
Quantitative Data Summary
The following tables summarize quantitative data related to the activation and inhibition of the IRE1/XBP1s pathway.
Table 1: Pharmacological Modulation of IRE1/XBP1s Signaling
| Compound | Target | Action | Cell Line | IC50/EC50 | Reference |
| 4µ8c | IRE1 RNase | Inhibitor | HEK293T | 32 µM (inhibition of DNAJB9 expression) | [1] |
| MKC-3946 | IRE1 RNase | Inhibitor | RPMI 8226 | ~2.5 µM (inhibition of XBP1 splicing) | [12] |
| AMG-18 | IRE1 Kinase | Allosteric Inhibitor | RPMI-8226 | 0.26 µM (inhibition of XBP1s expression) | [8] |
| IXA4 | IRE1/XBP1s | Activator | HEK293TREX | ~1 µM (XBP1-RLuc activation) | [1] |
| Sunitinib | IRE1 Kinase | Inhibitor | NCI-H929, U266 | Not specified | [8] |
| Staurosporine | IRE1 Kinase | Inhibitor | RPMI-8226 | 0.48 µM (inhibition of XBP1s expression) | [8] |
Table 2: Gene Expression Changes upon IRE1/XBP1s Activation
| Gene | Function | Inducer | Cell Line | Fold Change (mRNA) | Reference |
| DNAJB9 (ERDJ4) | ER Chaperone | This compound (10 µM, 4h) | HEK293T | ~40-fold | [1] |
| XBP1u | Transcription Factor | FXBP1s transduction | hSAECs | ~4-fold | [13] |
| GFPT1 | Hexosamine Biosynthesis | Thapsigargin (50 nM, 6h) | hSAECs | ~3.5-fold | [13] |
| GNPNAT1 | Hexosamine Biosynthesis | Thapsigargin (50 nM, 6h) | hSAECs | ~3-fold | [13] |
| PGM3 | Hexosamine Biosynthesis | Thapsigargin (50 nM, 6h) | hSAECs | ~2.5-fold | [13] |
| UAP1 | Hexosamine Biosynthesis | Thapsigargin (50 nM, 6h) | hSAECs | ~2-fold | [13] |
| CHOP | Pro-apoptotic Factor | Thapsigargin (50 nM, 6h) | PBEC | >25-fold | [6] |
| GRP78 (BiP) | ER Chaperone | Thapsigargin (50 nM, 6h) | PBEC | ~10-fold | [6] |
Detailed Experimental Protocols
Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol is a standard method to assess the activation of the IRE1 pathway by detecting the spliced form of XBP1 mRNA.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and grow to 70-80% confluency. Treat cells with an ER stress-inducing agent (e.g., 1-10 µg/mL Tunicamycin or 100-500 nM Thapsigargin) or the compound of interest for a specified time (typically 4-16 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Human XBP1 Primers:
-
Mouse XBP1 Primers:
-
PCR Cycling Conditions: 94°C for 5 min, followed by 30-40 cycles of 94°C for 30s, 58°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.[15]
-
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel or an 8% polyacrylamide gel.[6][14] The unspliced XBP1 product will be 26 bp larger than the spliced product.
-
Quantification: Visualize the bands by ethidium bromide or SYBR Green staining and quantify the band intensities using densitometry software (e.g., ImageJ). The percentage of spliced XBP1 can be calculated as: (spliced band intensity) / (spliced + unspliced band intensity) * 100.
Western Blot for Phosphorylated IRE1α
This protocol allows for the detection of the activated, phosphorylated form of IRE1α.
Methodology:
-
Sample Preparation: After cell treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-50 µg of protein lysate by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel and transfer to a PVDF membrane. For a high molecular weight protein like IRE1α (~110 kDa), an extended transfer at 4°C is recommended.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[16] Avoid using milk as a blocking agent as it contains phosphoproteins.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRE1α (e.g., anti-phospho-IRE1α Ser724) diluted in 1% BSA in TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Total IRE1α Control: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRE1α.
XBP1s Luciferase Reporter Assay
This assay provides a quantitative measure of IRE1 RNase activity through the expression of a reporter gene.
Methodology:
-
Cell Line Generation: Create a stable cell line (e.g., in HEK293T cells) expressing a reporter construct where the XBP1 intron is placed between a promoter and a luciferase gene (e.g., Renilla or Firefly luciferase).[1] Splicing of the intron by IRE1 brings the luciferase gene in-frame, allowing its translation.
-
Cell Plating and Treatment: Plate the stable reporter cell line in a 96-well plate. Treat the cells with test compounds or ER stress inducers for 16-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega) and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., a constitutively expressed β-galactosidase or a different luciferase) or to cell viability (e.g., using CellTiter-Glo). Express the results as fold-change over a vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) for XBP1s
ChIP followed by sequencing (ChIP-seq) or qPCR (ChIP-qPCR) can identify the direct genomic targets of the XBP1s transcription factor.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells to induce XBP1s expression. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for XBP1s (e.g., BioLegend, #619502).[17] Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters or by preparing a library for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[17]
Conclusion
The IRE1/XBP1s signaling pathway is a central regulator of cellular proteostasis with profound implications for human health and disease. A thorough understanding of its molecular mechanisms and cellular functions is crucial for the development of novel therapeutic strategies targeting this pathway. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate roles of IRE1/XBP1s signaling in their specific areas of interest. The continued exploration of this pathway holds great promise for uncovering new avenues for the treatment of a wide range of debilitating diseases.
References
- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clustering of IRE1α depends on sensing ER stress but not on its RNase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of XBP1s in Transcriptional Regulation of Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of XBP1s in Transcriptional Regulation of Target Genes [mdpi.com]
- 6. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase reporter assays [bio-protocol.org]
- 8. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Incorporation of the Endoplasmic Reticulum Stress-Induced Spliced Form of XBP1 mRNA in the Exosomes [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. erc.bioscientifica.com [erc.bioscientifica.com]
The Selective Activation of XBP1s-Mediated Gene Expression by IXA4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of IXA4, a selective activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the unfolded protein response (UPR). We detail its mechanism of action, its specific effects on downstream gene expression, and provide comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry investigating endoplasmic reticulum (ER) stress, proteostasis, and the therapeutic potential of modulating the UPR.
Introduction: The IRE1α-XBP1s Pathway in ER Stress
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR is mediated by three ER-transmembrane sensors: IRE1, PERK, and ATF6.
The IRE1 pathway is the most evolutionarily conserved branch of the UPR[1]. Upon ER stress, IRE1α undergoes autophosphorylation and activation of its endoribonuclease (RNase) domain. This activated RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, removing a 26-nucleotide intron. This splicing event results in a frameshift, leading to the translation of a potent transcription factor, XBP1s. XBP1s then translocates to the nucleus and activates the transcription of a host of genes involved in restoring ER proteostasis, including chaperones, folding enzymes, and components of the ER-associated degradation (ERAD) machinery[1].
Chronic or unresolved ER stress, however, can lead to maladaptive IRE1α signaling, including regulated IRE1-dependent decay (RIDD) of mRNAs and activation of pro-inflammatory pathways like JNK and NF-κB, which can contribute to cellular dysfunction and apoptosis[2][3][4][5]. The ability to selectively activate the protective XBP1s arm of the IRE1 pathway while avoiding these detrimental outputs holds significant therapeutic promise for a range of diseases, including metabolic disorders and neurodegenerative diseases.
This compound: A Selective IRE1/XBP1s Activator
This compound is a small molecule that has been identified as a highly selective activator of IRE1/XBP1s signaling[6][7][8]. A key feature of this compound is its ability to induce IRE1-dependent XBP1 mRNA splicing and subsequent downstream gene expression without globally activating the UPR or other cellular stress responses, such as the heat shock response or oxidative stress response[6][7][9]. Importantly, this compound does not appear to trigger the pathological consequences of chronic IRE1 activation, such as RIDD or JNK phosphorylation[2][3][9]. This selectivity makes this compound a valuable tool for studying the specific functions of the XBP1s pathway and a promising lead for therapeutic development.
Signaling Pathway and Mechanism of Action
This compound activates IRE1α, leading to the splicing of XBP1u (unspliced) mRNA to XBP1s (spliced). XBP1s then acts as a transcription factor, upregulating genes that enhance the ER's protein folding and degradation capacity.
Figure 1. this compound signaling pathway leading to XBP1s-mediated gene expression.
Quantitative Effects on Gene Expression
This compound treatment leads to a significant and selective upregulation of XBP1s target genes. The following tables summarize the quantitative data from various studies.
Table 1: In Vitro Gene Expression Changes in Primary Mouse Hepatocytes
| Gene | Treatment | Fold Change vs. Control | Reference |
| Dnajb9 | This compound (10 µM, 12h) | ~2.5 | [2][4] |
| Hspa5 (BiP) | This compound (10 µM, 12h) | ~1.8 | [2][4] |
Note: The induction of these genes by this compound was shown to be IRE1-dependent, as co-treatment with the IRE1 RNase inhibitor 4µ8c attenuated the increase[2][4].
Table 2: In Vivo Gene Expression Changes in Mouse Liver
| Gene | Animal Model | Treatment | Time Point | Fold Change vs. Control | Reference |
| Dnajb9 | Chow-fed mice | This compound (50 mg/kg, IP) | 4 hours | ~3.5 | [2][3][4][5] |
| Dnajb9 | Chow-fed mice | This compound (50 mg/kg, IP) | 8 hours | ~1.0 (returned to baseline) | [2][4] |
| Dnajb9 | Diet-induced obese (DIO) mice | This compound (50 mg/kg/day, 8 weeks) | 8 weeks | Significant increase | [2][3][4] |
| Sec24d | Diet-induced obese (DIO) mice | This compound (50 mg/kg/day, 8 weeks) | 8 weeks | Significant increase | [3] |
| Dgat2 | Diet-induced obese (DIO) mice | This compound (50 mg/kg/day, 8 weeks) | 8 weeks | Reduced expression | [3][8] |
| Scd1 | Diet-induced obese (DIO) mice | This compound (50 mg/kg/day, 8 weeks) | 8 weeks | Reduced expression | [3][8] |
| Srebf1c | Diet-induced obese (DIO) mice | This compound (50 mg/kg/day, 8 weeks) | 8 weeks | Reduced expression | [3][8] |
Table 3: Selectivity of this compound in HEK293T Cells
| UPR Branch | Treatment | Effect on Target Gene Set | Reference |
| IRE1/XBP1s | This compound (10 µM, 4h) | Strong activation | [9] |
| ATF6 | This compound (10 µM, 4h) | Modest activation (<20% of Thapsigargin) | [9] |
| PERK | This compound (10 µM, 4h) | No significant activation | [9] |
Note: This highlights the selectivity of this compound for the IRE1/XBP1s pathway over the other UPR branches.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on gene expression downstream of XBP1s.
Cell Culture and this compound Treatment
-
Cell Lines: HEK293T, Huh7, SH-SY5Y, or primary hepatocytes can be used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For experiments, dilute the stock solution in culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Treat cells with this compound or vehicle (DMSO) for the desired duration (e.g., 4, 12, or 18 hours).
RNA Extraction and Quantitative RT-PCR (RT-qPCR)
This protocol is used to quantify the mRNA levels of XBP1s target genes.
Figure 2. Experimental workflow for RT-qPCR analysis.
-
RNA Isolation: Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR: Perform qPCR using a real-time PCR system and a SYBR Green-based master mix. Use primers specific for target genes (e.g., DNAJB9, HSPA5, SEC24D) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.
RNA Sequencing (RNA-seq)
For a global view of transcriptional changes induced by this compound.
-
Sample Preparation: Extract high-quality total RNA as described for RT-qPCR.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, RNA fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly up- or downregulated by this compound treatment.
-
Conduct pathway and gene ontology (GO) analysis to identify enriched biological processes.
-
Immunoblotting
To assess changes in protein levels of XBP1s and its downstream targets.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against XBP1s, BiP, SEC24D, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software.
Conclusion
This compound is a powerful research tool for dissecting the adaptive arm of the IRE1 signaling pathway. Its high selectivity for activating XBP1s-mediated transcription without inducing the broader UPR or other stress responses provides a unique opportunity to study the beneficial effects of ER proteostasis remodeling. The data consistently demonstrates that this compound upregulates key XBP1s target genes involved in protein folding and degradation. The experimental protocols detailed herein provide a robust framework for researchers to investigate the effects of this compound in various cellular and animal models, paving the way for a deeper understanding of the therapeutic potential of targeted UPR modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacologic IRE1/XBP1s Activation Promotes Systemic Adaptive Remodeling in Obesity | bioRxiv [biorxiv.org]
- 3. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of IXA4: A Selective Modulator of the Unfolded Protein Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
IXA4 is a novel small molecule that has been identified as a highly selective and non-toxic activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the unfolded protein response (UPR).[1][2][3] This technical guide provides a comprehensive overview of the initial discovery and characterization of this compound, detailing its mechanism of action, quantitative data from key experiments, and the detailed protocols utilized in its evaluation. The selective activation of the IRE1/XBP1s pathway by this compound, without inducing a global UPR or other stress responses, presents a promising therapeutic strategy for diseases associated with endoplasmic reticulum (ER) stress and protein misfolding.[1][4]
Initial Discovery: High-Throughput Screening
This compound was identified through a high-throughput screening (HTS) campaign designed to discover compounds that selectively activate the IRE1/XBP1s signaling pathway.[4] The screening utilized a HEK293T cell line engineered to express a reporter construct where the splicing of XBP1 mRNA by activated IRE1 results in the production of a detectable signal.[4] This primary screen identified multiple initial hits, which were then subjected to a series of secondary assays to confirm their activity and assess their selectivity.
Experimental Workflow: High-Throughput Screening and Hit Validation
Caption: High-throughput screening and hit validation workflow for this compound.
Mechanism of Action: Selective IRE1/XBP1s Activation
This compound selectively activates the endoribonuclease (RNase) domain of IRE1, leading to the unconventional splicing of XBP1 mRNA.[4] This spliced XBP1 mRNA is then translated into the active transcription factor XBP1s, which upregulates a cohort of genes involved in ER protein folding, quality control, and degradation, thereby enhancing the cell's capacity to cope with ER stress.[4][5] A key feature of this compound is its ability to activate this adaptive signaling pathway without triggering the pro-apoptotic branches of the UPR or other cellular stress responses, such as the heat shock or oxidative stress responses.[2][6]
Signaling Pathway: this compound-Mediated IRE1/XBP1s Activation
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. insights.opentrons.com [insights.opentrons.com]
- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
An In-depth Technical Guide: The Mechanism of IXA4's Selective UPR Activation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages protein folding stress within the endoplasmic reticulum (ER). It is composed of three main signaling branches initiated by the sensors IRE1, PERK, and ATF6. While global activation of the UPR can be a blunt instrument, leading to apoptosis under chronic stress, the selective modulation of a single branch offers a promising therapeutic strategy for diseases associated with ER proteostasis defects. This document elucidates the mechanism by which the small molecule IXA4 achieves highly selective activation of the IRE1/XBP1s signaling pathway, thereby avoiding the global UPR activation and its potentially detrimental consequences, such as apoptosis or inflammation. We present a consolidation of quantitative data, detailed experimental protocols, and signaling pathway visualizations to provide a comprehensive technical overview of this compound's function.
The Core Mechanism: Selective Activation of the IRE1α Pathway
The canonical UPR is triggered by the dissociation of the chaperone BiP (HSPA5) from the luminal domains of three ER-resident sensor proteins: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). This compound is a novel small molecule identified through high-throughput screening that functions as a highly selective activator of the IRE1α branch.[1][2][3]
The selectivity of this compound is its defining feature. It robustly activates IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA to its active form (XBP1s) without significantly engaging the PERK or ATF6 pathways.[2][4] This avoids a global stress response. Studies have shown that treatment with this compound leads to the upregulation of IRE1/XBP1s target genes, such as DNAJB9, while the expression of canonical PERK target genes (DDIT3/CHOP) and ATF6 target genes (HSPA5/BiP) remains largely unchanged.[2][5][6]
The mechanism of activation is also distinct; this compound promotes IRE1 autophosphorylation, which is essential for its RNase activity, but does so without binding to the kinase active site.[4] This unique allosteric activation mechanism may contribute to its selective and transient signaling output.
Caption: The UPR and this compound's selective point of action.
Bypassing Deleterious IRE1α Signaling Outcomes
Chronic or hyperactivation of IRE1α can lead to maladaptive responses beyond the beneficial splicing of XBP1. These include:
-
Regulated IRE1-Dependent Decay (RIDD): Degradation of a subset of ER-localized mRNAs, which can be detrimental to cell function (e.g., insulin mRNA in pancreatic β-cells).[7][8]
-
TRAF2-JNK Signaling: Recruitment of TRAF2, leading to the activation of the pro-inflammatory and pro-apoptotic JNK pathway.[5][7]
This compound cleverly avoids these outcomes. Research indicates that this compound induces only a transient activation of IRE1α signaling.[5][8] Hepatic expression of XBP1s target genes in mice peaks around 4 hours after this compound administration and returns to baseline within 8 hours.[5] This modest and transient activation is sufficient to promote the adaptive XBP1s response but is below the threshold required to robustly trigger RIDD or TRAF2-JNK signaling.[5][8] Phosphokinase profiling confirms that this compound treatment does not lead to the phosphorylation of JNK or its substrate c-Jun.[4]
Caption: Downstream signaling fates of IRE1α activation.
Quantitative Data Summary
The selectivity of this compound has been rigorously quantified using transcriptomic and biochemical approaches across various cell lines and in vivo models. The following tables summarize representative data, comparing the effect of this compound to global UPR inducers like Thapsigargin (Tg).
Table 1: UPR Target Gene Expression in HEK293T Cells (4h Treatment)
| Gene Target | UPR Branch | Fold Change vs. Vehicle (this compound, 10 µM) | Fold Change vs. Vehicle (Thapsigargin, 1 µM) |
|---|---|---|---|
| DNAJB9 | IRE1 | ~10-15 fold | ~20-25 fold |
| SEC24D | IRE1 | ~3-5 fold | ~5-7 fold |
| HSPA5 (BiP) | ATF6 / IRE1 | ~1.5-2 fold | ~8-10 fold |
| DDIT3 (CHOP) | PERK | No significant change | ~40-50 fold |
Data compiled from studies demonstrating selective upregulation of IRE1/XBP1s target genes with minimal impact on PERK and ATF6 targets.[4][6]
Table 2: UPR Pathway Activation Profile in DIO Mice (8 weeks Treatment)
| Gene Set | UPR Branch | Fold Change vs. Vehicle (this compound, 50 mg/kg) |
|---|---|---|
| IRE1/XBP1s Targets | IRE1 | Significantly Increased |
| PERK Targets | PERK | No significant change |
| ATF6 Targets | ATF6 | Modest, insignificant increase |
This data shows that chronic in vivo administration of this compound maintains its selectivity for the IRE1 pathway in a disease-relevant model.[5]
Key Experimental Protocols
Reproducing the findings on this compound's selectivity relies on a set of core molecular biology techniques.
Experimental Workflow for Assessing UPR Branch Selectivity
Caption: Workflow for determining compound selectivity for UPR branches.
Protocol: RT-qPCR for UPR Target Gene Analysis
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) to reach 70-80% confluency. Treat with vehicle (e.g., DMSO), this compound (10 µM), or a positive control like Thapsigargin (1 µM) for the desired time (e.g., 4 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
Real-Time qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use 5-10 ng of cDNA per reaction. Primer sequences for human UPR targets:
-
HSPA5 (BiP): Fwd: 5'-GGTGTGCAGCAGGACATCAAG-3', Rev: 5'-TGTCCGTCAGGGGTCTTTACC-3'
-
DNAJB9: Fwd: 5'-AAGGAACAGCAGCCAAAAAG-3', Rev: 5'-AGGGTTGTTGTCGCTTTTCT-3'
-
DDIT3 (CHOP): Fwd: 5'-GGAAACAGAGTGGTCATTCCC-3', Rev: 5'-CTGCTTGAGCCGTTCATTCTC-3'
-
ACTB (Actin): Fwd: 5'-CACCATTGGCAATGAGCGGTTC-3', Rev: 5'-AGGTCTTTGCGGATGTCCACGT-3'
-
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., ACTB).
Protocol: XBP1 mRNA Splicing Assay (Conventional RT-PCR)
-
RNA Isolation & cDNA Synthesis: Follow steps 1-3 from the RT-qPCR protocol.
-
PCR Amplification: Perform a standard PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA.[9][10]
-
Human XBP1: Fwd: 5'-CCTTGTAGTTGAGAACCAGG-3', Rev: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Run the PCR products on a high-resolution (3%) agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands, separated by 26 base pairs.[9]
Conclusion
This compound avoids global UPR activation through a finely tuned mechanism characterized by two key features: pathway selectivity and transient kinetics . It selectively engages the IRE1α sensor, likely through an allosteric mechanism, without significantly perturbing the PERK and ATF6 branches.[4] Furthermore, its transient and modest activation of IRE1α is sufficient to drive the adaptive XBP1s transcriptional program but remains below the threshold required to trigger the potentially harmful RIDD and TRAF2-JNK outputs.[5][8] This sophisticated mode of action makes this compound a powerful tool for studying the specific roles of the IRE1/XBP1s axis in health and disease and provides a blueprint for developing targeted therapeutics for ER proteostasis disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Non-Toxic Properties of IXA4 in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA4 is a highly selective, small-molecule activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1][2][3] This pathway is a central component of the unfolded protein response (UPR), a cellular stress response that maintains endoplasmic reticulum (ER) proteostasis.[1][4] Notably, this compound exhibits a unique mechanism of action, activating the IRE1/XBP1s pathway without inducing a global UPR or other cellular stress responses, such as the heat shock or oxidative stress responses.[1][3] This selectivity contributes to its non-toxic profile in various cell types, making it a valuable tool for studying the therapeutic potential of targeted ER proteostasis remodeling.[1]
This technical guide provides a comprehensive overview of the non-toxic properties of this compound, detailing its effects on cellular viability and function. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The non-toxic nature of this compound has been demonstrated in multiple studies, primarily through the absence of significant decreases in cell viability at effective concentrations. While specific IC50 values in non-cancerous cell lines are not extensively published, the available data indicates high cell viability at concentrations that robustly activate the IRE1/XBP1s pathway.
| Cell Line | Organism | Cell Type | This compound Concentration | Treatment Duration | Observed Effect on Viability | Reference |
| CHO7PA2 | Chinese Hamster | Ovary | 10µM | 18 hours | No significant influence on viability (measured by CellTiter-Glo) | [1] |
| HEK293T | Human | Embryonic Kidney | 10µM | 4 hours | No reported cytotoxicity; used for pathway analysis | [3] |
| Mouse Splenic T cells | Mouse | T lymphocyte | 30µM | 4 days | No reported cytotoxicity; observed increased mitochondrial mass | [2] |
Table 1: Summary of this compound Effects on the Viability of Non-Cancerous or Non-Tumorigenic Cell Lines. This table summarizes the reported effects of this compound on the viability of various cell lines used in foundational studies. The lack of reported cytotoxicity at effective concentrations underscores its non-toxic properties.
| Parameter | Cell Line/Model | This compound Treatment | Result | Reference |
| β-amyloid (Aβ) Secretion | CHO7PA2 cells expressing APPV717F | 10µM for 18 hours | ~50% reduction in Aβ levels | [2][3] |
| Mitochondrial Mass & ATP | Mouse Splenic T cells | 30µM for 4 days | Significant increase in mitochondrial mass and ATP reserves | [2] |
| XBP1s mRNA Upregulation | HEK293T, Huh7, SHSY5Y cells | 10µM for 4 hours | Selective upregulation of XBP1s mRNA | [3] |
| ER Proteostasis | HEK293T cells | 10µM for 4 hours | Selective transcriptional remodeling of ER proteostasis pathways | [3] |
| Glucose Homeostasis | Diet-induced obese (DIO) mice | 50mg/kg daily for 8 weeks | Improved glucose homeostasis and inhibited hepatic gluconeogenesis | [2] |
Table 2: Summary of Functional Outcomes of this compound Treatment. This table highlights the key functional effects of this compound in various in vitro and in vivo models, demonstrating its bioactivity at non-toxic concentrations.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the non-toxic properties and mechanism of action of this compound.
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurements.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation with this compound: Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol is used to detect the IRE1-mediated splicing of XBP1 mRNA, a hallmark of IRE1/XBP1s pathway activation.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit
-
PCR primers for XBP1 (flanking the 26-nucleotide intron)
-
Taq DNA polymerase
-
Agarose gel electrophoresis system
Protocol:
-
Cell Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency and treat with this compound (e.g., 10 µM) or a positive control (e.g., Thapsigargin) for the desired time (e.g., 4 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Use appropriate PCR cycling conditions.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2.5-3% agarose gel to resolve the unspliced and spliced XBP1 amplicons. The spliced form will be 26 base pairs smaller than the unspliced form.
-
Visualize the bands using a DNA stain (e.g., ethidium bromide).
-
Measurement of Mitochondrial Mass using MitoTracker Green Staining
This method quantifies mitochondrial mass in live cells using a fluorescent dye that accumulates in mitochondria regardless of membrane potential.
Materials:
-
MitoTracker™ Green FM (Thermo Fisher Scientific)
-
Live-cell imaging buffer or serum-free medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Preparation: Culture cells (e.g., mouse splenic T cells) under the desired experimental conditions.
-
Staining Solution Preparation: Prepare a working solution of MitoTracker Green in serum-free medium or PBS at a final concentration of 20-200 nM.
-
Cell Staining:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the MitoTracker Green working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells with fresh, pre-warmed live-cell imaging buffer or medium.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Image the live cells immediately using a fluorescence microscope with appropriate filters for green fluorescence.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer, detecting the fluorescence in the FITC channel.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the study of this compound.
Caption: this compound selectively activates the IRE1/XBP1s signaling pathway.
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Workflow for analyzing XBP1 mRNA splicing.
Conclusion
This compound stands out as a valuable research tool due to its ability to selectively activate the IRE1/XBP1s arm of the UPR without inducing a broader stress response, thereby avoiding cytotoxicity. The data and protocols presented in this guide provide a framework for investigating the non-toxic properties of this compound and its potential therapeutic applications. By understanding its specific mechanism of action and having access to detailed experimental methodologies, researchers can further explore the role of targeted ER proteostasis modulation in various physiological and pathological contexts. The continued investigation into compounds like this compound holds promise for the development of novel therapeutic strategies for a range of diseases characterized by ER dysfunction.
References
Foundational Research on IXA4: A Novel Modulator of the Unfolded Protein Response for the Treatment of Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key contributor to the pathophysiology of these conditions is chronic cellular stress, particularly within the endoplasmic reticulum (ER), the primary site of protein folding and lipid synthesis. The unfolded protein response (UPR) is a set of signaling pathways that aims to resolve ER stress and restore homeostasis. One of the central arms of the UPR is mediated by the inositol-requiring enzyme 1 (IRE1). Foundational research has identified a novel small molecule, IXA4, as a selective activator of a protective branch of the IRE1 signaling pathway, offering a promising therapeutic strategy for metabolic disorders. This technical guide provides a comprehensive overview of the core research on this compound, including its mechanism of action, key experimental findings, detailed protocols, and visual representations of the underlying biological processes.
Mechanism of Action: Selective Activation of the IRE1/XBP1s Pathway
This compound is a highly selective and non-toxic activator of the IRE1/X-box binding protein 1 (XBP1s) signaling pathway.[1][2][3][4] Under conditions of ER stress, the IRE1α transmembrane protein becomes activated. This activation has two main downstream consequences: the unconventional splicing of XBP1 mRNA to its active form (XBP1s), and the regulated IRE1-dependent decay (RIDD) of other mRNAs, as well as the activation of pro-inflammatory pathways like JNK.[5][6][7][8] Chronic hyperactivation of IRE1 can be detrimental, leading to cellular dysfunction and apoptosis through the RIDD and JNK pathways.[5][8][9]
This compound's therapeutic potential lies in its ability to transiently and selectively activate the protective IRE1/XBP1s arm without engaging the pathological RIDD or JNK signaling cascades.[5][6][8][9] The spliced form of XBP1, XBP1s, is a potent transcription factor that upregulates a suite of genes involved in restoring ER proteostasis and promoting adaptive remodeling in metabolic tissues like the liver and pancreas.[5][8] This selective activation for a few hours at a time allows for the beneficial effects of XBP1s-mediated gene expression without triggering the harmful consequences of sustained IRE1 activity.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound-activated signaling pathway and a typical experimental workflow for evaluating its efficacy in a diet-induced obesity mouse model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound in diet-induced obese (DIO) mice.
Table 1: Systemic Metabolic Parameters in DIO Mice Treated with this compound [5][10]
| Parameter | Vehicle Control | This compound (50 mg/kg) | Outcome |
| Fasting Blood Glucose | Elevated | Reduced | Improved glycemic control |
| Fasting Plasma Insulin | Elevated | Reduced | Increased insulin sensitivity |
| HOMA-IR | Elevated | Reduced | Improved insulin sensitivity |
| Oral GTT (AUC) | Increased | Decreased | Enhanced glucose clearance |
| Intraperitoneal GTT (AUC) | Increased | Decreased | Enhanced glucose clearance |
| Liver Triglyceride Content | Increased | Decreased | Reduced hepatic steatosis |
GTT: Glucose Tolerance Test; AUC: Area Under the Curve; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.
Table 2: Hepatic Gene Expression Changes in DIO Mice Treated with this compound [11]
| Gene | Pathway | Change with this compound | Outcome |
| Dnajb9 | IRE1/XBP1s Target | Upregulated | Confirmation of target engagement |
| Pck1 | Gluconeogenesis | Downregulated | Reduced hepatic glucose production |
| G6pc | Gluconeogenesis | Downregulated | Reduced hepatic glucose production |
| Dgat2 | Lipogenesis | Downregulated | Reduced fat synthesis |
| Scd1 | Lipogenesis | Downregulated | Reduced fat synthesis |
| Srebf1c | Lipogenesis | Downregulated | Reduced fat synthesis |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research of this compound.
In Vivo Model: Diet-Induced Obese (DIO) Mice
-
Animal Model : Male C57BL/6J mice, 8 weeks of age, are used.[12]
-
Diet : Mice are fed a high-fat diet (HFD) with 60% of kilocalories from fat (e.g., Research Diets D12492) for 15 weeks to induce obesity and insulin resistance.[5][12] Control animals are maintained on a standard chow diet.
-
Housing : Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[12]
-
Treatment :
-
Formulation : this compound is formulated in a vehicle of 10% DMSO, 30% Kolliphor EL:ethanol (2:1 ratio), and 60% saline.[4][5]
-
Administration : Obese mice are treated once daily via intraperitoneal (i.p.) injection with either vehicle or this compound at a dose of 50 mg/kg for up to 8 weeks.[4][5]
-
Monitoring : Body weight and food intake are measured weekly.[4][5]
-
Metabolic Phenotyping
-
Glucose Tolerance Test (GTT) :
-
A baseline blood glucose reading is taken from the tail vein.
-
A bolus of glucose (2 g/kg body weight) is administered either by oral gavage (OGTT) or i.p. injection (IPGTT).[5]
-
Blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT) :
-
Mice are fasted for 4-6 hours.
-
A baseline blood glucose reading is taken.
-
Human insulin (0.75-1.0 U/kg body weight) is administered via i.p. injection.
-
Blood glucose is measured at 15, 30, 45, and 60 minutes post-injection.
-
-
Pyruvate Tolerance Test (PTT) :
-
Mice are fasted overnight (16 hours).
-
A baseline blood glucose reading is taken.
-
Sodium pyruvate (2 g/kg body weight) is administered via i.p. injection.
-
Blood glucose is measured at specified intervals to assess hepatic glucose production.
-
In Vitro Assays
-
Cell Culture :
-
Primary Hepatocytes : Isolated from mice and cultured in standard media.
-
Min6 Cells : A mouse pancreatic beta-cell line, cultured in DMEM with high glucose, supplemented with FBS and β-mercaptoethanol.
-
-
Treatment : Cells are treated with this compound (e.g., 10 µM) with or without an IRE1 RNase inhibitor (e.g., 4µ8c at 32 µM or STF-083010) for various time points (e.g., 6, 12, or 24 hours).[6][13]
-
Glucose-Stimulated Insulin Secretion (GSIS) :
-
Pancreatic islets are isolated from treated and control DIO mice.
-
Islets are pre-incubated in low glucose (2.8 mM) Krebs-Ringer buffer (KRB).
-
Insulin secretion is stimulated by incubating islets in high glucose (16.8 mM) KRB for 60 minutes.
-
Insulin concentration in the supernatant is measured by ELISA.[5]
-
Molecular Analysis
-
RNA Isolation and RT-qPCR :
-
Total RNA is extracted from frozen liver or pancreatic tissue, or from cultured cells, using standard methods (e.g., TRIzol).
-
cDNA is synthesized from 1-2 µg of RNA.
-
Quantitative PCR is performed using SYBR Green chemistry and gene-specific primers for targets such as Dnajb9, Xbp1s, Pck1, G6pc, Scd1, etc. Gene expression is normalized to a housekeeping gene (e.g., Gapdh or Rplp0).
-
-
Immunoblotting :
-
Tissues or cells are lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against proteins of interest (e.g., p-AKT, AKT, XBP1s, BiP).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Conclusion
The foundational research on this compound has established it as a promising pharmacological tool and potential therapeutic agent for metabolic diseases. By selectively activating the protective IRE1/XBP1s arm of the unfolded protein response, this compound promotes adaptive remodeling in key metabolic tissues, leading to improved glucose homeostasis, increased insulin sensitivity, and reduced hepatic steatosis in preclinical models. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to build upon this foundational work and explore the full therapeutic potential of modulating the IRE1/XBP1s pathway for the treatment of metabolic disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. glpbio.com [glpbio.com]
- 5. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IXA4 Treatment of SH-SY5Y Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for neurodegenerative diseases and cancer research.[1] IXA4 is a pharmacological agent identified as a highly selective activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the Unfolded Protein Response (UPR).[2][3] Unlike general ER stress inducers, this compound activates the protective IRE1/XBP1s pathway without significantly engaging other UPR arms like PERK or ATF6, or pro-apoptotic outputs such as JNK signaling.[4][5] These application notes provide detailed protocols for the treatment of SH-SY5Y cells with this compound to investigate ER proteostasis and its therapeutic potential.
Signaling Pathway of this compound in SH-SY5Y Cells
This compound selectively activates the IRE1α kinase/RNase, promoting the unconventional splicing of XBP1 mRNA to its active form, XBP1s.[2] The transcription factor XBP1s then upregulates a suite of genes involved in enhancing the protein folding and degradation capacity of the endoplasmic reticulum (ER). In SH-SY5Y cells, this compound treatment has been shown to specifically increase the expression of XBP1s target genes, such as DNAJB9, without significantly affecting targets of the PERK (e.g., CHOP) or ATF6 (e.g., BiP) pathways.[2][6] This selectivity makes this compound a valuable tool for dissecting the specific contributions of the IRE1/XBP1s pathway to cellular homeostasis and disease pathology.
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
This protocol provides standard conditions for maintaining the SH-SY5Y neuroblastoma cell line.
-
1.1. Media Preparation:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution.
-
-
1.2. Cell Seeding and Passaging:
-
Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
When cells reach 70-80% confluency, aspirate the medium.[8]
-
Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2.5 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[8]
-
Neutralize the trypsin by adding 7.5 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density for experiments or continued culture (typically a 1:5 to 1:10 split ratio).
-
This compound Treatment of SH-SY5Y Cells
This protocol outlines the procedure for treating SH-SY5Y cells with this compound to analyze its effects on gene expression and cellular function.
-
2.1. Materials:
-
This compound compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
Cultured SH-SY5Y cells (plated at the desired density, e.g., 50,000 cells/well in a 24-well plate).[7]
-
Complete growth medium.
-
-
2.2. Treatment Procedure:
-
Plate SH-SY5Y cells and allow them to adhere and grow for at least 24 hours.
-
Prepare the final concentration of this compound by diluting the stock solution in complete growth medium. A final concentration of 10 µM is commonly used.[2][6]
-
For the vehicle control, prepare medium with an equivalent volume of DMSO.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration. Incubation times can vary depending on the endpoint:
-
After incubation, proceed with the desired downstream analysis (e.g., RNA extraction for qPCR, cell lysis for immunoblotting, or cell staining for imaging).
-
Downstream Analysis: Gene Expression via qPCR
This protocol describes how to measure changes in UPR-related gene expression following this compound treatment.
-
Following the 4-hour treatment with this compound, wash cells with PBS and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using a suitable master mix and specific primers for target genes:
-
IRE1/XBP1s target: DNAJB9
-
ATF6 target: HSPA5 (BiP)
-
PERK target: DDIT3 (CHOP)
-
Housekeeping gene: GAPDH or ACTB
-
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on SH-SY5Y cells.
Table 1: Effect of this compound on UPR Gene Expression in SH-SY5Y Cells Data derived from experiments where cells were treated with 10 µM this compound for 4 hours.[6]
| Gene Target | UPR Pathway | Result |
| DNAJB9 | IRE1/XBP1s | Significantly Upregulated |
| BiP (HSPA5) | ATF6 | No Significant Change |
| CHOP (DDIT3) | PERK | No Significant Change |
Table 2: Functional Effects of this compound in APP-Expressing SH-SY5Y Cells Data derived from experiments where SH-SY5Y cells overexpressing Amyloid Precursor Protein (APP) mutants were treated with 10 µM this compound for 72 hours.[2]
| Parameter | Effect of APP Overexpression | Effect of this compound Treatment |
| Aβ Secretion | Increased | Reduced |
| APP Degradation | Decreased | Increased |
| Mitochondrial Membrane Potential | Reduced by 25-40% | Reduction Prevented |
Application Notes
-
Selective Pathway Analysis: this compound's high selectivity for the IRE1/XBP1s pathway allows researchers to investigate the specific role of this signaling branch in neuroblastoma cell biology without the confounding effects of broad UPR activation.[2]
-
Neuroprotection Model: In models of neurodegenerative diseases like Alzheimer's, this compound has been shown to mitigate proteotoxicity by enhancing APP degradation and rescuing mitochondrial dysfunction in SH-SY5Y cells.[2][9] This makes it a useful tool for studying potential therapeutic strategies aimed at boosting cellular proteostasis.
-
Dose and Time Considerations: The optimal concentration and treatment duration may vary based on the specific experimental endpoint. The provided protocols (10 µM for 4-72 hours) serve as a validated starting point.
-
Control Experiments: It is crucial to include a vehicle control (DMSO) in all experiments. Additionally, co-treatment with an IRE1 inhibitor (e.g., 4µ8c or STF-083010) can be used to confirm that the observed effects of this compound are indeed dependent on IRE1's RNase activity.[6]
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for evaluation of neurotrophic strategies in Parkinson’s disease-related dopaminergic and sympathetic neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate [mdpi.com]
Application Notes and Protocols for the Use of IXA4 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA4 is a selective activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the unfolded protein response (UPR).[1][2] In the context of liver health and disease, the IRE1/XBP1s pathway plays a crucial role in maintaining endoplasmic reticulum (ER) proteostasis. Dysregulation of this pathway is implicated in various liver pathologies, including metabolic diseases. This compound offers a valuable pharmacological tool to investigate the therapeutic potential of modulating this pathway. Unlike global ER stress inducers, this compound selectively activates the adaptive IRE1/XBP1s transcriptional program without triggering the pro-apoptotic arms of the UPR, such as regulated IRE1-dependent decay (RIDD) or TRAF2/JNK signaling.[3][4] This makes it a promising candidate for studying the beneficial effects of targeted UPR activation in primary hepatocytes, which are the primary metabolic cells of the liver and a key in vitro model for drug development and toxicology studies.
These application notes provide a comprehensive guide for the use of this compound in primary hepatocyte culture, covering cell isolation, treatment protocols, and functional assays to assess the compound's effects.
Mechanism of Action of this compound in Hepatocytes
This compound selectively activates the IRE1α RNase domain, leading to the unconventional splicing of XBP1 mRNA. This spliced form, XBP1s, is a potent transcription factor that upregulates a battery of genes involved in ER protein folding, quality control, and degradation. This targeted activation of the IRE1/XBP1s pathway in hepatocytes has been shown to improve systemic glucose metabolism and reduce hepatic steatosis by remodeling the hepatic transcriptome.[3][4]
Data Presentation
The following table summarizes the quantitative effects of this compound on gene expression in primary mouse hepatocytes, as reported in the literature.
| Gene Target | Treatment Condition | Fold Change vs. Vehicle | Reference |
| Dnajb9 | 10 µM this compound for 12 hours | ~3.5 | [1] |
| Hspa5 | 10 µM this compound for 12 hours | ~2.5 | [1] |
| Xbp1s | 10 µM this compound | Significant Induction | [3] |
| Gale | 10 µM this compound for 12 hours | ~1.5 | |
| Gfat1 | 10 µM this compound for 12 hours | ~1.3 |
Experimental Protocols
Protocol 1: Isolation of Primary Mouse Hepatocytes
This protocol is based on the widely used two-step collagenase perfusion method.
Materials and Reagents:
-
Perfusion Buffer: Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺, supplemented with 10 mM HEPES and 0.5 mM EGTA.
-
Digestion Buffer: Williams' Medium E supplemented with 100 U/mL collagenase type IV and 5 mM CaCl₂.
-
Wash Medium: Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Plating Medium: Williams' Medium E supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 nM dexamethasone, and 100 nM insulin.
-
Maintenance Medium: Williams' Medium E supplemented with 1% Penicillin-Streptomycin, 100 nM dexamethasone, and 10 nM insulin.
-
70% Ethanol
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Peristaltic pump and tubing
-
24G catheter
-
70 µm cell strainer
-
50 mL conical tubes
-
Refrigerated centrifuge
-
Collagen-coated cell culture plates
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the abdominal area with 70% ethanol.
-
Make a midline incision to expose the peritoneal cavity and locate the portal vein and inferior vena cava.
-
Cannulate the portal vein with a 24G catheter and secure it.
-
Cut the inferior vena cava to allow for outflow.
-
Perfuse the liver with Perfusion Buffer at a flow rate of 5-7 mL/min for 5-10 minutes, or until the liver appears blanched.
-
Switch the perfusion to Digestion Buffer and continue for 10-15 minutes, or until the liver becomes soft and digested.
-
Excise the liver and transfer it to a petri dish containing Wash Medium.
-
Gently disrupt the liver capsule and dissociate the cells using sterile forceps.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.
-
Discard the supernatant and gently resuspend the hepatocyte pellet in Wash Medium.
-
Repeat the centrifugation and wash steps two more times.
-
After the final wash, resuspend the pellet in Plating Medium.
-
Determine cell viability and concentration using the Trypan Blue exclusion assay.
Protocol 2: Plating and Maintenance of Primary Hepatocytes
-
Dilute the isolated hepatocytes in Plating Medium to a final concentration of 0.5-1 x 10⁶ viable cells/mL.
-
Seed the cells onto collagen-coated plates at a density of 0.25-0.5 x 10⁶ cells/cm².
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂.
-
After 4-6 hours of attachment, aspirate the Plating Medium and replace it with Maintenance Medium.
-
Change the medium every 24 hours.
Protocol 3: this compound Treatment of Primary Hepatocytes
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM.
-
On the day of the experiment (typically 24 hours after plating), dilute the this compound stock solution in Maintenance Medium to the desired final concentration. A commonly used and effective concentration is 10 µM.[1]
-
Include a vehicle control group treated with the same concentration of DMSO as the this compound-treated group.
-
Aspirate the old medium from the hepatocyte cultures and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired period. For gene expression analysis, typical incubation times range from 4 to 24 hours.[1]
-
To confirm the specificity of this compound's effect, a co-treatment with an IRE1 inhibitor such as 4µ8c (e.g., at 32 µM) can be performed.[1]
Protocol 4: Assessment of Hepatocyte Viability and Function
A. Cell Viability - MTT Assay
-
At the end of the this compound treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
B. Hepatocyte Function - Albumin Secretion Assay
-
Collect the culture supernatant at the end of the treatment period.
-
Quantify the amount of secreted albumin using a commercially available mouse or human albumin ELISA kit, following the manufacturer's instructions.
C. Hepatocyte Function - Urea Production Assay
-
Collect the culture supernatant at the end of the treatment period.
-
Measure the urea concentration using a colorimetric assay based on the reaction of urea with diacetylmonoxime. Commercially available kits are recommended for this purpose.
Mandatory Visualizations
Caption: this compound signaling pathway in hepatocytes.
Caption: Experimental workflow for this compound use.
References
Application Notes and Protocols for Determining the Optimal Concentration of a Novel Compound (IXA4) in an In Vitro Alzheimer's Disease Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] In vitro models are essential tools for dissecting the molecular mechanisms of AD and for the preliminary screening of potential therapeutic agents. The human neuroblastoma SH-SY5Y cell line is a widely used model in AD research due to its human origin and its ability to be differentiated into a neuronal phenotype, which can then be treated with agents like Aβ oligomers or okadaic acid to induce AD-like pathology.[3][4][5][6]
This document provides a detailed protocol for determining the optimal concentration of a novel investigational compound, designated as IXA4, for use in an in vitro AD model. The protocol outlines a systematic approach to assess the cytotoxicity and efficacy of this compound in protecting against Aβ-induced toxicity in differentiated SH-SY5Y cells.
Overview of the Experimental Workflow
The following diagram illustrates the overall workflow for determining the optimal concentration of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Key Signaling Pathway in Alzheimer's Disease
A potential therapeutic agent for AD may target the amyloidogenic pathway, which involves the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the production of Aβ peptides. These peptides can then aggregate to form toxic oligomers and plaques.
Caption: Simplified diagram of the amyloidogenic and non-amyloidogenic APP processing pathways.
Experimental Protocols
Materials and Reagents
-
Human SH-SY5Y neuroblastoma cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Amyloid-β (1-42) peptide
-
Sterile cell culture plates (96-well and 24-well)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates at a density of 5x10⁴ cells/cm².
-
Differentiation: After 24 hours, replace the medium with DMEM/F-12 containing 2% FBS and 10 µM retinoic acid. Culture for 5 days.[3]
-
Maturation: Following the RA treatment, replace the medium with serum-free DMEM/F-12 containing 50 ng/mL BDNF for an additional 3-5 days to induce a more mature neuronal phenotype.
Protocol 2: Determination of this compound Cytotoxicity
-
Treatment: Prepare a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium.
-
Application: Treat the differentiated SH-SY5Y cells with the various concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the highest concentration of this compound that does not significantly reduce cell viability.
Protocol 3: Assessment of Neuroprotective Effects of this compound
-
Preparation of Aβ Oligomers: Prepare Aβ (1-42) oligomers according to established protocols. Typically, this involves dissolving the peptide and incubating it to allow for oligomerization.
-
Treatment:
-
Pre-treat differentiated SH-SY5Y cells with non-toxic concentrations of this compound (determined in Protocol 2) for 2 hours.
-
Add Aβ (1-42) oligomers (e.g., 2.5-10 µM) to the wells containing this compound and incubate for 24 hours.[7]
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with Aβ oligomers alone.
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Perform the MTT assay as described in Protocol 2 to quantify cell viability.
-
Cytotoxicity (LDH Assay): Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell death.
-
Oxidative Stress: Measure reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.
-
Apoptosis: Assess apoptosis by measuring caspase-3 activity or using TUNEL staining.[7]
-
-
Data Analysis: Compare the results from the this compound and Aβ co-treated groups to the Aβ-only treated group to determine the neuroprotective efficacy of this compound.
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the experiments described above.
Table 1: Cytotoxicity of this compound on Differentiated SH-SY5Y Cells
| This compound Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 99.1 ± 5.5 |
| 5 | 97.5 ± 6.1 |
| 10 | 95.3 ± 5.9 |
| 25 | 88.2 ± 7.3 |
| 50 | 65.4 ± 8.1 |
| 100 | 40.1 ± 6.7 |
Table 2: Neuroprotective Effect of this compound against Aβ-Induced Toxicity
| Treatment Group | Cell Viability (% of Control) ± SD | LDH Release (% of Max) ± SD | ROS Levels (Fold Change) ± SD |
| Control | 100 ± 6.1 | 5.2 ± 1.1 | 1.0 ± 0.2 |
| Aβ (5 µM) | 55.3 ± 7.8 | 45.8 ± 5.3 | 3.5 ± 0.6 |
| Aβ + this compound (1 µM) | 65.7 ± 8.2 | 38.1 ± 4.9 | 2.8 ± 0.5 |
| Aβ + this compound (5 µM) | 78.9 ± 7.5 | 25.4 ± 3.8 | 1.9 ± 0.4 |
| Aβ + this compound (10 µM) | 85.1 ± 6.9 | 18.2 ± 3.1 | 1.4 ± 0.3 |
Conclusion and Recommendations
Based on the hypothetical data presented, the optimal concentration of this compound would be in the range of 5-10 µM. This range demonstrates significant neuroprotective effects against Aβ-induced toxicity without exhibiting significant cytotoxicity on its own. Further experiments should be conducted to investigate the mechanism of action of this compound, such as its effects on Aβ aggregation, tau phosphorylation, and neuroinflammation. It is recommended to confirm these findings in more complex in vitro models, such as 3D cell cultures or iPSC-derived neurons, before proceeding to in vivo studies.
References
- 1. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating Pathogenetic Mechanisms of Alzheimer’s Disease by Systems Biology Approaches for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 7. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
Application Notes and Protocols for IXA4 in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of IXA4, a selective activator of the IRE1/XBP1s signaling pathway, in preclinical studies involving diet-induced obese (DIO) mice. The information is compiled from peer-reviewed research to ensure accuracy and reproducibility.
I. Introduction to this compound
This compound is a pharmacological activator of the inositol-requiring enzyme 1 (IRE1), a key sensor of endoplasmic reticulum (ER) stress. In the context of obesity, this compound selectively activates the X-box binding protein 1 splicing (XBP1s) branch of the IRE1 pathway. This targeted activation has been shown to promote adaptive remodeling in metabolic tissues, such as the liver and pancreas, without inducing pro-inflammatory or apoptotic signals associated with chronic ER stress.[1][2][3] Studies in diet-induced obese (DIO) mice have demonstrated that this compound treatment can improve systemic glucose metabolism, enhance insulin sensitivity, and reduce hepatic steatosis, making it a promising compound for the study and potential treatment of metabolic diseases.[1][4]
II. Dosage and Administration
Consistent findings from preclinical studies recommend the following dosage and administration protocol for this compound in DIO mice.
Table 1: this compound Dosage and Administration Summary
| Parameter | Recommendation | Source |
| Dosage | 50 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Frequency | Once daily | [1] |
| Treatment Duration | Up to 8 weeks | [1] |
| Vehicle Formulation | 10% DMSO, 30% Kolliphor EL:ethanol (2:1 ratio), 60% saline |
III. Experimental Protocols
Detailed methodologies for key experiments performed in studies with this compound-treated DIO mice are provided below.
A. Animal Model: Diet-Induced Obese (DIO) Mice
-
Strain: C57BL/6J male mice are a commonly used strain for inducing diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 8-12 weeks to induce obesity and insulin resistance.[1] Control mice are fed a standard low-fat diet (LFD) with 10% of calories from fat.
-
Acclimatization: After arrival, mice should be allowed to acclimatize for at least one week before the commencement of any experimental procedures.
B. Oral Glucose Tolerance Test (OGTT)
This test is performed to assess the ability of the mice to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.
-
Fasting: Mice are fasted for 6 hours prior to the glucose challenge, with free access to water.
-
Baseline Blood Glucose: A baseline blood sample (time 0) is collected from the tail vein.
-
Glucose Administration: A bolus of glucose (2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at 15, 30, 60, and 120 minutes post-glucose administration using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance.
C. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis in Liver Tissue
This protocol is used to quantify the expression levels of target genes involved in the IRE1/XBP1s pathway and metabolic regulation.
-
Tissue Harvesting: At the end of the treatment period, mice are euthanized, and liver tissue is rapidly dissected and snap-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the frozen liver tissue using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR: The relative expression of target genes is quantified using a real-time PCR system with SYBR Green chemistry.
-
Target Genes:
-
Housekeeping Genes: A stable housekeeping gene (e.g., Actb or Gapdh) should be used for normalization.
-
Primer Sequences: While the specific primer sequences used in the primary studies are not consistently reported in the main publications or their supplementary materials, researchers should design or select validated primers for the genes of interest.
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
D. Immunoblotting for Protein Phosphorylation in Liver Tissue
This technique is used to assess the activation of signaling pathways by detecting the phosphorylation status of key proteins.
-
Tissue Lysate Preparation: Frozen liver tissue is homogenized in lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-proteins) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-AKT Ser473).
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The intensity of the bands is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total protein (e.g., total AKT).
-
Antibody Details: The specific catalog numbers and dilutions of primary and secondary antibodies are often not detailed in the primary literature. It is recommended to use well-validated antibodies and to optimize the dilutions for each experiment.
-
IV. Signaling Pathways and Experimental Workflow
A. This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the IRE1 signaling pathway.
Caption: this compound selectively activates the IRE1/XBP1s signaling pathway.
B. Experimental Workflow
The diagram below outlines the typical experimental workflow for studying the effects of this compound in diet-induced obese mice.
Caption: Experimental workflow for this compound studies in DIO mice.
V. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in DIO mice.
Table 2: Effect of this compound on Metabolic Parameters in DIO Mice
| Parameter | Vehicle Control | This compound-Treated | % Change | p-value | Source |
| Fasting Blood Glucose (mg/dL) | ~160 | ~140 | ↓ ~12.5% | < 0.05 | [1] |
| Fasting Plasma Insulin (ng/mL) | ~2.5 | ~1.5 | ↓ ~40% | < 0.05 | [1] |
| HOMA-IR | ~10 | ~5 | ↓ ~50% | < 0.05 | [1] |
| OGTT AUC (glucose, mg/dL*min) | ~35000 | ~25000 | ↓ ~28.6% | < 0.001 | [1] |
Table 3: Effect of this compound on Hepatic Gene Expression in DIO Mice (Relative Fold Change)
| Gene | Vehicle Control | This compound-Treated | Fold Change vs. Control | p-value | Source |
| Dnajb9 | 1.0 | ~2.5 | ↑ ~2.5 | < 0.05 | [1] |
| Xbp1s | 1.0 | ~2.0 | ↑ ~2.0 | < 0.05 | [1] |
| Dgat2 | 1.0 | ~0.6 | ↓ ~0.4 | < 0.05 | [1] |
| Scd1 | 1.0 | ~0.5 | ↓ ~0.5 | < 0.05 | [1] |
| Srebf1c | 1.0 | ~0.7 | ↓ ~0.3 | < 0.05 | [1] |
| Pck1 | 1.0 | ~0.6 | ↓ ~0.4 | < 0.05 | [1] |
| G6pc | 1.0 | ~0.5 | ↓ ~0.5 | < 0.05 | [1] |
Note: The values presented in the tables are approximate and intended to show the general magnitude and direction of the effects observed in the cited literature. For precise values, please refer to the original publications.
VI. Conclusion
This compound serves as a valuable research tool for investigating the therapeutic potential of selectively activating the IRE1/XBP1s signaling pathway in the context of diet-induced obesity and related metabolic disorders. The provided dosage, administration, and experimental protocols offer a standardized framework for conducting such preclinical studies. The consistent findings of improved glucose homeostasis and reduced hepatic steatosis underscore the importance of this pathway as a target for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Preparing IXA4 Stock Solution with DMSO for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
IXA4 is a highly selective and non-toxic small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1][2] This pathway is a critical branch of the Unfolded Protein Response (UPR), a cellular stress response system that maintains endoplasmic reticulum (ER) proteostasis.[3] Unlike global UPR activators, this compound selectively promotes the adaptive IRE1/XBP1s arm without inducing other stress-responsive pathways, such as the PERK or ATF6 branches, or pro-inflammatory signaling.[2][4][5] Its mechanism involves enhancing ER proteostasis, and it has been shown to reduce the secretion of amyloid precursor protein (APP), making it a valuable tool for studying neurodegenerative diseases, metabolic disorders, and other conditions linked to ER stress.[1][3][6]
These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent for in vitro and in vivo research.
This compound Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| Chemical Name | N-(1-(2-(methyl(2-(p-tolyloxy)ethyl)amino)-2-oxoethyl)-1H-pyrazol-4-yl)-3-phenoxypropanamide |
| Molecular Formula | C₂₄H₂₈N₄O₄ |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1185329-96-7 |
| Appearance | White to off-white solid |
Data sourced from multiple suppliers.[2][4][6]
Solubility Data
This compound exhibits varying solubility depending on the solvent. Fresh, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes |
| DMSO | 87-100 mg/mL (199-229 mM) | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility. Sonication may be required for complete dissolution.[1][2][6] |
| Ethanol | ~11 mg/mL | [1] |
| DMF | ~10 mg/mL | [7] |
| PBS (pH 7.2) | ~0.3 mg/mL | [7] |
| Water | Insoluble | [1] |
Signaling Pathway and Mechanism of Action
This compound selectively activates the IRE1α RNase, which catalyzes the unconventional splicing of XBP1 mRNA. This spliced form, XBP1s, is a potent transcription factor that upregulates a network of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby enhancing the cell's capacity to manage unfolded proteins.
Caption: this compound selectively activates the IRE1/XBP1s signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is a common starting point for subsequent dilutions for cell culture experiments.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry 1.5 mL microcentrifuge tube or amber vial on an analytical balance.
-
Weigh this compound: Carefully weigh a desired amount of this compound powder (e.g., 5.00 mg) into the tared tube. Record the exact weight. (Note: Perform this in a chemical fume hood if toxicity is a concern).
-
Calculate DMSO Volume: Calculate the required volume of DMSO to achieve a 50 mM concentration.
-
Formula: Volume (µL) = [Mass (mg) / Molecular Weight (436.5 g/mol )] * (1 / Desired Concentration (mol/L)) * 1,000,000
-
Example for 5.00 mg: Volume (µL) = [5.00 / 436.5] * (1 / 0.050) * 1,000,000 ≈ 229.1 µL
-
-
Dissolve this compound: Add the calculated volume of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Mix Thoroughly: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Ensure Complete Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. If precipitation persists, sonicate the vial in a water bath for 5-10 minutes or warm it briefly to 37°C.[2][8]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label and Store: Clearly label all aliquots with the compound name (this compound), concentration (50 mM in DMSO), and the date of preparation. Store the aliquots protected from light at -20°C for short-term (up to 6 months) or -80°C for long-term storage (up to 1 year).[2]
Caption: Workflow for preparing and storing this compound stock solution.
Protocol 2: Application in a Cell-Based Assay (Example)
This protocol provides an example of how to use the this compound stock solution to treat cells in vitro to assess its effect on gene expression.
Objective: To treat SH-SY5Y neuroblastoma cells with 10 µM this compound for 4 hours and measure the upregulation of the XBP1s target gene, DNAJB9.
Materials:
-
50 mM this compound stock solution in DMSO
-
SH-SY5Y cells cultured in appropriate media
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Sterile cell culture plates (e.g., 6-well plates)
-
Sterile serological pipettes and pipette tips
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Prepare Working Solutions:
-
Thaw one aliquot of the 50 mM this compound stock solution.
-
Warm the complete cell culture medium to 37°C.
-
Treatment Solution (10 µM this compound): Prepare the final treatment medium. For a 6-well plate with 2 mL of medium per well, you will need a small excess (e.g., prepare 7 mL).
-
Dilution Factor: 50 mM / 10 µM = 50,000 µM / 10 µM = 5000x.
-
Volume of stock needed = Total Volume / Dilution Factor = 7000 µL / 5000 = 1.4 µL.
-
Add 1.4 µL of 50 mM this compound stock to 7 mL of pre-warmed medium. Mix gently by inverting the tube.
-
-
Vehicle Control Solution (0.02% DMSO): The final DMSO concentration in the treatment wells will be 0.02% (1/5000). The vehicle control must match this.
-
Add 1.4 µL of pure DMSO to 7 mL of pre-warmed medium. Mix gently.
-
-
-
Cell Treatment:
-
Aspirate the old medium from the wells of the 6-well plate.
-
Wash the cells once with 2 mL of sterile PBS.
-
Add 2 mL of the Treatment Solution (10 µM this compound) to the designated "Treated" wells.
-
Add 2 mL of the Vehicle Control Solution to the designated "Control" wells.
-
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 4 hours).[2][4]
-
Downstream Analysis: After incubation, harvest the cells. For example, lyse the cells directly in the wells to extract RNA for subsequent analysis by RT-qPCR to measure the expression levels of DNAJB9 and a housekeeping gene.
Typical Experimental Concentrations
The optimal concentration and duration of this compound treatment are cell-type and assay-dependent. The following table summarizes concentrations reported in the literature.
| Application | Cell Type / Model | Concentration & Duration |
| In Vitro Gene Expression | HEK293T, Huh7, SH-SY5Y | 10 µM for 4 hours |
| In Vitro Aβ Reduction | CHO7PA2 cells | 10 µM for 18 hours |
| In Vitro T-Cell Metabolism | Mouse Splenic T-cells | 30 µM for 4 days |
| In Vivo (Metabolism) | Diet-Induced Obese Mice | 50 mg/kg, daily IP injection |
Data sourced from[2][4][5][6].
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. emulatebio.com [emulatebio.com]
Long-Term IXA4 Treatment Protocol for In Vivo Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
IXA4 is a highly selective and non-toxic activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1][2][3] This pathway is a component of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[4] this compound selectively activates the protective aspects of IRE1/XBP1s signaling without inducing pro-apoptotic or inflammatory branches of the UPR, such as Regulated IRE1-Dependent Decay (RIDD) or TRAF2/JNK signaling.[3][4][5] In vivo studies have demonstrated that long-term treatment with this compound can lead to systemic adaptive remodeling, particularly in the context of metabolic diseases like obesity and type 2 diabetes.[5][6]
These application notes provide a detailed protocol for long-term in vivo studies using this compound, based on established research. The focus is on studies in diet-induced obese (DIO) mouse models, where this compound has been shown to improve glucose metabolism, reduce hepatic steatosis, and enhance pancreatic function.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for a long-term in vivo study.
Caption: this compound selectively activates the IRE1 branch of the UPR, leading to adaptive cellular responses.
Caption: General experimental workflow for a long-term in vivo study with this compound.
Experimental Protocols
1. Animal Model and Diet
-
Animal Model: Male C57BL/6N diet-induced obese (DIO) mice (14 weeks old) are a suitable model.[5]
-
Diet: Mice should be maintained on a high-fat diet (e.g., 60% kcal from fat) for at least 3 weeks prior to the start of the treatment to induce obesity.[5]
2. This compound Formulation and Administration
-
Formulation:
-
Dosage and Administration:
3. In Vivo Monitoring and Measurements
-
Body Weight and Food Intake: Measure and record the body weight and food intake of each animal weekly throughout the study.[5]
-
Glucose Tolerance Test (GTT):
-
Perform a GTT after a period of treatment (e.g., 38 days) to assess glucose metabolism.[7]
-
Fast the mice overnight.
-
Administer an oral glucose bolus.
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Insulin Measurements:
4. Endpoint Analysis
At the end of the treatment period (e.g., 8 weeks), euthanize the animals and collect tissues for further analysis.
-
Tissue Collection: Harvest tissues such as the liver and pancreas and snap-freeze them for molecular analysis or fix them for histology.[2]
-
Gene Expression Analysis (RT-qPCR):
-
Isolate RNA from liver tissue.
-
Perform reverse transcription and quantitative PCR to measure the expression of IRE1/XBP1s target genes (e.g., Dnajb9, Sec24d), gluconeogenic genes (e.g., Pck1, G6pc), and lipogenic genes (e.g., Dgat2, Scd1, Srebf1c).[5]
-
-
Protein Analysis (Immunoblotting):
-
Histological Analysis:
-
Fix pancreas tissue in formalin and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess pancreas morphology and islet size.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data from a representative long-term this compound in vivo study in DIO mice.
| Parameter | Vehicle Control | This compound Treatment (50 mg/kg/day) | Duration | Outcome | Reference |
| Glucose Homeostasis | |||||
| Fasting Plasma Glucose | Baseline | Reduced | 8 weeks | Improved glucose control | [5] |
| Fasting Plasma Insulin | Baseline | Reduced | 8 weeks | Improved insulin sensitivity | [5] |
| Glucose Tolerance Test | Impaired | Improved | 38 days | Enhanced glucose clearance | [5] |
| Hepatic Metabolism | |||||
| Gluconeogenic Gene Expression (Pck1, G6pc) | Elevated | Reduced | 8 weeks | Suppressed hepatic glucose production | [5] |
| Lipogenic Gene Expression (Dgat2, Scd1, Srebf1c) | Elevated | Reduced | 8 weeks | Reduced hepatic steatosis | [5] |
| Pancreatic Function | |||||
| Glucose-Stimulated Insulin Secretion (GSIS) | Impaired | Enhanced | 8 weeks | Improved β-cell function | [5][7] |
| Islet Size | Normal | Modest Increase | 8 weeks | No adverse effects on pancreas morphology | [7] |
| In Vitro Validation | Concentration | Duration | Outcome | Reference |
| IRE1/XBP1s Activation | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA | [3][9] |
| Aβ Reduction | 10 µM | 18 hours | 50% reduction in Aβ levels in CHO7PA2 cells | [2][3] |
| T Cell Metabolism | 30 µM | 4 days | Increased mitochondrial mass and ATP reserves in mouse T cells | [2] |
Disclaimer: The protocols and data presented are for research purposes only and are based on published scientific literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines and regulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic IRE1/XBP1s Activation Promotes Systemic Adaptive Remodeling in Obesity | bioRxiv [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
Application of IXA4 in the Study of Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA4 is a potent and selective pharmacological activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key component of the unfolded protein response (UPR). In the context of metabolic diseases, particularly those linked to obesity, the IRE1/XBP1s pathway plays a dual role. While its chronic hyperactivation can lead to cellular dysfunction, transient and selective activation of its protective arm, mediated by XBP1s, has been shown to confer significant metabolic benefits. This compound has emerged as a critical tool for studying the therapeutic potential of this pathway in improving glucose homeostasis. It selectively activates the protective IRE1/XBP1s signaling in tissues like the liver and pancreas without inducing detrimental downstream effects such as regulated IRE1-dependent decay (RIDD) or TRAF2/JNK pro-inflammatory signaling.[1][2] This application note provides a comprehensive overview of the use of this compound in metabolic research, including its effects on glucose metabolism, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action in Glucose Homeostasis
This compound exerts its beneficial effects on glucose homeostasis through a multi-tissue mechanism, primarily targeting the liver and pancreas.[1]
-
In the Liver: this compound-mediated activation of IRE1/XBP1s signaling leads to a significant improvement in hepatic insulin action.[1] A key mechanism is the suppression of hepatic gluconeogenesis (glucose production). This is achieved, in part, through the enhanced post-translational degradation of FOXO1, a critical transcription factor for gluconeogenic genes.[1] Furthermore, this compound treatment helps to reduce hepatic steatosis (fatty liver).[1][2]
-
In the Pancreas: this compound enhances the function of pancreatic β-cells.[1] It improves glucose-stimulated insulin secretion (GSIS), ensuring a more robust insulin release in response to elevated blood glucose.[1][3] Studies have also shown that this compound treatment reduces the plasma proinsulin to insulin ratio, indicating more efficient processing of proinsulin into its active form.[1][3]
The selective and transient nature of this compound's activation of the IRE1/XBP1s pathway is crucial. It promotes an adaptive remodeling of metabolic tissues to counteract the stress induced by obesity, without triggering the pathological consequences of sustained IRE1 hyperactivation.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies using this compound in a diet-induced obese (DIO) mouse model.
Table 1: Effects of Chronic this compound Treatment on Systemic Glucose Homeostasis in DIO Mice [1][5]
| Parameter | Vehicle Control | This compound Treated | Duration of Treatment |
| Fasting Blood Glucose | Higher | Lower | 46 days |
| Fasting Plasma Insulin | Higher | Lower | 46 days |
| HOMA-IR | Higher | Lower | 46 days |
| Oral GTT (AUC) | Higher | Lower | 38 days |
| Liver pAKT/AKT ratio | Lower | Higher | 60 days |
Table 2: Effects of this compound on Pancreatic Function in DIO Mice [1][3]
| Parameter | Vehicle Control | This compound Treated | Duration of Treatment |
| Glucose-Stimulated Insulin Secretion (GSIS) from isolated islets | Lower | Higher | 8 weeks |
| Plasma Proinsulin:Insulin Ratio (post-glucose bolus) | Higher | Lower | 38 days |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in Metabolic Tissues
Caption: this compound selectively activates the IRE1/XBP1s pathway.
Experimental Workflow for In Vivo Studies with this compound
Caption: Workflow for assessing this compound's metabolic effects.
Experimental Protocols
Animal Model and this compound Administration
-
Animal Model: Male C57BL/6N diet-induced obese (DIO) mice are a suitable model. Mice are typically purchased at 14 weeks of age and maintained on a 60% kcal high-fat diet (e.g., Research Diets D12492) for at least 3 weeks prior to the commencement of treatment to establish the obese and insulin-resistant phenotype.[1]
-
This compound Formulation: Prepare a stock solution of this compound. For in vivo studies, a formulation can be prepared as follows: 10% DMSO, 30% Kolliphor EL:ethanol (in a 2:1 ratio), and 60% saline. The solution should be kept warm until use.[1]
-
Administration: Administer this compound daily at a dosage of 50 mg/kg via intraperitoneal injection or oral gavage. The vehicle control group should receive the formulation without this compound. Treatment duration can range from several days to 8 weeks or more, depending on the experimental endpoints.[1]
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the ability of the animal to clear a glucose load from the bloodstream.
-
Procedure:
-
Fast the mice overnight for 12 hours (e.g., 9 PM to 9 AM), ensuring free access to water.[1]
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.
-
Administer a 2 g/kg glucose bolus via oral gavage.[1]
-
Collect subsequent blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
-
Insulin Tolerance Test (ITT)
-
Purpose: To assess systemic insulin sensitivity.
-
Procedure:
-
Fast the mice for 4 hours (e.g., 9 AM to 1 PM), with free access to water.[1]
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0 min) from the tail vein.
-
Administer human insulin (e.g., Novolin) at a dose of 0.75 U/kg via intraperitoneal injection.[1]
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels at each time point. The rate of glucose disappearance reflects insulin sensitivity.
-
Assessment of Liver Insulin Signaling (AKT Phosphorylation)
-
Purpose: To directly measure insulin action in the liver.
-
Procedure:
-
Use DIO mice that have been chronically treated with this compound (e.g., for 60 days).[1][5]
-
Fast the mice as for an OGTT (12 hours).
-
Administer a 2 g/kg oral glucose bolus to stimulate endogenous insulin secretion.
-
At 15 minutes post-glucose administration, euthanize the mice and rapidly excise and freeze the liver in liquid nitrogen.[1][5]
-
Prepare liver lysates and perform immunoblotting (Western blotting) to detect the phosphorylated (active) form of AKT (pAKT) and total AKT.
-
The ratio of pAKT to total AKT is used as a measure of insulin signaling.
-
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
-
Purpose: To assess the insulin secretory capacity of pancreatic β-cells ex vivo.
-
Procedure:
-
Isolate pancreatic islets from mice treated with vehicle or this compound for a specified period (e.g., 8 weeks).[1]
-
Culture the purified islets overnight in RPMI 1640 medium supplemented with 8 mM glucose, 10% FBS, and other necessary components.[1]
-
The following day, wash the islets and pre-incubate them for 1 hour at 37°C in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (2.8 mM).[1]
-
For the assay, incubate batches of islets in KRBH buffer with low (2.8 mM) glucose for 60 minutes to measure basal insulin secretion.
-
Incubate another set of batches in KRBH buffer with high (16.8 mM) glucose for 60 minutes to measure stimulated insulin secretion.[1]
-
Collect the supernatant from each condition and measure the insulin concentration using an ELISA kit.
-
Results can be expressed as percent insulin release or normalized to the total insulin content of the islets.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the IRE1/XBP1s signaling pathway in glucose homeostasis. Its ability to selectively activate the protective arm of this pathway in key metabolic tissues without inducing pathological signaling provides a unique opportunity to dissect the therapeutic potential of this mechanism. The protocols outlined above provide a framework for researchers to utilize this compound to study its effects on systemic glucose control, hepatic insulin sensitivity, and pancreatic β-cell function in preclinical models of obesity and type 2 diabetes.
References
- 1. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Amyloid-Beta Reduction using IXA4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A promising therapeutic strategy involves the modulation of cellular stress responses to enhance the clearance of misfolded proteins like Aβ. IXA4 is a selective activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key arm of the Unfolded Protein Response (UPR). Activation of this pathway has been shown to promote endoplasmic reticulum (ER) proteostasis and reduce the secretion of Aβ. These application notes provide detailed protocols for utilizing this compound to investigate its potential in reducing Aβ levels in an in vitro setting.
Mechanism of Action of this compound
This compound selectively activates the IRE1α kinase and RNase activities. This leads to the unconventional splicing of XBP1 mRNA into its active form, XBP1s. XBP1s is a potent transcription factor that upregulates a host of genes involved in protein folding, quality control, and degradation within the ER. By enhancing the ER's capacity to handle misfolded proteins, this compound-mediated activation of the IRE1/XBP1s pathway can lead to a reduction in the secretion of amyloidogenic Aβ peptides.
Signaling Pathway of this compound-mediated Amyloid-Beta Reduction
Caption: this compound activates IRE1α, leading to XBP1s-mediated enhancement of ER proteostasis and subsequent reduction in amyloid-beta secretion.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on amyloid-beta levels as reported in preclinical studies.
| Cell Line | This compound Concentration (µM) | Duration of Treatment | Method of Aβ Quantification | % Reduction in Aβ | Reference |
| CHO cells expressing APP (CHO-7PA2) | 10 | 16 hours | ELISA | ~40% | [1] |
| SH-SY5Y cells overexpressing APPSW | 10 | 4 hours | Not specified | Not specified, but shown to increase DNAJB9 expression, an IRE1/XBP1s target gene. | [2] |
Experimental Protocols
Protocol 1: In Vitro Treatment of SH-SY5Y Cells with this compound to Assess Amyloid-Beta Reduction
This protocol describes the treatment of a human neuroblastoma cell line (SH-SY5Y), a common model for Alzheimer's disease research, with this compound to measure its effect on secreted amyloid-beta levels.
Experimental Workflow
Caption: Workflow for assessing this compound-mediated reduction of secreted amyloid-beta in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO)
-
Retinoic Acid (optional, for differentiation)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (96-well or 24-well)
-
Human Aβ40/42 ELISA kit
-
BCA Protein Assay Kit
-
Cell lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed the cells into 96-well or 24-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
-
Cell Differentiation (Optional):
-
To obtain a more neuron-like phenotype, differentiate the SH-SY5Y cells by treating them with 10 µM retinoic acid in low-serum (1% FBS) media for 5-7 days.[3] Replace the media with fresh differentiation media every 2-3 days.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture media from a concentrated stock solution in DMSO. A final concentration of 10 µM is a good starting point based on existing literature.[1][2]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubate the cells for a desired period, for instance, 24 to 48 hours.
-
-
Sample Collection:
-
After the incubation period, carefully collect the conditioned media from each well.
-
Centrifuge the media at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the supernatant to a fresh tube and store at -80°C until Aβ quantification.
-
Wash the cells remaining in the plate with cold PBS.
-
Lyse the cells by adding an appropriate volume of lysis buffer (e.g., RIPA buffer) and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and store at -80°C.
-
-
Quantification of Secreted Amyloid-Beta:
-
Thaw the conditioned media samples on ice.
-
Use a commercially available human Aβ40 or Aβ42 ELISA kit to quantify the concentration of secreted Aβ in the media, following the manufacturer's instructions.
-
-
Protein Quantification for Normalization:
-
Thaw the cell lysate samples on ice.
-
Use a BCA protein assay kit to determine the total protein concentration in each cell lysate sample, following the manufacturer's protocol.
-
Normalize the measured Aβ concentrations from the ELISA to the total protein concentration of the corresponding cell lysate to account for any differences in cell number.
-
Protocol 2: Thioflavin T (ThT) Assay to Assess this compound's Effect on Amyloid-Beta Aggregation
This protocol can be used to determine if this compound has a direct effect on the aggregation of Aβ peptides in a cell-free system.
Materials:
-
Synthetic Amyloid-Beta (Aβ42) peptide
-
This compound
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Preparation of Aβ Monomers:
-
Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric, then evaporate the solvent and resuspend in a small volume of DMSO. Dilute to the final working concentration in phosphate buffer.
-
-
Aggregation Assay:
-
In a 96-well black plate, prepare reaction mixtures containing:
-
Aβ42 at a final concentration of 10-20 µM.
-
ThT at a final concentration of 10-20 µM.
-
This compound at various concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Bring the final volume to 100-200 µL with phosphate buffer.
-
-
Incubate the plate at 37°C with intermittent shaking.
-
-
Fluorescence Measurement:
-
Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the aggregation kinetics of Aβ42 in the presence and absence of this compound to determine if the compound has a direct effect on fibril formation.
-
Concluding Remarks
These protocols provide a framework for investigating the role of this compound in amyloid-beta reduction. The selective activation of the IRE1/XBP1s pathway by this compound presents a targeted approach to enhancing cellular proteostasis, which may offer therapeutic benefits for Alzheimer's disease and other protein misfolding disorders. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell models.
References
- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 3. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]
Experimental Guide for IXA4 in Pancreatic Beta-Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
IXA4 is a pharmacological activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key component of the unfolded protein response (UPR). In pancreatic beta-cells, this pathway is crucial for managing the high demand for insulin production and secretion. Chronic endoplasmic reticulum (ER) stress and subsequent UPR dysfunction are implicated in beta-cell failure in type 2 diabetes. This compound has emerged as a promising research tool and potential therapeutic agent by selectively activating the adaptive arm of the IRE1 pathway, enhancing beta-cell function without inducing pathological responses.[1][2][3]
This guide provides detailed experimental protocols for studying the effects of this compound in pancreatic beta-cell lines, such as MIN6 cells. The protocols cover essential assays for assessing glucose-stimulated insulin secretion (GSIS), cell viability, and the activation of the IRE1/XBP1s signaling pathway.
Mechanism of Action of this compound in Pancreatic Beta-Cells
This compound enhances glucose-stimulated insulin secretion (GSIS) by activating the IRE1α endoribonuclease activity, which catalyzes the unconventional splicing of XBP1 mRNA to its active form, XBP1s.[1][2] The transcription factor XBP1s then upregulates a cohort of genes involved in protein folding, ER-associated degradation (ERAD), and secretion, thereby expanding the ER capacity and improving insulin maturation and release.[4][5][6] Notably, studies have shown that this compound does not significantly induce the pro-apoptotic or inflammatory arms of the UPR, nor does it lead to the regulated IRE1-dependent decay (RIDD) of insulin mRNA, highlighting its selective and beneficial activity in beta-cells.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies on the effects of this compound in the MIN6 pancreatic beta-cell line.
Table 1: Treatment Conditions for MIN6 Cells
| Compound | Concentration | Duration | Purpose | Reference |
| This compound | 10 µM | 6 - 36 hours | IRE1/XBP1s Activation | [8][9] |
| 4µ8c (IRE1 Inhibitor) | 32 µM | Co-treatment with this compound | Specificity Control | [8][9] |
Table 2: Effects of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| Treatment | Glucose Condition | Outcome | Reference |
| This compound (10 µM) | High Glucose (16.8 mM) | Increased Insulin Secretion | [8] |
| This compound + 4µ8c | High Glucose (16.8 mM) | Reversal of this compound-induced increase | [8] |
Table 3: Effects of this compound on Gene Expression in MIN6 Cells
| Gene | Treatment (6 hours) | Outcome | Method | Reference |
| Xbp1s | This compound (10 µM) | Upregulation | RT-qPCR | [9] |
| Ins1, Ins2 | This compound (10 µM) | No significant change | RT-qPCR | [7] |
Experimental Protocols
Protocol 1: MIN6 Cell Culture
This protocol describes the standard procedure for culturing the MIN6 mouse insulinoma cell line.
Materials:
-
MIN6 cell line
-
DMEM (High Glucose, e.g., 25 mM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
L-Glutamine (200 mM)
-
2-Mercaptoethanol (50-55 µM final concentration)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 15% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine, and 50-55 µM 2-Mercaptoethanol.[1]
-
Cell Thawing: Thaw a cryovial of MIN6 cells rapidly in a 37°C water bath. Transfer the cells to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.
-
Plating: Resuspend the cell pellet in fresh complete growth medium and transfer to a T75 flask.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and centrifuge. Resuspend the pellet and re-plate at the desired density.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps to measure insulin secretion from MIN6 cells in response to low and high glucose concentrations following treatment with this compound.
Materials:
-
MIN6 cells cultured in 24-well plates
-
This compound and/or 4µ8c
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 20 mM NaHCO3, 16 mM HEPES, 2.5 mM CaCl2, and 0.2% BSA, pH 7.4.
-
Low Glucose KRBH (e.g., 2.8 mM glucose)
-
High Glucose KRBH (e.g., 16.8 mM glucose)
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
This compound Treatment: Treat the cells with 10 µM this compound (and/or 32 µM 4µ8c for control experiments) in complete growth medium for 36 hours.[8]
-
Pre-incubation: Wash the cells twice with PBS and then pre-incubate in Low Glucose KRBH for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Glucose Stimulation:
-
Aspirate the pre-incubation buffer.
-
For basal secretion, add 500 µL of Low Glucose KRBH to designated wells.
-
For stimulated secretion, add 500 µL of High Glucose KRBH to other wells.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Collect the supernatant from each well and centrifuge to remove any detached cells. Store the supernatant at -20°C until insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalization (Optional): To normalize insulin secretion to total protein content, lyse the cells in each well with RIPA buffer and perform a protein assay (e.g., BCA).
Protocol 3: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of this compound on pancreatic beta-cell lines.
Materials:
-
MIN6 cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 4: RT-qPCR for XBP1s and Insulin Gene Expression
This protocol is for quantifying the mRNA levels of spliced XBP1 (XBP1s) and insulin genes (Ins1, Ins2) to confirm the activation of the IRE1 pathway and assess for RIDD.
Materials:
-
MIN6 cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for Xbp1s, Ins1, Ins2, and a housekeeping gene (e.g., Actb or Gapdh)
Procedure:
-
Cell Treatment: Culture and treat MIN6 cells with this compound (e.g., 10 µM for 6 hours) as described previously.[9]
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 5: Western Blot for Phosphorylated AKT (pAKT)
This protocol can be used to investigate downstream signaling pathways that may be affected by this compound treatment, such as the insulin signaling pathway.
Materials:
-
MIN6 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pAKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AKT to normalize for protein loading.
Conclusion
This experimental guide provides a comprehensive set of protocols for investigating the effects of this compound on pancreatic beta-cell lines. By following these methodologies, researchers can effectively characterize the impact of this compound on insulin secretion, cell viability, and the underlying molecular pathways. These studies will contribute to a better understanding of the therapeutic potential of targeting the IRE1/XBP1s pathway in diabetes and other metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]
- 3. Glucose-stimulated insulin release (GSIS) in MIN6 cells [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. The IRE1α/XBP1s Pathway Is Essential for the Glucose Response and Protection of β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IXA4 Activity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using IXA4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing any activity with this compound in my cell culture experiments. What are the potential reasons for this?
There are several potential reasons why you might not be observing the expected activity of this compound. These can be broadly categorized into issues with the compound itself, the cell culture conditions, the experimental design, or the readout method. A systematic troubleshooting approach, as outlined in the workflow diagram below, can help identify the root cause.
Q2: How can I be sure that my this compound compound is viable?
Issues with the integrity of the this compound compound are a common source of experimental failure. Here are key aspects to consider:
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to a year.[1][2] Improper storage can lead to degradation of the compound.
-
Preparation of Stock Solutions: this compound is soluble in DMSO.[1][3] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1] Ensure the compound is fully dissolved. Sonication can aid in dissolution.[3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided.[1] It is best practice to aliquot the stock solution into single-use volumes.
Q3: What is the optimal concentration and treatment time for this compound?
The optimal concentration and duration of this compound treatment can vary depending on the cell line and the specific experimental endpoint.
-
Concentration: A common starting concentration for this compound in cell culture is 10 µM.[2][4] However, effective concentrations can range from 10 µM to 30 µM.[2][5] If you are not seeing an effect at 10 µM, a dose-response experiment is recommended.
-
Treatment Time: A treatment time of 4 hours is often sufficient to observe the upregulation of XBP1s target genes.[2][4] Some studies have used longer incubation times, such as 18 hours, to assess downstream effects like the reduction of amyloid-beta levels.[5]
Q4: Could my cell line be the reason for the lack of this compound activity?
Yes, the choice and health of your cell line are critical for a successful experiment.
-
Cell Line Specificity: this compound has been shown to be active in various cell lines, including HEK293T, Huh7, SH-SY5Y, and CHO cells.[2][3][4] However, the responsiveness of the IRE1/XBP1s pathway can differ between cell types.
-
Cell Health: It is essential to use healthy, actively dividing cells. Cells that are overgrown, stressed, or have a high passage number may not respond optimally to stimuli.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and should be ruled out.
Q5: How can I verify that this compound is activating the IRE1/XBP1s pathway in my cells?
To confirm that this compound is functioning as expected, you should measure the induction of downstream targets of the IRE1/XBP1s pathway.
-
Gene Expression Analysis: The most direct way to measure this compound activity is to perform reverse transcription quantitative PCR (RT-qPCR) to assess the mRNA levels of XBP1s target genes. A key target gene that is selectively upregulated by this compound is DNAJB9.[6][7] You can also measure the splicing of XBP1 mRNA.
-
Protein Analysis: Western blotting can be used to detect an increase in the XBP1s protein.[7]
-
Positive and Negative Controls: It is crucial to include appropriate controls in your experiment. A positive control, such as thapsigargin or tunicamycin, which are known inducers of the unfolded protein response, can confirm that the IRE1/XBP1s pathway is functional in your cells. A vehicle control (e.g., DMSO) is essential to ensure that the solvent is not causing any effects.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citation |
| Powder | -20°C | Up to 3 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [1][2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citation |
| DMSO | Up to 87 mg/mL (199.31 mM) | [1] |
| Ethanol | Up to 11 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 3: Exemplary Effective Concentrations and Treatment Times
| Cell Line | Concentration | Treatment Time | Observed Effect | Citation |
| HEK293T | 10 µM | 4 hours | Upregulation of XBP1s mRNA | [2] |
| Huh7 | 10 µM | 4 hours | Upregulation of XBP1s mRNA | [2] |
| SH-SY5Y | 10 µM | 4 hours | Upregulation of XBP1s mRNA | [2] |
| CHO7PA2 | 10 µM | 18 hours | 50% reduction in Aβ levels | [5] |
| Mouse Splenic T cells | 30 µM | 4 days | Increased mitochondrial mass | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature for at least 20 minutes before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Treatment of Cells with this compound
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound or the vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all conditions and is typically below 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 4 hours for gene expression analysis).
-
After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR).
Protocol 3: Assessment of this compound Activity by RT-qPCR
-
After treating the cells with this compound, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the XBP1s target gene DNAJB9 and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells.
Visualizations
Caption: this compound selectively activates IRE1α, leading to XBP1s and ER proteostasis remodeling.
Caption: A stepwise guide to troubleshooting the absence of this compound activity in experiments.
Caption: A typical workflow for assessing this compound activity using RT-qPCR.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm IXA4 is working in my experiment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of IXA4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective and non-toxic small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1][2][3][4] This pathway is a specific branch of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound works by selectively activating the ribonuclease (RNase) domain of IRE1. This leads to the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron. This splicing event results in a translational frameshift, producing the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in restoring ER proteostasis, such as chaperones and components of the ER-associated degradation (ERAD) machinery.[5] Importantly, this compound activates this specific UPR branch without inducing a global UPR or other cellular stress responses.[1][6]
Q2: What are the expected downstream effects of this compound treatment?
A2: Successful activation of the IRE1/XBP1s pathway by this compound should lead to a range of measurable downstream effects, including:
-
Transcriptional Reprogramming: A selective upregulation of XBP1s target genes.[6][7]
-
Enhanced ER Proteostasis: Increased capacity of the ER to fold and process proteins.
-
Reduced Secretion of Amyloid Precursor Protein (APP): this compound has been shown to decrease the secretion of amyloid-beta (Aβ) peptides.[6][7]
-
Mitochondrial Function Rescue: It can prevent mitochondrial dysfunction associated with proteotoxic stress.[6]
-
Improved Glucose Metabolism: In vivo studies have demonstrated that this compound can improve systemic glucose metabolism.[2]
Q3: What concentration of this compound should I use in my cell culture experiments?
A3: A common starting concentration for in vitro experiments is 10 µM.[6] However, the optimal concentration can vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the most effective concentration for your system.
Q4: What is a typical treatment duration for this compound?
A4: For observing the direct activation of the IRE1/XBP1s pathway, such as XBP1 splicing and target gene expression, a treatment time of 4 hours is often sufficient.[6] For downstream functional assays, such as measuring changes in protein secretion or mitochondrial function, longer incubation times of 18 hours or more may be necessary.[6]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years and the stock solution in aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No induction of XBP1s or its target genes. | This compound is not active: The compound may have degraded due to improper storage or handling. | Ensure this compound has been stored correctly. Prepare fresh stock solutions in DMSO. |
| Incorrect concentration or treatment time: The concentration of this compound may be too low, or the treatment time too short to elicit a response. | Perform a dose-response and time-course experiment to optimize conditions for your specific cell line. | |
| Cell line is unresponsive: Some cell lines may have lower levels of IRE1 or other components of the signaling pathway. | Use a positive control such as tunicamycin or thapsigargin to confirm that the IRE1/XBP1s pathway is functional in your cell line. | |
| High background or non-specific effects. | This compound concentration is too high: High concentrations may lead to off-target effects or cellular toxicity. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the used concentration is not toxic. |
| This compound is not specific in your system: Although highly selective, in some contexts, off-target effects could be observed. | Include an IRE1 inhibitor (e.g., 4µ8c or STF-083010) as a negative control. The effects of this compound should be blocked by the inhibitor. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell density, passage number, and overall cell health can influence the response to this compound. | Standardize your cell culture procedures. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Inconsistent this compound preparation: Inaccurate dilution of the stock solution can lead to variability. | Prepare fresh dilutions of this compound for each experiment from a well-mixed stock solution. |
Experimental Protocols
Protocol 1: Confirmation of XBP1 mRNA Splicing by RT-qPCR
This protocol allows for the quantitative measurement of spliced XBP1 (XBP1s) mRNA, a direct indicator of IRE1 activation by this compound.
Materials:
-
Cells of interest
-
This compound
-
Tunicamycin or Thapsigargin (positive control)
-
IRE1 inhibitor (e.g., 4µ8c) (negative control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
qPCR primers for total XBP1, spliced XBP1, and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences for Human XBP1:
| Target | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Total XBP1 | CTGCCAGAGATCGAAAGAAGGC | CTCCTGGTTCTCAACTACAAGGC |
| Spliced XBP1 | GAG TCC GCA GCA GGT G | GTG TCA GAG TCC ATG GGA |
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with vehicle (DMSO), this compound (e.g., 10 µM), a positive control (e.g., 1 µg/mL tunicamycin), and this compound in combination with an IRE1 inhibitor for 4 hours.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using a SYBR Green-based master mix, cDNA, and the appropriate primers.
-
Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative expression of spliced XBP1 and total XBP1 using the ΔΔCt method, normalizing to the housekeeping gene. An increase in the ratio of spliced XBP1 to total XBP1 in this compound-treated cells compared to the vehicle control confirms IRE1 activation.
-
Protocol 2: Detection of XBP1s Protein by Immunoblotting
This protocol confirms the translation of spliced XBP1 mRNA into the active XBP1s protein.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against XBP1s (e.g., from Cell Signaling Technology #83418, Merck Millipore MABC521, or Abcam ab220783)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Lysate Preparation:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-XBP1s antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the XBP1s protein band in this compound-treated samples indicates successful activation.
-
Data Presentation
Table 1: Expected Quantitative Changes in Gene Expression Following this compound Treatment
| Gene | Function | Expected Change with this compound | Typical Fold Induction (in vitro) |
| XBP1s | Transcription factor | Upregulation | 2-5 fold |
| DNAJB9 (ERdj4) | ER Chaperone | Upregulation | 3-6 fold |
| SEC24D | Protein trafficking | Upregulation | 1.5-3 fold |
| HSPA5 (BiP) | ER Chaperone | Upregulation | 1.5-2.5 fold |
| CHOP | Pro-apoptotic transcription factor | No significant change | < 1.2 fold |
| ATF4 | Transcription factor | No significant change | < 1.2 fold |
Note: Fold induction values are approximate and can vary between cell types and experimental conditions.
Visualizations
Caption: Signaling pathway of this compound-mediated IRE1/XBP1s activation.
Caption: Experimental workflow to confirm this compound activity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. XBP-1s Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Anti-XBP1 antibody [EPR22004] (ab220783) | Abcam [abcam.com]
- 3. XBP1S Polyclonal Antibody (24868-1-AP) [thermofisher.com]
- 4. XBP-1s (E9V3E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IXA4 Concentration for Maximum XBP1s Splicing
Welcome to the technical support center for the use of IXA4, a selective activator of the IRE1α/XBP1s signaling pathway. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for maximal and selective XBP1s splicing in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low XBP1s splicing is observed after this compound treatment. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. 2. This compound Degradation or Instability: this compound may have degraded due to improper storage or handling. 3. Poor this compound Solubility: this compound is insoluble in water and may not have been properly dissolved, leading to a lower effective concentration.[1] 4. Insensitive Detection Method: The method used to detect XBP1s may not be sensitive enough.[2][3] 5. Cell-Specific Differences: The responsiveness to this compound can vary between different cell lines. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 µM to 30 µM) to determine the optimal concentration for your cell line.[4][5] 2. Ensure Proper Storage and Handling: Store this compound powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to 1 year.[1] Prepare fresh working solutions for each experiment. 3. Follow Recommended Solubilization Protocol: Dissolve this compound in fresh DMSO to make a stock solution.[1] For cell culture, further dilute the DMSO stock in your media. Ensure the final DMSO concentration is not toxic to your cells (typically <0.1%). 4. Use a Quantitative Detection Method: Employ quantitative real-time PCR (qPCR) with primers specific for the spliced form of XBP1 (XBP1s) for a more sensitive and quantitative measurement.[2][6][7] 5. Consult Literature for Your Cell Line: If available, check published studies for optimal this compound concentrations used in your specific cell model. |
| High cell toxicity or off-target effects are observed. | 1. This compound Concentration is Too High: Excessive concentrations of this compound can lead to cellular stress and off-target effects. 2. Prolonged Exposure: Continuous long-term exposure to any compound can induce toxicity. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower this compound Concentration: Reduce the concentration of this compound used in your experiments. This compound is designed to be a non-toxic activator of the IRE1/XBP1s pathway.[1][8] 2. Optimize Treatment Duration: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the shortest exposure time that yields maximal XBP1s splicing.[9][10] 3. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level. |
| Inconsistent results between experiments. | 1. Variability in this compound Preparation: Inconsistent preparation of this compound working solutions can lead to variable effective concentrations. 2. Cell Passage Number and Health: The physiological state of the cells can influence their response to stimuli. 3. Inconsistent Experimental Conditions: Minor variations in incubation times, cell densities, or reagent concentrations can affect outcomes. | 1. Standardize this compound Solution Preparation: Prepare a large batch of a high-concentration stock solution, aliquot it, and store it properly to be used across multiple experiments.[1] 2. Use Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase before treatment. 3. Maintain Strict Protocol Adherence: Carefully control all experimental parameters to ensure consistency between experiments. |
Frequently Asked Questions (FAQs)
About this compound
Q1: What is this compound and how does it work?
This compound is a highly selective, non-toxic small molecule activator of the inositol-requiring enzyme 1 (IRE1α).[1][8] Upon activation by this compound, IRE1α's endoribonuclease activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[11][12] This splicing event removes a 26-nucleotide intron, causing a frameshift that leads to the translation of the active transcription factor XBP1s.[11][13] XBP1s then translocates to the nucleus and upregulates genes involved in the unfolded protein response (UPR) to enhance protein folding and degradation capacity.[11]
Q2: What is the recommended starting concentration for this compound in cell culture?
A common starting concentration for in vitro experiments is 10 µM.[4][5][8][14] However, the optimal concentration can vary depending on the cell type and experimental goals. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[1] Prepare a concentrated stock solution in fresh, moisture-free DMSO. For long-term storage, the powder can be stored at -20°C for up to three years, and stock solutions in solvent can be stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
Q4: Is this compound selective for the IRE1α-XBP1s pathway?
Yes, this compound is a highly selective activator of the IRE1α/XBP1s signaling pathway.[1][8] It has been shown to activate IRE1/XBP1s signaling without globally activating the UPR or other stress-responsive signaling pathways.[4][8]
About XBP1s Splicing
Q5: How can I measure XBP1s splicing?
XBP1s splicing can be measured at the mRNA level. The most common and quantitative method is real-time quantitative PCR (RT-qPCR) using primers that specifically amplify the spliced form of XBP1.[2][3][6] Conventional RT-PCR followed by gel electrophoresis can also visualize the size difference between the unspliced (XBP1u) and spliced (XBP1s) forms, but this method is less quantitative.[2][3]
Q6: How long after this compound treatment should I expect to see maximum XBP1s splicing?
The kinetics of XBP1s splicing can vary. In some in vivo studies, increased expression of an XBP1s target gene was observed as early as 4 hours after this compound administration, with levels returning to baseline within 8 hours.[9][10] For in vitro experiments, a time-course study (e.g., 4, 8, 12, 24 hours) is recommended to determine the peak response time in your specific cell line.
Quantitative Data Summary
The following table summarizes reported concentrations of this compound used in various experimental settings.
| Parameter | Value | Cell/System Type | Reference |
| In Vitro Concentration (Commonly Used) | 10 µM | HEK293T, Huh7, SHSY5Y, CHO7PA2 | [4][5][8][14] |
| In Vitro Dose-Response Range | 1 µM - 30 µM | Mouse Splenic T cells | [5] |
| In Vivo Dosage (Mice) | 50 mg/kg (intraperitoneal injection) | Diet-induced obese (DIO) mice | [5][9][10] |
| EC50 for XBP1-RLuc activation | < 3 µM | HEK293TREX cell line | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using RT-qPCR
Objective: To determine the concentration of this compound that results in maximum XBP1s splicing in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound powder
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers specific for spliced XBP1 (XBP1s) and a housekeeping gene
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions to create a range of working concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM) in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (a 4-8 hour time point is a good starting point).
-
RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform real-time qPCR using primers specific for XBP1s and a stable housekeeping gene.
-
Data Analysis: Calculate the relative expression of XBP1s normalized to the housekeeping gene for each this compound concentration. The optimal concentration is the one that gives the highest level of XBP1s induction without causing significant cell death.
Visualizations
IRE1α-XBP1 Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. QUANTITATIVE MEASUREMENT OF SPLICED XBP1 mRNA AS AN INDICATOR OF ENDOPLASMIC RETICULUM STRESS [jstage.jst.go.jp]
- 7. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the XBP1 splicing mechanism using endoplasmic reticulum stress-indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytoplasmic IRE1alpha-mediated XBP1 mRNA splicing in the absence of nuclear processing and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
potential off-target effects of IXA4 to consider
Technical Support Center: IXA4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a selective activator of the IRE1/XBP1s signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, non-toxic activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the Unfolded Protein Response (UPR).[1][2][3] It is designed to transiently and selectively activate the protective aspects of this pathway without inducing a global UPR or other cellular stress responses.[2][4][5]
Q2: How selective is this compound? Am I likely to see off-target effects?
Current research indicates that this compound is highly selective for the IRE1/XBP1s pathway.[1][2] It does not globally activate other UPR arms, such as those mediated by PERK or ATF6, nor does it trigger other stress-responsive pathways like the heat shock response or oxidative stress response.[2][6][7] Furthermore, studies have shown that this compound does not activate pathological IRE1 downstream signaling, such as Regulated IRE1-Dependent Decay (RIDD) or TRAF2/JNK pro-inflammatory signaling.[4][5][8] While off-target effects are a theoretical possibility for any small molecule, extensive profiling of this compound has not revealed significant off-target kinase activity.[6]
Q3: I am not observing the expected activation of XBP1s target genes. What could be the issue?
Several factors could contribute to a lack of observable activity. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common culprits include compound solubility, cell line responsiveness, and incorrect timing of analysis.
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been used in in vivo mouse models, where it has shown efficacy in improving metabolic parameters.[4][8][9] However, it is important to note that this compound has limited activity in some tissues, with more pronounced effects observed in the liver.[10] For broader tissue activity, researchers might consider analogs such as IXA62.[10]
Troubleshooting Guides
Issue 1: Sub-optimal or No Activation of the IRE1/XBP1s Pathway
If you are not observing the expected upregulation of XBP1s target genes (e.g., DNAJB9, ERDJ4) or XBP1 splicing, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Step
Compound Solubility: this compound has limited aqueous solubility.
-
Recommendation: Ensure complete solubilization in a suitable solvent like DMSO before preparing your final working concentration in cell culture media.[1] Prepare fresh dilutions for each experiment.
Cell Line Variability: The responsiveness of the IRE1/XBP1s pathway can vary between cell lines.
-
Recommendation: Confirm the expression and functionality of IRE1 in your cell line of choice. As a positive control, treat cells with a known UPR inducer like Thapsigargin (Tg) to ensure the pathway is active.
Incorrect Timepoint: The activation of IRE1/XBP1s by this compound is transient.
-
Recommendation: Perform a time-course experiment to determine the optimal timepoint for observing XBP1s activation in your specific cell model. Peak activation is often observed within a few hours of treatment.[8]
Inappropriate Readout: The method used to measure pathway activation may not be sensitive enough.
-
Recommendation: Use quantitative PCR (qPCR) to measure the upregulation of XBP1s target gene mRNA, as this is a sensitive and direct measure of pathway activation.[5] Western blotting for XBP1s protein can also be used but may be less sensitive for detecting modest activation.
Issue 2: Observing Unexpected Cellular Responses
If you observe cellular responses that are not consistent with selective IRE1/XBP1s activation (e.g., broad UPR activation, apoptosis), consider the following:
Potential Cause & Troubleshooting Step
Compound Concentration: High concentrations of any compound can lead to non-specific effects.
-
Recommendation: Perform a dose-response experiment to identify the optimal concentration of this compound that provides selective IRE1/XBP1s activation without inducing broader stress responses.
Confounding Cellular Stress: Your experimental conditions may be inducing cellular stress independently of this compound.
-
Recommendation: Review your experimental protocol for other potential stressors, such as nutrient deprivation, high cell density, or issues with serum quality. Include a vehicle-only control to assess baseline cellular stress.
Misinterpretation of Downstream Events: Some cellular phenotypes can be influenced by multiple pathways.
-
Recommendation: To confirm that the observed effects are indeed off-target, use a pharmacological inhibitor of IRE1's RNase activity (e.g., 4µ8C) in conjunction with this compound.[8] An on-target effect of this compound should be blocked by the IRE1 inhibitor.
Experimental Protocols
Key Experiment: Assessing this compound Selectivity by qPCR
This protocol allows for the quantitative assessment of this compound's selectivity for the IRE1/XBP1s pathway over the PERK and ATF6 arms of the UPR.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration, a vehicle control (e.g., DMSO), and positive controls for each UPR arm (e.g., Thapsigargin for global UPR activation).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-6 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for the following target genes:
-
IRE1/XBP1s targets: DNAJB9, ERDJ4
-
PERK targets: CHOP (DDIT3), GADD34 (PPP1R15A)
-
ATF6 targets: BiP (HSPA5), XBP1u (unspliced XBP1)
-
Housekeeping gene: e.g., GAPDH, ACTB
-
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method. Selective activation by this compound should show a significant upregulation of IRE1/XBP1s targets with minimal to no change in PERK and ATF6 targets.
Data Summary
The following table summarizes the expected transcriptional response to this compound treatment in a responsive cell line.
| UPR Branch | Target Gene | Expected Response to this compound |
| IRE1/XBP1s | DNAJB9, ERDJ4 | Significant Upregulation |
| PERK | CHOP, GADD34 | No Significant Change |
| ATF6 | BiP, XBP1u | No Significant Change |
Visualizations
Signaling Pathway of this compound Action
Caption: Selective activation of the IRE1/XBP1s pathway by this compound.
Troubleshooting Workflow for Lack of Activity
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing IXA4 stability in media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IXA4. The information is designed to help users assess the stability of this compound in their experimental media and address common issues that may arise during their research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to 3 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2]
Q2: How stable is this compound in aqueous cell culture media?
Q3: Can I pre-mix this compound in cell culture media and store it for later use?
A3: Based on the recommendation to use freshly prepared solutions, it is strongly advised against pre-mixing and storing this compound in cell culture media.[1][2] Doing so may lead to compound degradation or precipitation, resulting in decreased potency and experimental variability.
Q4: What are the known effects of this compound in cell culture?
A4: this compound is a highly selective activator of the IRE1/XBP1s signaling pathway of the unfolded protein response (UPR).[1][2][3] It has been shown to upregulate XBP1s mRNA in various cell lines, including HEK293T, Huh7, and SH-SY5Y, at a concentration of 10 µM with treatment times ranging from 4 to 18 hours.[2] In CHO7PA2 cells expressing mutant APP, 10 µM this compound for 18 hours reduced Aβ levels by 50%.[3]
Storage and Stability of this compound Stock Solutions
For easy reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Solvent | Storage Temperature | Shelf Life |
| Powder | N/A | -20°C | Up to 3 years[1] |
| Stock Solution | DMSO | -80°C | Up to 1 year[1][2] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1][2] |
Troubleshooting Guides
This section provides guidance on how to assess the stability of this compound in your specific experimental setup and troubleshoot potential issues.
Guide 1: Assessing this compound Stability in Your Experimental Medium
Issue: You are observing inconsistent or weaker-than-expected results in your experiments with this compound, and you suspect compound instability might be the cause.
Solution: Perform a stability study of this compound in your specific cell culture medium at your experimental temperature (e.g., 37°C). The following protocol outlines a general method for this assessment.
This protocol is designed to determine the stability of this compound in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at your experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile and water with a modifier like formic acid)
-
This compound analytical standard
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the this compound stock solution into your pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference.
-
Incubation: Place the remaining this compound-containing medium in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Sample Collection: At various time points throughout your typical experiment duration (e.g., 2, 4, 8, 12, 24 hours), collect aliquots of the incubated medium.
-
Sample Storage: Immediately store all collected aliquots at -80°C until analysis to prevent further degradation.
-
HPLC Analysis:
-
Thaw the samples.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Generate a standard curve using the this compound analytical standard to quantify the concentration in your samples.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Determine the half-life (T½) of this compound in your medium under your experimental conditions.
-
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 12 | 6.2 | 62 |
| 24 | 3.9 | 39 |
Note: This is example data. You will need to generate your own data based on your specific experimental conditions.
Guide 2: Troubleshooting Inconsistent Experimental Results
Q: My experimental results with this compound are variable between experiments. What could be the cause?
A: Inconsistent results can stem from several factors. Here are some troubleshooting steps:
-
Fresh Working Solutions: Always prepare a fresh working solution of this compound in your cell culture medium for each experiment. Do not use leftover diluted solutions from previous experiments.
-
Consistent Incubation Times: Ensure that the time between adding this compound to your cells and harvesting is consistent across all experiments. Given the potential for degradation, even small variations in timing could impact the effective concentration of the compound.
-
Stock Solution Integrity: Your DMSO stock solution of this compound may have degraded. Ensure it has been stored correctly at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Consider preparing a fresh stock from powder if you suspect degradation.
-
Cell Culture Conditions: Verify that your cell density, passage number, and overall health are consistent between experiments, as these can influence the cellular response to this compound.
Q: I am not observing the expected activation of the IRE1/XBP1s pathway with this compound treatment. What should I check?
A: If you are not seeing the expected downstream effects of this compound, consider the following:
-
Compound Concentration and Treatment Time: The optimal concentration and treatment time can be cell-type specific. While 10 µM for 4-18 hours is a common starting point, you may need to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Positive Controls: Include a known activator of the UPR, such as tunicamycin or thapsigargin, as a positive control to ensure that your cells are capable of mounting a UPR and that your downstream assays (e.g., qPCR for XBP1s, western blot for BiP) are working correctly.
-
Assay Sensitivity: Ensure your readout for IRE1/XBP1s activation is sensitive enough. Splicing of XBP1 mRNA is a primary and sensitive indicator of IRE1 activation.
-
This compound Stability: As detailed in Guide 1, the stability of this compound in your specific medium could be a factor. If the compound is degrading rapidly, the effective concentration over the course of your experiment may be too low to elicit a response.
Visualizations
Signaling Pathway of this compound
Caption: this compound selectively activates the IRE1 protein in the ER, leading to the splicing of XBP1 mRNA.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound in cell culture medium over time.
References
common pitfalls in experiments using IXA4
Welcome to the technical support center for IXA4, a selective activator of the IRE1/XBP1s signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Question: I am not observing the expected activation of the IRE1/XBP1s pathway (e.g., no XBP1 splicing) after treating my cells with this compound. What could be the reason?
Answer:
Several factors could contribute to a lack of observable pathway activation. Consider the following troubleshooting steps:
-
Compound Integrity and Storage: this compound is a powder that should be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1] Improper storage can lead to compound degradation.
-
Solubility and Preparation: this compound is soluble in DMSO.[1] For cell culture experiments, ensure that the final concentration of DMSO in your media is not toxic to your cells (typically <0.1%). For in vivo studies, specific formulation protocols should be followed to ensure proper dissolution and delivery.[2]
-
Cell Line Specificity: The responsiveness to this compound can vary between different cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Transient Activation: this compound induces a transient activation of the IRE1/XBP1s pathway.[3][4] Peak activation of downstream targets like DNAJB9 can be observed as early as 4 hours and may return to baseline within 8-24 hours.[5] Your time point for analysis might be too late to observe the peak effect. Consider a time-course experiment to capture the optimal window of activation.
-
Experimental Controls: Always include appropriate positive and negative controls. A known ER stress inducer like thapsigargin or tunicamycin can serve as a positive control for UPR activation. A vehicle-only (e.g., DMSO) control is essential to rule out solvent effects. To confirm the effect is IRE1-dependent, you can use an IRE1 inhibitor like 4µ8c or STF-083010 in conjunction with this compound.[5]
Question: I am observing some unexpected cellular effects or toxicity after this compound treatment. Is this normal?
Answer:
This compound is described as a non-toxic and highly selective activator of the IRE1/XBP1s pathway.[6][7] It is designed to avoid the activation of other UPR branches like PERK and ATF6, as well as the pro-apoptotic arms of IRE1 signaling such as RIDD and JNK activation.[4][5][6] If you observe significant toxicity, consider the following:
-
Concentration: While generally non-toxic, excessively high concentrations of any compound can lead to off-target effects or cytotoxicity. Ensure you are using a concentration that has been validated for your cell line through a dose-response curve.
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your final solvent concentration is within a safe range for your specific cell type.
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
-
Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may be more susceptible to any experimental manipulation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective activator of the inositol-requiring enzyme 1 (IRE1), a key sensor of endoplasmic reticulum (ER) stress.[6] Upon activation by this compound, IRE1's endoribonuclease activity unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This splicing event leads to the translation of the active transcription factor XBP1s, which in turn upregulates genes involved in ER proteostasis, promoting cellular adaptation to ER stress.[4][6]
Q2: How is this compound different from other UPR activators like thapsigargin or tunicamycin?
A2: this compound is highly selective for the IRE1/XBP1s pathway.[6][7] Unlike global ER stress inducers such as thapsigargin and tunicamycin, this compound does not significantly activate the other two branches of the unfolded protein response (UPR), the PERK and ATF6 pathways.[5][6] Furthermore, it does not appear to induce the pro-apoptotic outputs of IRE1 signaling, such as Regulated IRE1-Dependent Decay (RIDD) or the activation of JNK signaling, which can be triggered by prolonged or hyper-activation of IRE1.[4][5]
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
A3: For in vitro cell culture experiments, a common starting concentration is 10 µM, with treatment durations typically ranging from 4 to 18 hours.[2][7] However, the optimal concentration and duration can be cell-type specific, so a dose-response and time-course experiment is recommended. For in vivo studies in mice, a dosage of 50 mg/kg administered via intraperitoneal injection has been used.[2]
Q4: How should I prepare and store this compound?
A4: this compound powder should be stored at -20°C. For experimental use, it is typically dissolved in DMSO to create a stock solution. This stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C.[1] For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, or corn oil are necessary to ensure solubility and bioavailability.[1] It is recommended to prepare fresh working solutions for each experiment.[1]
Experimental Protocols
In Vitro XBP1 Splicing Assay
This protocol outlines the steps to assess the activation of the IRE1/XBP1s pathway by measuring the splicing of XBP1 mRNA in cultured cells.
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel and allow them to adhere and reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a working solution at the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Treatment:
-
Test group: Treat cells with the this compound working solution.
-
Vehicle control: Treat cells with the same concentration of DMSO as the test group.
-
Positive control (optional): Treat cells with a known UPR inducer (e.g., 1 µM thapsigargin).
-
Inhibitor control (optional): Co-treat cells with this compound and an IRE1 inhibitor (e.g., 4µ8c) to confirm the specificity of the effect.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a commercial kit).
-
RT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform PCR using primers that flank the splice site of XBP1 mRNA. This will allow for the amplification of both the unspliced and spliced forms.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel. The spliced XBP1 product will be smaller than the unspliced product.
-
Analysis: Visualize and quantify the bands to determine the ratio of spliced to unspliced XBP1.
Quantitative Data Summary
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| HEK293T | 10 µM | 4 hours | Promotes adaptive IRE1/XBP1s signaling, but not RIDD. | [7] |
| Huh7 | 10 µM | 4 hours | Selectively upregulates XBP1s mRNA. | [7] |
| SH-SY5Y | 10 µM | 4 hours | Selectively upregulates XBP1s mRNA and rescues mitochondrial defects. | [7] |
| CHO7PA2 (expressing APPV717F) | 10 µM | 18 hours | Reduced Aβ levels by 50%. | [2] |
| Mouse Splenic T cells | 30 µM | 4 days | Increased mitochondrial mass and ATP reserves. | [2] |
| Animal Model | This compound Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |
| Diet-induced obese (DIO) mice | 50 mg/kg/day | Intraperitoneal | 8 weeks | Improved glucose homeostasis, inhibited hepatic gluconeogenesis, and reduced expression of lipogenic genes. | [2] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound selectively activates the IRE1/XBP1s signaling pathway.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for evaluating this compound-induced XBP1 splicing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic IRE1/XBP1s Activation Promotes Systemic Adaptive Remodeling in Obesity | bioRxiv [biorxiv.org]
- 5. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
IXA4 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving IXA4, a selective activator of the IRE1/XBP1s signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General
-
What is this compound and what is its mechanism of action? this compound is a highly selective, non-toxic small molecule activator of the IRE1/XBP1s signaling pathway.[1][2][3][4] It promotes the adaptive remodeling of endoplasmic reticulum (ER) proteostasis.[3] this compound selectively activates the IRE1α endonuclease, leading to the splicing of XBP1 mRNA and the subsequent translation of the active XBP1s transcription factor.[2][5] This occurs without globally activating the Unfolded Protein Response (UPR) or other stress-responsive pathways like the heat shock or oxidative stress responses.[1][4][5]
Experimental Design & Execution
-
Why am I observing inconsistent activation of the IRE1/XBP1s pathway with this compound? Inconsistent results can stem from several factors:
-
Transient Activation: this compound's activation of the IRE1/XBP1s pathway is transient. For instance, in vivo studies in mice have shown that the expression of the this compound target gene Dnajb9 peaks around 4 hours post-administration and returns to baseline within 8 hours.[2] Your measurement time points may be missing this peak activation window.
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines and experimental systems. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Compound Instability: Improper storage or handling of this compound can lead to degradation and loss of activity. Refer to the storage and preparation guidelines below.
-
-
What are the optimal solvent and storage conditions for this compound to maintain its activity?
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
-
Solvent: For in vitro experiments, DMSO is the recommended solvent.[1] Be aware that DMSO can be hygroscopic (absorbs moisture), which can reduce the solubility of this compound.[1] Therefore, it is critical to use fresh, anhydrous DMSO for preparing stock solutions.[1]
-
-
Is this compound toxic to my cells? this compound is described as a non-toxic activator of the IRE1/XBP1s pathway.[1][3] Studies have shown that this compound does not significantly impact cell viability or proliferation at effective concentrations.[5] For example, in CHO7PA2 cells, treatment with 10µM this compound did not affect cell viability as measured by CellTiter Glo.[5] However, it is always good practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell model to confirm the non-toxic concentration range.
-
Why am I not seeing a reduction in the secretion of my protein of interest (e.g., Amyloid Precursor Protein)? Several factors could contribute to this:
-
Incorrect Timepoint: The effects of this compound on protein secretion may not be immediate. For example, a reduction in Aβ levels in CHO7PA2 cells was observed after 18 hours of treatment.[3][5]
-
Suboptimal this compound Concentration: Ensure you are using a concentration of this compound that is sufficient to activate the IRE1/XBP1s pathway in your cell line.
-
Cell Line Specific Effects: The magnitude of the effect on protein secretion can be cell-line dependent.
-
Pathway Inhibition: Confirm that the IRE1/XBP1s pathway is indeed being activated by measuring the levels of spliced XBP1 mRNA or downstream target genes.
-
Data Interpretation
-
This compound is supposed to be selective for the IRE1/XBP1s pathway, but I am seeing modest induction of ATF6 target genes. Is this normal? Yes, a modest increase in the expression of some ATF6 target genes, such as BiP (Hspa5), can be observed with this compound treatment.[2][5] This is due to a natural overlap between the downstream gene targets of the XBP1s and ATF6 pathways.[2] However, this compound does not globally activate the ATF6 or PERK signaling arms of the UPR.[5]
-
Does this compound induce other branches of IRE1 signaling like RIDD or JNK phosphorylation? No, a key feature of this compound is its selective activation of the XBP1s signaling arm without stimulating Regulated IRE1-Dependent Decay (RIDD) or TRAF2-mediated JNK phosphorylation.[2][5][6] This is a critical aspect of its favorable safety profile, as chronic activation of these other IRE1-mediated pathways can be deleterious.[2]
Quantitative Data Summary
Table 1: Recommended Concentrations for In Vitro Experiments
| Cell Line | Application | Recommended this compound Concentration | Treatment Duration | Reference |
| HEK293T | IRE1/XBP1s signaling activation | 10 µM | 4 hours | [4][5] |
| Huh7 | Selective XBP1s mRNA upregulation | 10 µM | 4 hours | [4][5] |
| SH-SY5Y | Rescue of mitochondrial defects | 10 µM | 4 hours | [4][5] |
| CHO7PA2 | Reduction of Aβ levels | 10 µM | 18 hours | [3][5] |
| Mouse Splenic T cells | Increased mitochondrial mass and ATP | 30 µM | 4 days | [3] |
| Min6 cells | Enhanced glucose-stimulated insulin secretion | 10 µM | 36 hours | [6] |
Table 2: Recommended Formulations and Dosages for In Vivo Experiments (Mice)
| Application | Formulation | Dosage | Administration Route | Duration | Reference |
| Systemic adaptive remodeling in obesity | 10% DMSO, 30% Kolliphor EL:ethanol (2:1), 60% saline | 50 mg/kg | Intraperitoneal injection, once daily | Up to 8 weeks | [2][3] |
| Systemic adaptive remodeling in obesity | 10% DMSO, 90% Corn oil | 50 mg/kg | Intraperitoneal injection, once daily | Not specified | [4] |
| Systemic adaptive remodeling in obesity | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
-
This compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells).
-
Incubate the cells for the desired treatment duration (e.g., 4-24 hours).
-
-
Analysis of IRE1/XBP1s Pathway Activation:
-
RNA analysis: Harvest cells and extract total RNA. Perform RT-qPCR to measure the levels of spliced XBP1 (XBP1s) mRNA and downstream target genes (e.g., DNAJB9, ERdj4).
-
Protein analysis: Lyse the cells and perform western blotting to detect the levels of XBP1s protein.
-
Protocol 2: In Vivo Administration of this compound to Mice
-
Preparation of this compound Formulation:
-
On the day of injection, prepare the this compound formulation. For example, for a 50 mg/kg dose in a 20g mouse, you will need 1 mg of this compound.
-
For the Kolliphor EL formulation: Prepare a solution of 10% DMSO, 30% Kolliphor EL:ethanol (2:1 ratio), and 60% saline.[2][3] Dissolve the required amount of this compound in this vehicle. Keep the solution warm until use.
-
For the corn oil formulation: Prepare a solution of 10% DMSO in 90% corn oil.[4] Dissolve the this compound in this vehicle.
-
Always prepare a vehicle-only solution for the control group.
-
-
Animal Dosing:
-
Administer the this compound formulation or vehicle control to the mice via intraperitoneal (i.p.) injection once daily.
-
The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a 20-25g mouse).
-
-
Monitoring and Tissue Collection:
-
Monitor the animals for any adverse effects throughout the study.
-
At the desired time point post-injection (e.g., 4 hours for peak pathway activation), euthanize the animals.
-
Harvest tissues of interest (e.g., liver, pancreas) and snap-freeze them in liquid nitrogen for subsequent RNA or protein analysis.
-
Visualizations
Caption: this compound selectively activates the IRE1 branch of the UPR.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic IRE1/XBP1s Activation Promotes Systemic Adaptive Remodeling in Obesity | bioRxiv [biorxiv.org]
Technical Support Center: Ensuring Selective Activation of IRE1 with IXA4
Welcome to the technical support center for IXA4, a selective activator of the IRE1/XBP1s signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, ensuring selective and reproducible results. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective, non-toxic small molecule activator of the IRE1/XBP1s signaling pathway.[1] It functions by promoting IRE1 autophosphorylation, which is essential for its RNase activity. This activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s. XBP1s is a potent transcription factor that upregulates a specific set of genes involved in enhancing the protein folding and degradation capacity of the endoplasmic reticulum (ER).[2][3]
Q2: How is this compound selective for the IRE1/XBP1s pathway?
This compound has been shown to activate the IRE1/XBP1s pathway without globally activating the Unfolded Protein Response (UPR) or other cellular stress-responsive signaling pathways, such as the heat shock response or the oxidative stress response.[1] Specifically, treatment with this compound does not significantly induce the PERK or ATF6 branches of the UPR.[2][4] Furthermore, it does not lead to the activation of JNK or c-Jun, which can be downstream of chronic IRE1 activation.[2][5]
Q3: What is the recommended concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound can vary depending on the cell type and the specific experimental endpoint. However, a common starting point for in vitro experiments is 10 µM for 4 hours. In some studies, concentrations up to 30 µM for longer durations (e.g., 4 days) have been used.[6] For in vivo studies in mice, a dosage of 50 mg/kg administered via intraperitoneal injection has been reported to transiently activate IRE1/XBP1s signaling in the liver.[4][5][7]
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For in vivo applications, the DMSO stock solution can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[8][1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[8] For in vitro use, store the DMSO stock solution at -20°C or -80°C.
Q5: How can I validate that this compound is selectively activating the IRE1/XBP1s pathway in my experiment?
To confirm the selective activation of the IRE1/XBP1s pathway by this compound, you can perform the following validation experiments:
-
Measure XBP1 splicing: Use RT-PCR to detect the spliced form of XBP1 mRNA.
-
Quantify XBP1s target gene expression: Use RT-qPCR to measure the upregulation of known XBP1s target genes, such as DNAJB9 (also known as ERdj4) and HSPA5 (BiP).[5]
-
Assess other UPR branches: Check the expression of target genes for the PERK pathway (e.g., CHOP) and the ATF6 pathway (e.g., BiP, although there can be some overlap with IRE1/XBP1s).[2]
-
Use an IRE1 inhibitor: Co-treatment with an IRE1 RNase inhibitor, such as 4µ8c or STF-083010, should block the effects of this compound on XBP1 splicing and target gene expression.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No induction of XBP1s target genes | - This compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.- Suboptimal concentration/duration: The concentration of this compound or the treatment time may not be optimal for your specific cell line.- Cell line responsiveness: The cell line may have a less pronounced IRE1/XBP1s response.- Inhibitor presence: Your experimental medium may contain components that inhibit this compound activity. | - Prepare a fresh stock solution of this compound from powder.- Perform a dose-response and time-course experiment to determine the optimal conditions (e.g., 1-20 µM for 4-24 hours).- Include a positive control for UPR activation (e.g., tunicamycin or thapsigargin) to confirm your cells can mount an ER stress response.- Ensure your experimental medium does not contain known UPR inhibitors. |
| Activation of other UPR branches (PERK, ATF6) | - High concentration of this compound: Exceedingly high concentrations may lead to off-target effects.- Prolonged treatment: Long-term exposure to this compound might induce a more general stress response.- Cellular context: In some cell types or under specific conditions, there might be crosstalk between UPR branches. | - Reduce the concentration of this compound to the lowest effective dose.- Shorten the treatment duration.- Carefully characterize the response in your specific cell model and compare it to established selective activation profiles. |
| Cell toxicity observed | - This compound is generally non-toxic, but high concentrations or prolonged exposure could be detrimental in sensitive cell lines. - Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line.- Ensure the final concentration of the solvent in your culture medium is below the toxic threshold (typically <0.5% for DMSO). |
| Inconsistent results between experiments | - Variability in cell culture conditions: Changes in cell confluence, passage number, or media composition.- Inconsistent this compound preparation: Differences in the preparation of this compound working solutions. | - Standardize your cell culture protocols, including seeding density and passage number.- Prepare fresh this compound working solutions for each experiment from a consistent stock. |
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| EC50 of XBP1-RLuc activation | HEK293TREX | <3 µM | [2] |
| XBP1s mRNA upregulation | HEK293T | ~4-fold (10 µM, 4h) | [2] |
| DNAJB9 mRNA upregulation | HEK293T | ~15-fold (10 µM, 4h) | [2] |
| Aβ reduction in conditioned media | CHO7PA2 | ~50% (10 µM, 18h) | |
| Hepatic Dnajb9 expression in vivo | Chow-fed mice | Peak at 4h (50 mg/kg, i.p.) | [7] |
Experimental Protocols
Protocol 1: In Vitro Validation of Selective IRE1 Activation
-
Cell Seeding: Plate your cells of interest (e.g., HEK293T, Huh7, or SH-SY5Y) in a suitable culture plate and allow them to adhere and reach approximately 80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., a range from 1 to 20 µM). As a negative control, prepare a vehicle control with the same final concentration of DMSO. As a positive control for general UPR activation, you can use tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM). To confirm IRE1-dependence, prepare a co-treatment condition with this compound and an IRE1 inhibitor like 4µ8c (e.g., 32 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different treatments. Incubate the cells for the desired duration (e.g., 4 hours).
-
RNA Extraction and RT-qPCR: After incubation, wash the cells with PBS and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit). Synthesize cDNA and perform quantitative PCR (qPCR) using primers for:
-
An XBP1s target gene (e.g., DNAJB9)
-
A PERK target gene (e.g., DDIT3/CHOP)
-
An ATF6 target gene (e.g., HSPA5/BiP)
-
A housekeeping gene for normalization (e.g., GAPDH or ACTB)
-
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control. Selective activation should show a significant increase in the XBP1s target gene with minimal to no change in the PERK and ATF6 target genes. The effect of this compound should be attenuated by the co-treatment with the IRE1 inhibitor.
Protocol 2: Analysis of XBP1 mRNA Splicing
-
Cell Treatment and RNA Extraction: Follow steps 1-3 from Protocol 1.
-
RT-PCR: Perform reverse transcription followed by PCR using primers that flank the intron in the XBP1 mRNA.
-
Gel Electrophoresis: Run the PCR products on an agarose gel. The unspliced XBP1 mRNA will produce a larger PCR product, while the spliced XBP1 mRNA will produce a smaller product due to the removal of a 26-base pair intron.
-
Visualization: Visualize the bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). An increase in the intensity of the lower band (spliced XBP1) in this compound-treated samples indicates IRE1 activation.
Visualizations
Caption: this compound selectively activates the IRE1 branch of the UPR.
Caption: Troubleshooting logic for lack of this compound response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Control Experiments for Studying IXA4's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of IXA4, a selective activator of the IRE1/XBP1s signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, non-toxic small molecule activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1] This pathway is a branch of the Unfolded Protein Response (UPR), a cellular stress response to accumulated misfolded proteins in the endoplasmic reticulum (ER).[2] this compound selectively activates IRE1/XBP1s signaling without globally activating the UPR or other stress-responsive pathways such as the heat shock response or oxidative stress response.[1] Its known effects include the reduction of amyloid precursor protein (APP) secretion and the prevention of APP-associated mitochondrial dysfunction.[3]
Q2: What are the essential positive and negative controls when studying this compound's effects?
A2: Proper controls are critical for interpreting your experimental results.
-
Positive Controls: To ensure your experimental system is responsive to UPR activation, use a known UPR inducer like tunicamycin or thapsigargin. These agents induce ER stress and should lead to a robust activation of the IRE1/XBP1s pathway, including the splicing of XBP1 mRNA.[4]
-
Negative Controls:
-
Vehicle Control: Since this compound is typically dissolved in DMSO, a vehicle control group treated with the same concentration of DMSO as the this compound-treated group is essential.[5][6][7][8] This accounts for any effects of the solvent on your cells.[9]
-
Inactive Analog (if available): If a structurally similar but inactive analog of this compound is available, it can serve as an excellent negative control to demonstrate the specificity of this compound's effects.
-
Untreated Control: An untreated group of cells is a baseline control to which all other conditions are compared.
-
Q3: How can I be sure that the observed effects are due to IRE1/XBP1s activation by this compound?
A3: To confirm that the effects of this compound are mediated through the IRE1/XBP1s pathway, you can perform experiments using an IRE1 inhibitor, such as 4µ8c or KIRA6. Co-treatment of cells with this compound and an IRE1 inhibitor should block the this compound-induced effects. Additionally, using IRE1 knockout or knockdown cells can also validate the on-target effects of this compound.
Troubleshooting Guides
Problem 1: No or weak induction of XBP1s splicing or target gene expression after this compound treatment.
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh stock solutions of this compound. Store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting concentration for in vitro studies is 10 µM.[1] |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the peak of XBP1s activation. XBP1s splicing is often a transient event.[10] |
| Poor RNA Quality | Ensure high-quality, intact RNA is used for qPCR. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer.[11][12] |
| Inefficient qPCR | Verify your qPCR primers for XBP1s and target genes are specific and efficient. Run a melt curve analysis and a standard curve to assess primer performance.[13][14][15] |
| Cell Line Unresponsive | Test your cell line's responsiveness to a known UPR inducer like tunicamycin. If there is no response, the cell line may not be a suitable model. |
Problem 2: Significant cell death observed after this compound treatment.
| Possible Cause | Recommended Solution |
| This compound Cytotoxicity at High Concentrations | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold for your cell line.[16][17][18][19] |
| DMSO Toxicity | Ensure the final DMSO concentration in your culture medium is non-toxic (typically below 0.5%). Run a vehicle control with the same DMSO concentration to assess its effect on cell viability.[8][9] |
| Prolonged IRE1 Activation | Chronic activation of the IRE1 pathway can lead to apoptosis.[2] Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot. Consider shorter incubation times with this compound. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell death. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates.[16] Use a cell counter for accurate cell numbers. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Reagent Variability | Prepare fresh reagents and use consistent lots of media, serum, and other supplements. |
| Pipetting Errors | Use calibrated pipettes and consistent pipetting techniques to minimize variability in reagent and compound addition.[11] |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for XBP1s Splicing
Objective: To quantify the extent of XBP1 mRNA splicing as a measure of IRE1 activation.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound, a vehicle control (DMSO), and a positive control (e.g., tunicamycin) for the desired time.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers that specifically amplify the spliced form of XBP1 (XBP1s) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of XBP1s using the ΔΔCt method.
Western Blot for XBP1s Protein
Objective: To detect the protein expression of the spliced form of XBP1.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[20][21]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for XBP1s overnight at 4°C.[4][22] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
MTT Cell Viability Assay
Objective: To assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[16]
-
Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle, untreated).
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
Amyloid-Beta (Aβ) ELISA
Objective: To quantify the levels of secreted Aβ in the cell culture medium.
Methodology:
-
Sample Collection: After treating cells with this compound, collect the conditioned cell culture medium.
-
Sample Preparation: Centrifuge the collected medium to remove cell debris.[23]
-
ELISA: Perform the ELISA using a commercial kit for human Aβ40 or Aβ42 according to the manufacturer's instructions.[24][25] This typically involves adding the samples and standards to a pre-coated plate, followed by incubation with detection and HRP-conjugated antibodies, and finally adding a substrate for color development.
-
Data Analysis: Measure the absorbance at 450 nm and calculate the Aβ concentration based on the standard curve.
Mitochondrial Membrane Potential Assay
Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and controls. A positive control for mitochondrial depolarization, such as FCCP or CCCP, should be included.[26][27]
-
Dye Loading: Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as TMRE or JC-1.[28][29]
-
Fluorescence Measurement: After washing to remove excess dye, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.[30] For TMRE, a decrease in fluorescence indicates mitochondrial depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.
Visualizations
Caption: this compound selectively activates the IRE1 branch of the UPR.
Caption: General experimental workflow for studying this compound's effects.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. XBP-1s Antibody | Cell Signaling Technology [cellsignal.com]
- 5. pharmacology - Why DMSO is used as a control? - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct contact between iPSC-derived macrophages and hepatocytes drives reciprocal acquisition of Kupffer cell identity and hepatocyte maturation [elifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dispendix.com [dispendix.com]
- 12. pcrbio.com [pcrbio.com]
- 13. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. XBP1S/XBP1U antibody (24168-1-AP) | Proteintech [ptglab.com]
- 23. abcam.com [abcam.com]
- 24. Human Amyloid beta 42 ELISA Kit (KHB3441) - Invitrogen [thermofisher.com]
- 25. biovendor.com [biovendor.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. media.cellsignal.com [media.cellsignal.com]
- 28. 2.4. Mitochondrial membrane potential assay [bio-protocol.org]
- 29. assaygenie.com [assaygenie.com]
- 30. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating IXA4-Induced XBP1s Activation by qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective activation of the Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway holds significant therapeutic potential for a range of diseases characterized by endoplasmic reticulum (ER) stress. IXA4 has emerged as a potent and selective activator of IRE1α, leading to the splicing of XBP1 mRNA (XBP1s) and the subsequent adaptive unfolded protein response (UPR). This guide provides a comprehensive comparison of this compound with other common ER stress inducers, focusing on the validation of XBP1s activation using quantitative real-time PCR (qPCR). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting their experiments.
Performance Comparison of XBP1s Inducers
The efficacy of this compound in selectively activating the IRE1α-XBP1s pathway can be quantitatively compared to broad ER stress inducers like Thapsigargin and Tunicamycin. While Thapsigargin depletes ER calcium stores and Tunicamycin inhibits N-linked glycosylation, both globally activate the UPR. In contrast, this compound is designed to specifically target the IRE1α branch.[1]
The following table summarizes the quantitative comparison of XBP1s mRNA levels upon treatment with this compound, Thapsigargin, and Tunicamycin, as measured by qPCR in various human cell lines.
| Compound | Cell Line | Concentration | Fold Change in XBP1s mRNA (relative to control) | Reference |
| This compound | HEK293T | 10 µM | ~4-fold increase in the XBP1 target gene DNAJB9 | [2] |
| Huh-7 | 10 µM | ~6-fold increase in the XBP1 target gene DNAJB9 | [2] | |
| SHSY5Y | 10 µM | ~3-fold increase in the XBP1 target gene DNAJB9 | [2] | |
| Thapsigargin | HEK293T | 1 µM | Significant increase in XBP1s | [2] |
| Primary Bronchial Epithelial Cells | 50 nM | Dose-dependent increase | [3] | |
| Tunicamycin | Porcine Ear Skin Fibroblast | 2 µg/mL | Time-dependent increase | [4] |
| Primary Bronchial Epithelial Cells | 10 µg/mL | Dose-dependent increase | [3] |
Note: Direct comparison of fold-change values across different studies should be done with caution due to variations in experimental conditions, including cell type, treatment duration, and qPCR normalization strategies. The data presented here is intended to provide a general overview of the relative potency of these compounds in inducing XBP1 splicing.
Alternative Selective IRE1α Activator
Besides this compound, another selective IRE1α/XBP1s activator, IXA62 , has been identified. IXA62 demonstrates robust and selective activation of IRE1/XBP1s signaling in the liver and shows broader tissue activity compared to this compound, including in the kidney and lung.[5] This makes IXA62 a valuable alternative for in vivo studies requiring systemic pathway activation.
Experimental Protocols
Validating XBP1s Activation by SYBR Green qPCR
This protocol outlines the key steps for quantifying the levels of spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u) mRNA using a two-step SYBR Green-based quantitative real-time PCR (qPCR) approach.
1. Cell Culture and Treatment:
-
Seed cells of interest at an appropriate density in a multi-well plate.
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Treat cells with this compound, Thapsigargin, Tunicamycin, or a vehicle control (e.g., DMSO) at the desired concentrations and for the appropriate duration (e.g., 4-8 hours).
2. RNA Isolation:
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA using a column-based RNA purification kit or a phenol-chloroform extraction method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
3. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers. This ensures the conversion of all mRNA species into cDNA.
4. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix (containing DNA polymerase, dNTPs, and SYBR Green I dye)
-
Forward and Reverse primers for either XBP1s, XBP1u, or a housekeeping gene (e.g., GAPDH, ACTB)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Use specific primers designed to amplify either the spliced or unspliced form of XBP1.
-
Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and target gene.
-
Normalize the Ct values of the target genes (XBP1s, XBP1u) to the Ct value of the housekeeping gene.
-
Calculate the relative expression of XBP1s and XBP1u using the ΔΔCt method. The ratio of XBP1s to XBP1u can also be calculated to represent the splicing efficiency.
Mandatory Visualizations
Caption: The IRE1α-XBP1 signaling pathway activated by ER stress or a selective activator like this compound.
Caption: Experimental workflow for validating XBP1s activation by qPCR.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. XBP1 splicing [bio-protocol.org]
IXA4 vs. General UPR Activators: A Comparative Guide
In the landscape of cellular stress research, the Unfolded Protein Response (UPR) stands as a critical signaling network for maintaining endoplasmic reticulum (ER) proteostasis. While general activators of the UPR have been instrumental in elucidating its multifaceted roles, their broad activity across all three UPR branches can lead to complex cellular outcomes, including apoptosis. The advent of selective modulators like IXA4 presents a more targeted approach, specifically activating the adaptive IRE1α/XBP1s signaling pathway. This guide provides a detailed comparison of the effects of this compound versus general UPR activators, supported by experimental data, protocols, and pathway visualizations to aid researchers in selecting the appropriate tools for their studies.
Unraveling the Unfolded Protein Response
The UPR is orchestrated by three ER-transmembrane sensors: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). Under ER stress, these sensors initiate signaling cascades to restore proteostasis. However, chronic or overwhelming stress can shift the UPR towards a pro-apoptotic response.[1][2]
General UPR activators , such as thapsigargin and tunicamycin, induce a global ER stress response by activating all three UPR branches. Thapsigargin inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to ER calcium depletion, while tunicamycin inhibits N-linked glycosylation. Both disrupt protein folding, triggering a widespread UPR activation.[3]
In contrast, This compound is a highly selective, non-toxic activator of the IRE1α/XBP1s signaling pathway.[4][5] It promotes the adaptive functions of this UPR arm without globally activating the PERK and ATF6 pathways or other cellular stress responses.[4] This selectivity allows for the specific investigation of the IRE1α/XBP1s branch and its role in cellular reprogramming and disease.
Quantitative Comparison of UPR Activation
Experimental data consistently demonstrates the selective nature of this compound compared to broad-spectrum UPR activators. The following tables summarize the differential effects on key UPR markers.
| Compound | Target Pathway | Marker Gene | Fold Change (relative to control) | Cell Line | Reference |
| This compound (10 µM) | IRE1α/XBP1s | XBP1s mRNA | ~4-fold | HEK293T | [4] |
| IRE1α/XBP1s | DNAJB9 | Significant Increase | Huh7, SHSY5Y | [5] | |
| PERK | CHOP | No Significant Change | Huh7, SHSY5Y | [5] | |
| ATF6 | BiP | No Significant Change | Huh7, SHSY5Y | [5] | |
| Thapsigargin (1 µM) | Global UPR | XBP1s protein | Significant Increase | HEK293T | [5] |
| Global UPR | p-PERK | Significant Increase | HEK293T | [5] | |
| Global UPR | p-eIF2α | Significant Increase | HEK293T | [5] | |
| Global UPR | BiP protein | Significant Increase | HEK293T | [5] | |
| Global UPR | CHOP mRNA | ~8-fold | SH-SY5Y | [6] | |
| Global UPR | BiP mRNA | ~4-6 fold | SH-SY5Y | [6] | |
| Tunicamycin | Global UPR | XBP1s protein | Significant Increase | DIO mice liver | [7] |
| Global UPR | BiP protein | Significant Increase | DIO mice liver | [7] |
Signaling Pathway Visualizations
To illustrate the distinct mechanisms of this compound and general UPR activators, the following diagrams depict the UPR signaling cascade and the specific point of intervention for each.
Caption: General Unfolded Protein Response (UPR) Signaling Pathways.
Caption: Selective activation of the IRE1α/XBP1s pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess UPR activation.
XBP1 mRNA Splicing Analysis by RT-PCR
This assay detects the IRE1α-mediated splicing of XBP1 mRNA, a hallmark of IRE1α activation.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with the compound of interest (e.g., this compound, thapsigargin, tunicamycin) for the desired time and concentration.
-
Isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.[8]
b. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[8][9]
-
Use the following PCR cycling conditions:
-
Initial denaturation: 94°C for 4 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 10 seconds.
-
Annealing: 63-68°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 10 minutes.[8]
-
c. Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose gel.
-
Visualize the bands under UV light. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band, differing by 26 base pairs.[9]
Quantitative Real-Time PCR (qPCR) for UPR Target Gene Expression
This method quantifies the expression levels of genes downstream of the three UPR branches.
a. RNA Extraction and cDNA Synthesis:
-
Follow the same procedure as described in the XBP1 splicing analysis protocol.
b. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., DNAJB9, HSPA5/BiP, DDIT3/CHOP), and a SYBR Green or probe-based qPCR master mix.
-
Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
c. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.[10]
Western Blot Analysis of UPR-Related Proteins
This technique is used to detect the levels of key proteins involved in the UPR signaling pathways.
a. Cell Lysis and Protein Quantification:
-
Treat cells as required and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against UPR-related proteins (e.g., anti-XBP1s, anti-p-PERK, anti-p-eIF2α, anti-BiP, anti-CHOP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Conclusion
The choice between this compound and general UPR activators depends on the specific research question. For studies aiming to dissect the specific roles of the IRE1α/XBP1s pathway in cellular function and disease, this compound offers a precise and targeted tool. Its ability to activate this adaptive signaling branch without inducing a global stress response provides a unique advantage in exploring the therapeutic potential of modulating ER proteostasis. Conversely, general UPR activators like thapsigargin and tunicamycin remain valuable for investigating the consequences of widespread ER stress and the interplay between all three UPR branches. This guide provides the foundational information for researchers to make informed decisions and design rigorous experiments to advance our understanding of the complex and critical Unfolded Protein Response.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic INS-1 β-Cell Response to Thapsigargin and Rotenone: A Comparative Proteomics Analysis Uncovers Key Pathways of β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmitate and thapsigargin have contrasting effects on ER membrane lipid composition and ER proteostasis in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 9. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
IXA4 vs. Thapsigargin: A Comparative Guide to Unfolded Protein Response Activation
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis (proteostasis) within the endoplasmic reticulum (E.R.). Dysregulation of the UPR is implicated in a multitude of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a key target for therapeutic intervention. This guide provides a detailed comparison of two widely used chemical probes to modulate the UPR: IXA4 and thapsigargin. While both activate the UPR, their mechanisms and the nature of the responses they elicit are fundamentally different.
Executive Summary
This compound is a highly selective and non-toxic activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling arm of the UPR. It promotes a targeted adaptive ER proteostasis reprogramming without inducing a global stress response. In contrast, thapsigargin is a potent, non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This leads to the depletion of ER calcium stores, inducing a global ER stress that activates all three branches of the UPR: IRE1, PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). The choice between these two compounds depends critically on the experimental goal: this compound is ideal for studying the specific consequences of IRE1/XBP1s activation in a controlled manner, while thapsigargin is a tool for inducing a broad and potent ER stress response.
Mechanism of Action
This compound: Selective IRE1/XBP1s Activation
This compound acts as a highly specific activator of the IRE1/XBP1s signaling pathway.[1][2] It enhances the endoribonuclease (RNase) activity of IRE1, promoting the unconventional splicing of XBP1 mRNA to its active form, XBP1s.[3] This selective activation does not significantly engage the other two UPR branches (PERK and ATF6) or other cellular stress responses, such as the heat shock response or oxidative stress response.[1][2]
Thapsigargin: Global UPR Activation via ER Calcium Depletion
Thapsigargin induces a global ER stress by inhibiting the SERCA pump, which is responsible for maintaining high calcium concentrations within the ER lumen.[4][5] The resulting depletion of ER calcium disrupts the function of calcium-dependent chaperones, leading to the accumulation of unfolded proteins. This widespread proteotoxicity triggers the activation of all three UPR sensors: IRE1, PERK, and ATF6.[1][5][6]
Signaling Pathway Diagrams
Caption: Comparative signaling pathways of this compound and thapsigargin.
Data Presentation: Performance Comparison
The following tables summarize the differential effects of this compound and thapsigargin on UPR activation based on published experimental data.
Table 1: Qualitative Comparison of UPR Branch Activation
| Feature | This compound | Thapsigargin |
| Mechanism | Selective IRE1 activator[1][7] | SERCA pump inhibitor[4][5] |
| IRE1/XBP1s Pathway | Activated[1][3] | Activated[1][6] |
| PERK Pathway | Not significantly activated[3] | Activated[1][6] |
| ATF6 Pathway | Not significantly activated[3] | Activated[1][6] |
| Other Stress Responses | Not activated[1] | Can induce broader stress[6] |
Table 2: Semi-Quantitative Comparison of UPR Marker Activation in HEK293T Cells (4-hour treatment)
| Marker | Vehicle | This compound (10 µM) | Thapsigargin (1 µM) |
| XBP1s Protein | Baseline | Increased (~40% of Tg)[8] | Strongly Increased[8] |
| p-PERK | Baseline | No significant change[8] | Strongly Increased[8] |
| p-eIF2α | Baseline | No significant change[8] | Strongly Increased[8] |
| BiP/GRP78 | Baseline | No significant change[8] | Strongly Increased[8] |
Table 3: qPCR Analysis of UPR Target Genes (4-hour treatment)
| Cell Line | Target Gene | Fold Change (this compound, 10 µM) |
| Huh-7 | DNAJB9 (IRE1 target) | ~2.5-fold increase[2] |
| BiP (ATF6/IRE1 target) | No significant change[2] | |
| CHOP (PERK target) | No significant change[2] | |
| SH-SY5Y | DNAJB9 (IRE1 target) | ~3-fold increase[2] |
| BiP (ATF6/IRE1 target) | No significant change[2] | |
| CHOP (PERK target) | No significant change[2] |
Experimental Protocols
The following are representative protocols for assessing UPR activation by this compound and thapsigargin.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing UPR activators.
Cell Culture and Treatment
-
Cell Lines: HEK293T, Huh-7, or SH-SY5Y cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and thapsigargin (e.g., 1 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in fresh culture medium to the final desired concentrations (e.g., 10 µM for this compound, 1 µM for thapsigargin).
-
Replace the existing medium with the treatment medium and incubate for the desired time (e.g., 4 hours). A vehicle control (DMSO) should be run in parallel.
-
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-XBP1s, rabbit anti-phospho-PERK, rabbit anti-phospho-eIF2α, rabbit anti-BiP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative PCR (qPCR) Analysis
-
RNA Isolation: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., DNAJB9, HSPA5 (BiP), DDIT3 (CHOP)) and a housekeeping gene (e.g., ACTB, GAPDH).
-
A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
This compound and thapsigargin are valuable but distinct tools for investigating the Unfolded Protein Response. This compound offers a refined approach to specifically dissect the roles of the adaptive IRE1/XBP1s signaling pathway in various physiological and pathological contexts. Its selectivity and low toxicity make it suitable for chronic studies and for teasing apart the specific contributions of this UPR branch. Thapsigargin, in contrast, remains the compound of choice for inducing a robust, global ER stress response, making it a useful positive control and a tool for studying the consequences of severe and widespread proteotoxicity. The selection of the appropriate compound is paramount for the design of well-controlled experiments and the accurate interpretation of their outcomes in the complex field of ER stress signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thapsigargin - Wikipedia [en.wikipedia.org]
- 5. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prx1 Regulates Thapsigargin-Mediated UPR Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of IXA4 on the Unfolded Protein Response (UPR) Branches
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains protein homeostasis (proteostasis) within the endoplasmic reticulum (ER). The mammalian UPR is orchestrated by three main signaling branches initiated by the ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6)[1][2]. Pharmacological modulation of these pathways is a promising therapeutic strategy for a variety of diseases associated with ER stress, including metabolic disorders, neurodegenerative diseases, and cancer[3][4]. IXA4 has been identified as a novel small molecule modulator of the UPR. This guide provides a detailed assessment of its selectivity for the three UPR branches, supported by experimental data and protocols.
This compound: A Selective Activator of the IRE1/XBP1s Pathway
Experimental evidence strongly indicates that this compound functions as a highly selective activator of the IRE1 branch of the UPR. Specifically, it promotes the protective aspects of this pathway, primarily the splicing of X-box binding protein 1 (XBP1) mRNA to its active form (XBP1s), without significantly engaging the PERK or ATF6 arms[5][6]. Furthermore, this compound-mediated activation of IRE1 is transient and does not appear to induce the potentially pathological downstream signaling events associated with chronic IRE1 hyperactivation, such as Regulated IRE1-Dependent Decay (RIDD) or TRAF2-JNK signaling[5].
Quantitative Data Summary: this compound's Effect on UPR Branch Markers
The following table summarizes the observed effects of this compound treatment on key molecular markers for each of the three UPR branches across various experimental systems.
| UPR Branch | Marker | Effect of this compound Treatment | Quantitative Finding | Cell/Animal Model | Reference |
| IRE1 | XBP1 mRNA Splicing (XBP1s) | Activation | Significant increase in XBP1s mRNA levels. | HEK293T, MEFs, Huh7, SHSY5Y, Mouse Liver | [5][6] |
| IRE1/XBP1s Target Genes (DNAJB9, SEC24D, etc.) | Upregulation | Significant increase in target gene expression (e.g., ~30-40% of Thapsigargin-induced levels). | HEK293T, Mouse Liver | [5][6] | |
| IRE1 Autophosphorylation | Induction | Increased IRE1 phosphorylation observed on Phos-tag gels. | HEK293T | [6] | |
| PERK | PERK Phosphorylation | No Activation | No detectable increase in PERK phosphorylation. | Mouse Liver, HEK293T | [3][5] |
| eIF2α Phosphorylation | No Activation | No detectable increase in phosphorylation of the PERK substrate eIF2α. | Mouse Liver, HEK293T | [3][5] | |
| PERK Target Genes (CHOP/DDIT3, GADD34) | No Upregulation | No significant change in target gene expression. | HEK293T, Mouse Liver | [5][6] | |
| ATF6 | ATF6 Target Genes (HSPA5/BiP) | Indirect Upregulation | Increased expression noted, but this effect was blunted by the IRE1 inhibitor 4µ8c, indicating it is downstream of IRE1 activation. | Mouse Hepatocytes, Mouse Liver | [5][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of UPR and the specific action of this compound, the following diagrams are provided.
Detailed Experimental Protocols
The selectivity of this compound has been validated through a series of rigorous molecular biology techniques. Below are generalized protocols based on published studies[3][5][6].
Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney cells (HEK293T), human hepatoma cells (Huh7), and human neuroblastoma cells (SHSY5Y) are commonly used. Mouse Embryonic Fibroblasts (MEFs), both wild-type and Ire1-deficient, are employed to confirm IRE1-dependency[6].
-
Treatment Conditions: Cells are typically treated with this compound at a concentration of 10 µM for 4-12 hours. Thapsigargin (Tg), a potent inducer of all UPR branches, is often used as a positive control, while vehicle (e.g., DMSO) serves as a negative control[3][6].
Analysis of UPR Branch Activation
a) Gene Expression Analysis (RT-qPCR and RNA-seq):
-
Objective: To quantify the mRNA levels of UPR target genes specific to each branch.
-
Protocol:
-
Total RNA is extracted from treated and control cells using standard methods (e.g., TRIzol reagent).
-
For RT-qPCR, cDNA is synthesized from the RNA, and quantitative PCR is performed using primers specific for target genes (e.g., DNAJB9 for IRE1, CHOP for PERK, and BiP for ATF6/IRE1) and a housekeeping gene for normalization.
-
For a global view, RNA-sequencing (RNA-seq) is performed on the extracted RNA. Gene set enrichment analysis (GSEA) is then used to determine the impact on IRE1, PERK, and ATF6-regulated gene sets[5][6].
-
b) XBP1 mRNA Splicing Assay:
-
Objective: To directly measure the endoribonuclease activity of IRE1.
-
Protocol:
-
RNA is extracted as described above.
-
RT-PCR is performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
The PCR products are resolved on an agarose gel. The unspliced (XBP1u) and spliced (XBP1s) forms are distinguishable by size, allowing for a direct assessment of IRE1 activation[8].
-
c) Immunoblotting (Western Blot):
-
Objective: To detect changes in the protein levels and phosphorylation status of key UPR components.
-
Protocol:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE. For analyzing protein phosphorylation, Phos-tag™ acrylamide gels can be used to induce a mobility shift in phosphorylated proteins[6].
-
Proteins are transferred to a membrane and probed with primary antibodies specific for total and phosphorylated forms of IRE1 and PERK, as well as for eIF2α, XBP1s, and BiP[3][9].
-
Blots are then incubated with secondary antibodies and visualized using chemiluminescence.
-
d) Animal Studies:
-
Objective: To assess the in vivo selectivity of this compound.
-
Protocol:
-
Diet-induced obese (DIO) mice or chow-fed mice are administered this compound (e.g., 50 mg/kg via intraperitoneal injection)[5].
-
At various time points post-injection (e.g., 4, 8, 24 hours), tissues such as the liver are harvested.
-
The tissues are then processed for RNA and protein analysis using the methods described above to measure the activation status of the three UPR branches[5][7].
-
Conclusion
The collective experimental data demonstrates that this compound is a potent and highly selective pharmacological activator of the IRE1/XBP1s branch of the Unfolded Protein Response. It robustly induces XBP1 splicing and upregulates downstream target genes without concurrently activating the PERK or ATF6 signaling pathways[5][6]. This selectivity, coupled with its ability to avoid the detrimental RIDD and JNK signaling outputs of IRE1, makes this compound a valuable tool for studying the therapeutic potential of targeted ER proteostasis remodeling and a promising candidate for further drug development.
References
- 1. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
Comparative Analysis of IXA4 and IXA62 Tissue Activity: A Guide for Researchers
In the landscape of therapeutic development, the selective activation of specific cellular pathways offers a promising avenue for treating a range of diseases. Two such activators, IXA4 and IXA62, have emerged as potent modulators of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a critical component of the unfolded protein response (UPR). While both compounds target the same pathway, recent evidence highlights a significant divergence in their tissue-specific activity, with IXA62 demonstrating a broader and more enhanced tissue exposure profile compared to its predecessor, this compound.
This guide provides a comprehensive comparative analysis of this compound and IXA62, focusing on their differential tissue activity. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of these molecules and leverage their distinct properties for targeted therapeutic strategies.
At a Glance: Key Differences in Tissue Activity
Experimental data indicates that while both this compound and IXA62 are selective activators of the IRE1/XBP1s pathway, their efficacy varies significantly across different tissues. This compound's activity is predominantly observed in the liver, with limited effects in other tissues. In contrast, IXA62 exhibits robust activity not only in the liver but also in the kidney and lungs, designating it as a compound with enhanced and broader tissue activity.[1][2]
| Feature | This compound | IXA62 |
| Primary Tissue of Activity | Liver | Liver, Kidney, Lung |
| Tissue Activity Profile | Restricted | Broad, Enhanced |
| Therapeutic Potential | Primarily for liver-related pathologies | Broader applications including renal and pulmonary diseases |
Unveiling the Mechanism: The IRE1/XBP1s Signaling Pathway
Both this compound and IXA62 exert their effects by selectively activating the IRE1α RNase domain, a key sensor of endoplasmic reticulum (ER) stress. This activation leads to the unconventional splicing of XBP1 mRNA to its active form, XBP1s. The XBP1s transcription factor then translocates to the nucleus and upregulates a host of genes involved in restoring ER homeostasis, including chaperones and proteins involved in ER-associated degradation (ERAD).
References
Measuring IXA4 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals investigating the selective IRE1/XBP1s activator IXA4, accurately measuring its engagement with its cellular target, inositol-requiring enzyme 1 (IRE1), is critical. This guide provides a comparative overview of established methods, presenting quantitative data, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate assay for your research needs.
Comparison of Methods for Measuring this compound Target Engagement
The following table summarizes key quantitative parameters for various assays used to determine this compound target engagement in cells. These methods range from direct assessment of IRE1 activation to downstream functional outcomes.
| Assay | Parameter Measured | Cell Line | This compound Concentration | Observed Effect | Alternative Compounds & Notes |
| IRE1 Phosphorylation (Phos-tag Western Blot) | Ratio of phosphorylated IRE1 (p-IRE1) to total IRE1 | HEK293T | 10 µM | Increased p-IRE1/total IRE1 ratio | KIRA6 (inhibitor) can be used to show the opposite effect. Thapsigargin is a positive control for IRE1 activation. |
| XBP1 mRNA Splicing (RT-qPCR) | Fold change in spliced XBP1 (XBP1s) mRNA levels | HEK293T, Huh7, SH-SY5Y | 10 µM | Selective upregulation of XBP1s mRNA | 4µ8c (IRE1 RNase inhibitor) can block this compound-induced XBP1 splicing.[1] |
| XBP1s Target Gene Expression (RT-qPCR) | Fold change in mRNA levels of genes like DNAJB9 and HSPA5 | HEK293T, Primary mouse hepatocytes | 10 µM | Increased expression of XBP1s target genes | The effect is blocked by IRE1 inhibitors like 4µ8c. |
| Amyloid Beta (Aβ) Secretion (ELISA) | Reduction in secreted Aβ levels | CHO7PA2 cells expressing APPV717F | 10 µM | ~50% reduction in Aβ levels after 18 hours | IXA62 shows similar effects.[2] |
| Cellular Thermal Shift Assay (CETSA) | Change in thermal stability of IRE1 | Adherent cells (e.g., HEK293T) | Concentration-dependent | Expected increase in IRE1 melting temperature | A direct biophysical assay to confirm target binding. |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methods described, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway
Experimental Workflow: Measuring this compound Target Engagement
Experimental Protocols
IRE1 Phosphorylation Assay using Phos-tag Western Blot
This method directly assesses the activation state of IRE1 by detecting its phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate HEK293T cells and grow to 70-80% confluency. Treat cells with 10 µM this compound or vehicle (DMSO) for 4 hours. Include a positive control (e.g., 1 µM thapsigargin) and a negative control (e.g., co-treatment with an IRE1 inhibitor like KIRA6).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Phos-tag SDS-PAGE: Prepare a 6% polyacrylamide gel containing 25 µM Phos-tag acrylamide and 50 µM MnCl₂.[3][4] Load equal amounts of protein (20-30 µg) per lane. Run the gel at a constant voltage (e.g., 100V) until the dye front reaches the bottom.[3]
-
Protein Transfer: Transfer proteins to a PVDF membrane. An extended transfer at 4°C is recommended for the high molecular weight IRE1 (~110 kDa).[5]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against total IRE1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: The unphosphorylated IRE1 will migrate faster than the phosphorylated form, resulting in two distinct bands. Quantify the intensity of both bands and calculate the ratio of phosphorylated IRE1 to total IRE1.
XBP1 mRNA Splicing Assay by RT-qPCR
This is a robust and widely used indirect method to measure IRE1's endoribonuclease activity.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T, Huh7, SH-SY5Y) and treat with 10 µM this compound or vehicle for 4 hours.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix using a SYBR Green master mix.
-
Use primers specifically designed to amplify the spliced form of XBP1 (XBP1s). A common forward primer spans the splice junction.[6]
-
Forward primer for human XBP1s: 5'-TGCTGAGTCCGCAGCAGGTG-3'
-
Reverse primer for human XBP1: 5'-GCTGGCAGGCTCTGGGGAAG-3'
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10s, 62°C for 15s, and 72°C for 30s).[6]
-
-
Analysis: Calculate the relative expression of XBP1s mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Amyloid Beta (Aβ) Secretion Assay by ELISA
This functional assay measures a downstream consequence of this compound-mediated IRE1 activation in a relevant disease model.
Protocol:
-
Cell Culture and Treatment: Plate CHO7PA2 cells, which are Chinese Hamster Ovary (CHO) cells engineered to express a mutant form of human amyloid precursor protein (APP V717F).[2] Treat the cells with 10 µM this compound or vehicle for 18 hours.
-
Sample Collection: Collect the conditioned media from the cell cultures.
-
ELISA:
-
Use a commercial ELISA kit for human Amyloid Beta 40 (Aβ40) or 42 (Aβ42).
-
Follow the manufacturer's instructions for sample preparation, standard curve generation, and assay procedure.
-
Typically, this involves adding the conditioned media and standards to a plate pre-coated with an Aβ capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
-
Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of Aβ in the samples based on the standard curve. Determine the percentage reduction in Aβ secretion in this compound-treated cells compared to vehicle-treated cells.
Cellular Thermal Shift Assay (CETSA) for IRE1
CETSA is a powerful method to directly demonstrate the physical interaction between a compound and its target protein in a cellular context. As IRE1 is a transmembrane protein, the protocol requires modification.
Protocol:
-
Cell Culture and Treatment: Grow adherent cells (e.g., HEK293T) to a high density. Treat the cells with the desired concentrations of this compound or vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Solubilization: Lyse the cells by freeze-thaw cycles. To solubilize the membrane-bound IRE1, add a lysis buffer containing a mild non-ionic detergent (e.g., 1% NP-40) and incubate on ice.[7]
-
Centrifugation: Separate the soluble fraction (containing non-aggregated protein) from the insoluble fraction (containing aggregated protein) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble IRE1 at each temperature by Western blot, as described in the IRE1 phosphorylation protocol.
-
-
Analysis: Generate a melting curve by plotting the percentage of soluble IRE1 against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The isothermal dose-response format can be used to determine the potency of target engagement at a fixed temperature.
References
- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phos-Tag-Based Approach Reveals the Extent of Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
- 6. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Confirming the Specificity of IXA4's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological agent IXA4 with other alternatives, focusing on the specificity of its mechanism of action. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
This compound is a small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the Unfolded Protein Response (UPR). The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1 is a central transducer of the UPR, possessing both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 initiates the unconventional splicing of XBP1 mRNA, leading to the production of the potent transcription factor XBP1s. XBP1s then upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis.
However, hyperactivation of IRE1 can also lead to detrimental outcomes through two other pathways: Regulated IRE1-Dependent Decay of mRNA (RIDD) and the activation of pro-inflammatory and apoptotic signaling cascades via Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2), which in turn activates Apoptosis signal-regulating kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK). The specificity of a pharmacological agent targeting this pathway is therefore of utmost importance.
This compound's Selective Activation of the IRE1/XBP1s Pathway
This compound has been identified as a highly selective activator of the IRE1/XBP1s signaling arm.[1][2][3] It distinguishes itself by promoting the adaptive and protective functions of this pathway without engaging the potentially cytotoxic RIDD and JNK signaling branches.[4][5][6] This selective action makes this compound a valuable tool for studying the specific consequences of XBP1s-mediated signaling and a potential therapeutic agent for diseases where enhancing this adaptive response is beneficial.
Signaling Pathway of IRE1 Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic IRE1/XBP1s Activation Promotes Systemic Adaptive Remodeling in Obesity | bioRxiv [biorxiv.org]
- 6. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
IXA4: A Comparative Guide to its Protective Effects in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protective effects of IXA4 in various disease models, with a focus on its performance against other alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential therapeutic applications.
Executive Summary
This compound is a selective activator of the inositol-requiring enzyme 1 (IRE1α)/X-box binding protein 1 (XBP1s) signaling pathway, a key component of the unfolded protein response (UPR).[1][2][3] Unlike global UPR activators, this compound selectively promotes the protective aspects of IRE1α signaling without inducing pro-apoptotic pathways.[4] This targeted mechanism has shown promise in preclinical models of metabolic and neurodegenerative diseases. This guide will delve into the quantitative data from these studies, compare this compound to other IRE1α modulators, and provide detailed experimental protocols for key assays.
Performance Comparison of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This compound has been extensively studied in a diet-induced obesity (DIO) mouse model, demonstrating significant improvements in glucose homeostasis and hepatic function. The tables below summarize the key quantitative findings from these studies.
| Parameter | Vehicle Control (DIO) | This compound (50 mg/kg) | % Change | Reference |
| Fasting Plasma Glucose | ~160 mg/dL | ~130 mg/dL | ~18.75% decrease | [2] |
| Fasting Plasma Insulin | ~4 ng/mL | ~2 ng/mL | ~50% decrease | [2] |
| HOMA-IR | ~15 | ~6 | ~60% decrease | [2] |
| Oral Glucose Tolerance Test (OGTT) - AUC | Significant Decrease | [2] | ||
| Pyruvate Tolerance Test (PTT) - AUC | Significant Decrease | [5] | ||
| Hepatic Triglyceride Content | Significant Decrease | [5] |
Table 1: Effects of this compound on Glucose Homeostasis and Hepatic Lipids in DIO Mice.
| Gene | Fold Change with this compound Treatment | Reference |
| G6pc (Gluconeogenesis) | Decrease | [5] |
| Pck1 (Gluconeogenesis) | Decrease | [5] |
| Dgat2 (Lipogenesis) | Decrease | [4] |
| Scd1 (Lipogenesis) | Decrease | [4] |
| Srebf1c (Lipogenesis) | Decrease | [4] |
Table 2: Effects of this compound on Hepatic Gene Expression in DIO Mice.
Comparison with Alternative IRE1α Modulators
This compound's unique mechanism as a selective activator of the IRE1α/XBP1s pathway distinguishes it from other modulators that either inhibit the RNase or kinase activity of IRE1α.
| Compound | Mechanism of Action | Effect on XBP1s | Therapeutic Rationale | Reference |
| This compound | Selective Activator of IRE1α RNase | Increase | Enhance adaptive UPR signaling | [4] |
| 4µ8c | Inhibitor of IRE1α RNase | Decrease | Attenuate sustained UPR signaling | [4] |
| STF-083010 | Inhibitor of IRE1α RNase | Decrease | Attenuate sustained UPR signaling | [4] |
| KIRA6 | Inhibitor of IRE1α Kinase | Decrease | Attenuate sustained UPR signaling | [6] |
Table 3: Comparison of this compound with other IRE1α Modulators.
Studies have shown that the beneficial effects of this compound in DIO mice are reversed by co-administration of the IRE1α RNase inhibitor 4µ8c, confirming that this compound's protective effects are mediated through the activation of the IRE1α/XBP1s pathway.[4] While direct comparative efficacy studies between this compound and kinase inhibitors like KIRA6 in metabolic disease models are not yet widely published, their opposing mechanisms of action suggest they may be suited for different therapeutic contexts. This compound aims to boost a protective signaling pathway, whereas inhibitors are designed to block a pathway that has become chronically and detrimentally activated.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (HFD) with 60% of calories derived from fat. A control group is fed a standard chow diet.
-
Induction Period: Mice are fed the HFD for 8-12 weeks to induce obesity and insulin resistance. Body weight and food intake are monitored weekly.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline Glucose: A baseline blood glucose reading is taken from the tail vein.
-
Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.[7][8]
Pyruvate Tolerance Test (PTT)
-
Fasting: Mice are fasted for 16 hours with free access to water.
-
Baseline Glucose: A baseline blood glucose reading is taken.
-
Pyruvate Administration: Sodium pyruvate is administered via intraperitoneal (i.p.) injection at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.[9][10][11]
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for 4-6 hours.
-
Baseline Glucose: A baseline blood glucose reading is taken.
-
Insulin Administration: Human insulin is administered via i.p. injection at a dose of 0.75 U/kg body weight.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, and 60 minutes post-insulin injection.[1][2][12]
Conclusion
This compound demonstrates significant protective effects in a diet-induced obesity model by selectively activating the adaptive IRE1α/XBP1s signaling pathway. Its ability to improve glucose metabolism and reduce hepatic steatosis, without triggering the detrimental aspects of the unfolded protein response, positions it as a promising therapeutic candidate for metabolic diseases. Further comparative studies with other IRE1α modulators will be crucial in fully elucidating its therapeutic potential relative to other strategies targeting this pathway. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic utility of this compound.
References
- 1. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 2. scribd.com [scribd.com]
- 3. Glucose, insulin, and pyruvate tolerance tests. [bio-protocol.org]
- 4. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 8. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insulin Tolerance Test in Mouse [protocols.io]
A Comparative Guide to the Efficacy of IXA4 in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of IXA4, a selective activator of the Inositol-Requiring Enzyme 1 (IRE1)/X-Box Binding Protein 1 (XBP1s) signaling pathway, across various cell types. Its performance is contrasted with alternative compounds, supported by experimental data to inform research and development decisions.
Abstract
This compound is a small molecule that selectively activates the IRE1α/XBP1s branch of the Unfolded Protein Response (UPR), a key cellular stress response pathway. It has demonstrated therapeutic potential in models of various diseases by promoting adaptive cellular responses without inducing the detrimental effects associated with chronic IRE1 activation. This guide synthesizes available data on this compound's efficacy in different cell lines, providing a comparative analysis of its activity and outlining detailed experimental protocols for its use.
Mechanism of Action: Selective IRE1/XBP1s Activation
This compound acts as a highly selective, non-toxic activator of IRE1/XBP1s signaling.[1][2] Unlike global UPR activators, this compound does not significantly trigger other stress-responsive pathways such as the PERK or ATF6 arms of the UPR, nor does it induce the heat shock or oxidative stress responses.[1][3] Its mechanism confers targeted reprogramming of endoplasmic reticulum (ER) proteostasis. The selective activation of the IRE1/XBP1s pathway by this compound is crucial as it avoids the pro-apoptotic and pro-inflammatory signals, such as Regulated IRE1-Dependent Decay (RIDD) of mRNA and TRAF2-JNK signaling, that can be triggered by hyperactivation of IRE1.[3]
Below is a diagram illustrating the selective action of this compound on the IRE1 signaling pathway.
Caption: Selective activation of the IRE1/XBP1s pathway by this compound.
Comparative Efficacy of this compound in Different Cell Types
The efficacy of this compound varies across different cell types, likely due to the intrinsic differences in their UPR signaling capacities and metabolic states. The following tables summarize the quantitative effects of this compound in several commonly used cell lines.
Table 1: Efficacy of this compound in Human and Rodent Cell Lines
| Cell Line | Cell Type | Species | Concentration | Treatment Time | Key Effect | Quantitative Data |
| HEK293T | Embryonic Kidney | Human | 10 µM | 4 hours | Selective activation of IRE1/XBP1s pathway | Activates the IRE1/XBP1s geneset to ~30-40% of the level observed with thapsigargin (a global UPR inducer).[3] |
| Huh7 | Hepatocellular Carcinoma | Human | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA | Preferential induction of IRE1/XBP1s target genes over ATF6 or PERK targets.[1] |
| SH-SY5Y | Neuroblastoma | Human | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA | Preferential induction of IRE1/XBP1s target genes over ATF6 or PERK targets.[1] |
| CHO7PA2 | Ovarian Hamster | Chinese Hamster | 10 µM | 18 hours | Reduction of secreted amyloid-beta (Aβ) | Reduces Aβ levels by 50% in conditioned media.[1][4] |
| Min6 | Pancreatic Beta-cell | Mouse | 10 µM | 36 hours | Enhanced glucose-stimulated insulin secretion | Significantly increases insulin release in response to high glucose.[5] |
Table 2: Efficacy of this compound in Primary Cells
| Cell Type | Species | Concentration | Treatment Time | Key Effect | Quantitative Data |
| Splenic T cells | Mouse | 30 µM | 4 days | Increased mitochondrial biogenesis and function | Significantly increased mitochondrial mass and ATP reserves.[4] |
| Hepatocytes | Mouse | 10 µM | 12 hours | Induction of XBP1s and target genes | Increased expression of Xbp1s and the XBP1s target gene Dnajb9.[6] |
Comparison with Alternative IRE1/XBP1s Activators
Several other molecules have been identified that modulate IRE1 activity. This section compares this compound with its analogs, IXA1 and IXA6, as well as the more recent compound, IXA62.
Table 3: Comparison of this compound with Alternative Compounds
| Compound | Selectivity for IRE1/XBP1s | Key Distinguishing Feature |
| This compound | High | Well-characterized selective activator, though with limited activity in some tissues.[3][7] |
| IXA1 | Moderate | Shows some promiscuous activation of the PERK pathway.[3] |
| IXA6 | High | Similar high selectivity to this compound.[3] |
| IXA62 | High | Enhanced tissue activity in vivo, showing effects in kidney and lung in addition to the liver.[7] |
The following workflow illustrates a typical experimental process for comparing the efficacy of these compounds.
Caption: Workflow for comparing IRE1/XBP1s activators.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to assess the efficacy of this compound.
RT-qPCR for XBP1s Splicing and Target Gene Expression
This protocol is used to quantify the mRNA levels of spliced XBP1 (XBP1s) and its downstream target genes.
Materials:
-
Cultured cells of interest
-
This compound (and other compounds for comparison)
-
TRIzol reagent or equivalent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for XBP1s, DNAJB9, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach ~80% confluency on the day of treatment. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 4 hours).
-
RNA Extraction: Lyse the cells directly in the wells with TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a suitable master mix and specific primers. A typical thermal cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Western Blot for XBP1s Protein Expression
This protocol is for detecting the protein levels of XBP1s.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against XBP1s
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-XBP1s antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
ELISA for Secreted Amyloid-Beta (Aβ)
This protocol is specific for assessing this compound's effect in cell models of Alzheimer's disease, such as CHO7PA2 cells.
Materials:
-
CHO7PA2 cells
-
This compound
-
Conditioned media from treated cells
-
Aβ ELISA kit (specific for Aβ40 or Aβ42)
Procedure:
-
Cell Treatment and Media Collection: Culture CHO7PA2 cells and treat with 10 µM this compound for 18 hours. Collect the conditioned media.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. Briefly, add standards and conditioned media samples to the antibody-coated plate and incubate.
-
Detection: Add the detection antibody, followed by the substrate solution. Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of Aβ in the samples based on the standard curve and normalize to the total protein content of the corresponding cell lysates.
Conclusion
This compound is a valuable research tool for selectively activating the adaptive IRE1/XBP1s signaling pathway. Its efficacy varies depending on the cell type, highlighting the importance of empirical validation in specific cellular contexts. This guide provides a framework for comparing this compound to other IRE1 modulators and offers detailed protocols to facilitate such investigations. The continued study of compounds like this compound holds promise for developing novel therapeutic strategies for a range of diseases characterized by ER stress and proteostasis imbalance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Pharmacologic IRE1/XBP1s Activation Promotes Systemic Adaptive Remodeling in Obesity | bioRxiv [biorxiv.org]
- 6. scispace.com [scispace.com]
- 7. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IXA4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of IXA4, a selective IRE1/XBP1s activator used in research. While this compound is described by some suppliers as a non-hazardous chemical for shipping purposes, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety and handling information.[1] The following procedures are based on general best practices for the disposal of research-grade chemicals and should be adapted to comply with your institution's specific hazardous waste management protocols.
Immediate Safety and Handling Considerations
Prior to handling this compound, it is crucial to be familiar with its properties.
| Chemical and Physical Properties of this compound | |
| Chemical Formula | C24H28N4O4 |
| Molecular Weight | 436.51 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves, when handling this compound.
Step-by-Step Disposal Procedures for this compound
The following steps outline the recommended procedure for the disposal of this compound waste. This process is designed to minimize risk and ensure compliance with general laboratory safety standards.
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "this compound Waste."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. At a minimum, segregate acids, bases, flammables, oxidizers, and other reactive chemicals.
-
-
Container Selection:
-
Use a leak-proof and chemically compatible container with a secure screw-top cap.
-
For solid this compound waste, a high-density polyethylene (HDPE) container is suitable.
-
For solutions of this compound in solvents like DMSO, use a container compatible with the solvent.
-
-
Waste Collection:
-
Solid Waste: Collect excess solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in the designated "this compound Waste" container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled liquid waste container.
-
Keep waste containers securely closed when not in use.
-
-
Storage of Waste:
-
Store the this compound waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full (no more than 90% capacity) or when the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management group.
-
Complete all required waste disposal forms accurately, providing the full chemical name and estimated quantity. Do not use abbreviations.
-
Disposal of Empty this compound Containers
Empty containers that once held this compound must also be disposed of properly to remove any residual chemical.
| Procedure for Empty Container Disposal | |
| Step 1: Triple Rinsing | Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., DMSO). |
| Step 2: Rinsate Collection | Collect the rinsate as hazardous waste and add it to your this compound liquid waste container. |
| Step 3: Final Rinse | Perform a final triple rinse with water. This final water rinsate can typically be disposed of down the drain, but confirm with your institutional guidelines. |
| Step 4: Container Disposal | After triple rinsing and air drying, deface the original label and dispose of the container in the appropriate recycling or solid waste stream as per your facility's procedures. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not typically published, the principles of chemical waste management are based on established safety protocols. The "triple rinsing" procedure for empty containers is a standard laboratory practice to ensure that containers are decontaminated before disposal.
Protocol: Triple Rinsing of Empty this compound Container
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., DMSO) to the empty this compound container, ensuring the solvent contacts all interior surfaces. Securely cap and agitate the container. Empty the rinsate into the designated this compound liquid waste container.
-
Second Rinse: Repeat the rinsing process with a fresh aliquot of the solvent and collect the rinsate in the same waste container.
-
Third Rinse: Repeat the rinse for a third time and collect the rinsate.
-
Water Rinse: After the solvent rinses, rinse the container three times with water.
-
Drying and Disposal: Allow the container to air dry completely before defacing the label and disposing of it according to institutional guidelines.
Visualizing the Disposal Process
To further clarify the disposal workflow, the following diagrams illustrate the decision-making process and the procedural steps for proper this compound disposal.
Caption: Decision tree for the segregation and collection of this compound waste.
Caption: Step-by-step workflow for the disposal of empty this compound containers.
References
Essential Safety and Operational Guide for Handling IXA4
Disclaimer: This document provides guidance on the safe handling of the research chemical IXA4. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is based on general best practices for handling solid research chemicals and compounds soluble in dimethyl sulfoxide (DMSO). All laboratory personnel must be trained in general chemical safety and handling procedures.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound.
Personal Protective Equipment (PPE)
Given that this compound is a solid powder and is often dissolved in DMSO for experimental use, a multi-faceted approach to personal protection is crucial. DMSO can facilitate the absorption of substances through the skin.[1] Therefore, appropriate PPE is non-negotiable.[1]
Minimum Recommended PPE:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, two pairs recommended). | To prevent skin contact with this compound powder and solutions. Double-gloving is recommended when handling DMSO solutions.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from airborne powder and splashes of solutions. |
| Lab Coat | A fastened lab coat with long sleeves. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | Recommended when weighing or handling the powder outside of a certified chemical fume hood to prevent inhalation.[2] |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Handling Procedures:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, especially when handling the powder form to minimize inhalation risks.[3]
-
Weighing: When weighing the solid compound, do so within a chemical fume hood or a balance enclosure to control airborne particles.[3]
-
Solution Preparation: As this compound is soluble in DMSO, prepare solutions within a chemical fume hood.[1][4] Use appropriate chemical-resistant gloves and eye protection.[1][4]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly after handling the compound.[5]
Storage:
| Compound Form | Storage Condition | Justification |
| Solid Powder | Store in a cool, dry, and dark place. | To maintain chemical stability. |
| DMSO Stock Solution | Aliquot and store at -20°C or -80°C for long-term storage. | To prevent degradation and contamination of the entire stock. |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| This compound DMSO Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Empty this compound Containers | Deface the label and dispose of in accordance with institutional guidelines for empty chemical containers. |
For non-hazardous laboratory waste, some chemicals can be safely disposed of in the regular trash or down the drain, but this should be done in accordance with institutional and local regulations.[6][7][8][9] Always consult your institution's environmental health and safety office for specific guidance on waste disposal.[6]
Emergency Protocols
In the event of an accidental exposure or spill, immediate and appropriate action is necessary to minimize harm.
Spill Response:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or commercial spill kits).[10][11]
-
For a solid spill, gently sweep the material into a labeled hazardous waste container, avoiding dust generation.[11]
-
For a liquid spill, absorb the material and place the absorbent into a sealed, labeled hazardous waste container.[10][12]
-
Clean the spill area with an appropriate solvent and then soap and water.[10]
-
-
Major Spill:
Personnel Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Experimental Protocol: In Vitro IRE1α RNase Activity Assay
This protocol describes a method to assess the activation of the IRE1α RNase by this compound in a cell-based assay. The primary readout is the splicing of XBP1 mRNA, a direct downstream target of activated IRE1α.[2][15][16]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Tunicamycin (positive control for ER stress)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers for XBP1 (flanking the splice site)
-
Taq DNA polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment:
-
Prepare stock solutions of this compound and Tunicamycin in DMSO.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in fresh cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the test compounds (e.g., vehicle [DMSO], this compound at various concentrations, and Tunicamycin as a positive control).
-
Incubate the cells for the desired time period (e.g., 4-6 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcriptase kit.
-
-
PCR Amplification of XBP1:
-
Set up a PCR reaction using primers that flank the 26-nucleotide intron in the XBP1 mRNA that is excised by IRE1α.
-
PCR cycling conditions should be optimized for the specific primers and polymerase used.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on a 2-3% agarose gel to separate the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.
-
The unspliced product will be larger than the spliced product.
-
-
Data Analysis:
-
Visualize the DNA bands using a gel documentation system.
-
The presence of the smaller, spliced XBP1 band indicates IRE1α activation.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
-
Visualizations
Below are diagrams illustrating the this compound signaling pathway and a general experimental workflow.
Caption: this compound selectively activates the IRE1α branch of the Unfolded Protein Response.
Caption: Workflow for assessing IRE1α activation by this compound in vitro.
References
- 1. nbinno.com [nbinno.com]
- 2. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. safety.duke.edu [safety.duke.edu]
- 4. News - Dimethyl Sulfoxide (DMSO): Focus on Safe Handling and Versatile Application Compliance [zhonganindustry.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. Chemical Spill Response [augusta.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. researchers.uss.cl [researchers.uss.cl]
- 16. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
